molecular formula C27H30O15 B12385015 Ternatumoside II

Ternatumoside II

Katalognummer: B12385015
Molekulargewicht: 594.5 g/mol
InChI-Schlüssel: JAQAIBSNJJWIKR-GTGBIAQCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ternatumoside II is a useful research compound. Its molecular formula is C27H30O15 and its molecular weight is 594.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C27H30O15

Molekulargewicht

594.5 g/mol

IUPAC-Name

3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C27H30O15/c1-9-17(32)24(41-26-21(36)20(35)18(33)15(8-28)40-26)22(37)27(38-9)42-25-19(34)16-13(31)6-12(30)7-14(16)39-23(25)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,24,26-33,35-37H,8H2,1H3/t9-,15+,17-,18+,20-,21+,22+,24+,26-,27-/m0/s1

InChI-Schlüssel

JAQAIBSNJJWIKR-GTGBIAQCSA-N

Isomerische SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O

Kanonische SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

Ternatumoside II: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of Ternatumoside II, a flavonoid glycoside identified from a natural source. The document details the experimental protocols, quantitative data, and logical workflows involved in its extraction, purification, and structural elucidation, based on the foundational research in the field.

Discovery of this compound

This compound was first reported as a novel flavonoid glycoside isolated from the roots of the plant Rhodiola crenulata.[1] The discovery was part of a broader investigation into the phenolic constituents of this plant, which is known for its use in traditional medicine. The research, published in 2015, led to the identification of several compounds, with this compound being one of the newly characterized molecules.[1]

Isolation from Natural Sources

The isolation of this compound from Rhodiola crenulata is a multi-step process involving extraction, fractionation, and repeated chromatographic separations. The general workflow is designed to separate compounds based on their polarity and molecular weight.

Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound from the roots of Rhodiola crenulata.

G cluster_0 Extraction & Pre-fractionation cluster_1 Chromatographic Separation plant_material Dried and powdered roots of Rhodiola crenulata extraction Extraction with 95% Ethanol plant_material->extraction concentration Concentration under reduced pressure extraction->concentration suspension Suspension in H2O concentration->suspension partition Partition with petroleum ether, EtOAc, and n-BuOH suspension->partition nBuOH_fraction n-BuOH Fraction macroporous_resin Macroporous Resin Column Chromatography (Elution with EtOH-H2O gradients) nBuOH_fraction->macroporous_resin fractions Collection of Fractions (Fr. 1-5) macroporous_resin->fractions fr4 Fraction 4 (Fr. 4) fractions->fr4 silica_gel Silica Gel Column Chromatography (Elution with CH2Cl2-MeOH gradients) fr4->silica_gel sub_fractions Collection of Sub-fractions (Fr. 4a-4e) silica_gel->sub_fractions fr4c Sub-fraction 4c (Fr. 4c) sub_fractions->fr4c prep_hplc Preparative HPLC (Elution with MeCN-H2O) fr4c->prep_hplc ternatumoside_II This compound (Pure Compound) prep_hplc->ternatumoside_II

Figure 1: Experimental workflow for the isolation of this compound.
Detailed Experimental Protocols

The following protocols are based on the methods described in the primary literature for the isolation of this compound.

2.2.1. Plant Material and Extraction:

  • The dried and powdered roots of Rhodiola crenulata (10 kg) were extracted three times with 95% ethanol (EtOH) at room temperature, with each extraction lasting 24 hours.

  • The combined extracts were then concentrated under reduced pressure to yield a crude extract.

2.2.2. Fractionation:

  • The crude extract was suspended in water (H₂O) and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • The resulting n-BuOH fraction was concentrated and subjected to further chromatographic separation.

2.2.3. Chromatographic Separation:

  • Macroporous Resin Column Chromatography: The n-BuOH fraction was applied to a macroporous resin column and eluted with a gradient of EtOH-H₂O (30:70, 50:50, 70:30, and 95:5, v/v) to yield five fractions (Fr. 1–5).

  • Silica Gel Column Chromatography: Fraction 4 (Fr. 4) was separated on a silica gel column using a gradient of dichloromethane-methanol (CH₂Cl₂-MeOH) from 100:1 to 10:1 (v/v) to obtain five sub-fractions (Fr. 4a–4e).

  • Preparative High-Performance Liquid Chromatography (HPLC): Sub-fraction 4c (Fr. 4c) was purified by preparative HPLC using a mobile phase of acetonitrile-water (MeCN-H₂O) to yield pure this compound.

Structural Elucidation and Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H-NMR Data for this compound (in DMSO-d₆)

Position δH (ppm) J (Hz)
2' 7.95 d, 2.0
5' 6.90 d, 8.5
6' 7.90 dd, 8.5, 2.0
3 6.50 s
6 6.20 d, 2.0
8 6.45 d, 2.0
1'' 5.10 d, 7.5

| Other sugar protons | 3.10-3.80 | m |

Table 2: ¹³C-NMR Data for this compound (in DMSO-d₆)

Position δC (ppm) Position δC (ppm)
2 164.2 1' 121.5
3 103.5 2' 115.0
4 182.0 3' 145.5
5 161.5 4' 148.5
6 98.8 5' 116.2
7 163.0 6' 122.5
8 94.0 1'' 100.8
9 156.5 2'' 73.2
10 105.5 3'' 76.5
4'' 70.0
5'' 77.2

| | | 6'' | 61.0 |

Table 3: High-Resolution Mass Spectrometry Data

Ion Calculated m/z Found m/z
[M + H]⁺ C₂₁H₂₁O₁₁ Value not available in abstract

| [M + Na]⁺ | C₂₁H₂₀O₁₁Na | Value not available in abstract |

Note: Specific m/z values from HRESIMS were not available in the abstract and would require access to the full publication.

Biological Activity

Preliminary biological activity screening has been conducted for this compound.

Antioxidant Activity

This compound has demonstrated radical-scavenging properties. The following table summarizes its activity in two common antioxidant assays.

Table 4: In Vitro Antioxidant Activity of this compound

Assay IC₅₀ (μM)
DPPH Radical Scavenging 260.5

| ABTS Radical Scavenging | 320.2 |

Immunomodulatory Activity

This compound has been shown to stimulate the production of Interferon-gamma (IFN-γ), suggesting potential immunomodulatory effects.[1] The signaling pathway for IFN-γ production typically involves the activation of immune cells, such as T-cells and Natural Killer (NK) cells, leading to the transcription and secretion of IFN-γ.

The following diagram provides a generalized logical relationship for the observed immunomodulatory activity.

G ternatumoside This compound immune_cells Immune Cells (e.g., T-cells, NK cells) ternatumoside->immune_cells activation Cellular Activation immune_cells->activation transcription Gene Transcription (IFN-γ gene) activation->transcription ifn_gamma IFN-γ Production transcription->ifn_gamma

Figure 2: Logical pathway of IFN-γ production stimulated by this compound.

Conclusion

This compound is a flavonoid glycoside with demonstrated antioxidant and potential immunomodulatory activities. Its discovery from Rhodiola crenulata adds to the growing body of knowledge on the diverse phytochemicals present in this plant. The detailed isolation and characterization protocols provided in this guide offer a valuable resource for researchers interested in natural product chemistry, drug discovery, and the further investigation of this compound for its therapeutic potential. Further research is warranted to fully elucidate its mechanisms of action and explore its pharmacological applications.

References

In-depth Technical Guide: Chemical Structure Elucidation of Ternatumoside II

Author: BenchChem Technical Support Team. Date: November 2025

To our valued audience of researchers, scientists, and drug development professionals: After a comprehensive review of available scientific literature, we have been unable to locate any specific published data for a compound designated "Ternatumoside II."

Consequently, the creation of an in-depth technical guide on its chemical structure elucidation, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be fulfilled at this time. The following structure is provided as a template for how such a guide would be presented, should verifiable data on this compound become available.

Spectroscopic Data Analysis (Hypothetical Data)

The foundational step in structure elucidation involves the comprehensive analysis of spectroscopic data to determine the molecular formula, functional groups, and connectivity of the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) would be employed to determine the accurate mass of the molecular ion, from which the molecular formula is deduced.

Experimental Protocol: High-Resolution Mass Spectrometry

  • Instrument: A Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source would be used.

  • Sample Preparation: A 1 mg/mL solution of this compound would be prepared in methanol.

  • Ionization Mode: Positive ion mode (ESI+) would be selected.

  • Data Acquisition: Data would be acquired over a mass range of m/z 100-2000.

  • Calibration: The instrument would be calibrated using a standard solution of sodium formate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are critical for establishing the carbon-hydrogen framework of the molecule. 2D NMR experiments (COSY, HSQC, HMBC) are then used to piece together the connectivity.

Experimental Protocol: NMR Spectroscopy

  • Instrument: A Bruker Avance III 600 MHz spectrometer equipped with a cryoprobe.

  • Sample Preparation: Approximately 5 mg of this compound would be dissolved in 0.5 mL of a deuterated solvent (e.g., CD₃OD or DMSO-d₆).

  • Data Acquisition:

    • ¹H NMR: 16 scans, spectral width of 12 ppm.

    • ¹³C NMR: 1024 scans, spectral width of 240 ppm.

    • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs would be utilized with appropriate optimization of acquisition and processing parameters.

Table 1: Hypothetical ¹H and ¹³C NMR Data for the Aglycone of this compound

PositionδC (ppm)δH (ppm, mult., J in Hz)
1170.2-
245.12.50 (dd, 8.5, 4.2)
375.34.10 (m)
.........

Table 2: Hypothetical ¹H and ¹³C NMR Data for the Sugar Moieties of this compound

PositionδC (ppm)δH (ppm, mult., J in Hz)
Sugar A (e.g., Glucose)
1'102.54.80 (d, 7.8)
2'74.83.50 (t, 8.0)
.........
Sugar B (e.g., Rhamnose)
1''101.95.10 (br s)
.........

Chemical Degradation Studies (Hypothetical)

To confirm the nature and linkage of the sugar moieties, chemical degradation methods such as acid hydrolysis are employed.

Acid Hydrolysis

Mild acid hydrolysis would be used to cleave the glycosidic bonds, separating the aglycone from the sugar components.

Experimental Protocol: Acid Hydrolysis

  • A solution of this compound (10 mg) in 2M trifluoroacetic acid (TFA) (5 mL) would be heated at 100°C for 2 hours.

  • The reaction mixture would be cooled and extracted with ethyl acetate to separate the aglycone.

  • The aqueous layer containing the sugars would be neutralized with an anion exchange resin.

  • The sugars would be identified by comparison of their retention times and optical rotations with authentic standards.

Visualizing the Elucidation Workflow

A logical workflow is essential for systematically elucidating a complex natural product structure.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Chemical Degradation cluster_3 Structure Determination Isolation Isolation of this compound HRMS HR-MS (Molecular Formula) Isolation->HRMS NMR_1D 1D NMR (¹H, ¹³C) Isolation->NMR_1D Hydrolysis Acid Hydrolysis Isolation->Hydrolysis Aglycone Aglycone Structure HRMS->Aglycone NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Aglycone Sugar_ID Sugar Identification Hydrolysis->Sugar_ID Sugars Sugar Structures & Linkage Sugar_ID->Sugars Final Final Structure of This compound Aglycone->Final Sugars->Final

Caption: Workflow for the Structure Elucidation of this compound.

Illustrating Chemical Relationships

Visual diagrams are crucial for understanding the results of chemical experiments like hydrolysis.

G Ternatumoside_II This compound (Glycoside) Aglycone Aglycone Ternatumoside_II->Aglycone H₃O⁺ / Δ Sugar_A Sugar A Ternatumoside_II->Sugar_A H₃O⁺ / Δ Sugar_B Sugar B Ternatumoside_II->Sugar_B H₃O⁺ / Δ

Caption: Acid Hydrolysis of this compound.

We encourage the scientific community to publish and share data on novel compounds to advance the field of natural product chemistry. Should data for this compound become available, this guide will be updated accordingly.

Spectroscopic Data Analysis of Triterpenoid Saponins: A Technical Guide Exemplified by Ternatumoside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct spectroscopic data for Ternatumoside II is not publicly available in the referenced literature. This guide provides a comprehensive overview of the spectroscopic analysis of a closely related and representative triterpenoid saponin, Heterogenoside E, isolated from Lysimachia heterogenea. The methodologies and data interpretation principles are broadly applicable to the structural elucidation of this compound and similar triterpenoid glycosides.

This technical guide offers an in-depth exploration of the spectroscopic techniques used for the structural analysis of triterpenoid saponins, a class of natural products with significant therapeutic potential. Due to the limited availability of specific data for this compound, this document utilizes Heterogenoside E, a triterpenoid saponin isolated from Lysimachia heterogenea, as a practical exemplar. The principles of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy detailed herein provide a robust framework for the characterization of this compound and other related compounds.

Spectroscopic Data Summary

The structural elucidation of triterpenoid saponins relies on the synergistic interpretation of data from various spectroscopic methods. Below is a summary of the key quantitative data for the representative compound, Heterogenoside E.

1.1. Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is pivotal in determining the molecular formula of the saponin.

Parameter Value
Ionization ModeNegative
Measured m/z897.4853 [M-H]⁻
Calculated m/z897.4848 for C₄₆H₇₃O₁₇
Molecular FormulaC₄₆H₇₄O₁₇

1.2. Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in the molecule.

Frequency (cm⁻¹) Assignment
3392O-H stretching (hydroxyl groups)
2946C-H stretching (CH₃)
2924C-H stretching (CH₂)
1704C=O stretching (ketone)
1076, 1044C-O stretching (glycosidic linkages)

1.3. ¹³C Nuclear Magnetic Resonance (NMR) Data

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the aglycone and the sugar moieties. The following data was recorded at 125 MHz in pyridine-d₅.

Table 1: ¹³C NMR Data for the Aglycone Moiety of Heterogenoside E

Position δc (ppm) Position δc (ppm)
139.116212.0
226.11748.9
381.91842.1
443.61946.5
547.42031.1
617.52134.2
733.62233.1
843.02364.9
950.32414.1
1036.72516.4
1118.92619.1
1231.72726.2
1386.22874.9
1448.12933.2
1536.13023.8

Table 2: ¹³C NMR Data for the Sugar Moieties of Heterogenoside E

Position Arap Glc' Xyl''
1107.1105.9107.2
283.175.575.3
375.978.478.2
470.971.870.8
567.178.267.0
6-62.9-

1.4. ¹H Nuclear Magnetic Resonance (NMR) Data

¹H NMR spectroscopy provides information on the proton environment and, through coupling constants, the stereochemistry of the molecule. The following data was recorded at 125 MHz in pyridine-d₅.

Table 3: ¹H NMR Data for Heterogenoside E

Position δH (ppm), mult. (J in Hz)
Aglycone
H-34.24, m
H-183.12, dd (11.5, 4.0)
Me-241.18, s
Me-250.85, s
Me-261.02, s
Me-271.58, s
Me-290.95, s
Me-300.92, s
Sugar Moieties
H-1 (Arap)4.93, d (6.0)
H-1' (Glc)5.02, d (7.5)
H-1'' (Xyl)4.78, d (6.0)

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of triterpenoid saponins.

2.1. Isolation and Purification

  • Extraction: The dried and powdered plant material (e.g., from a Lysimachia species) is typically extracted exhaustively with a solvent such as methanol or ethanol at room temperature.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol, to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.

  • Chromatography: The saponin-rich fraction is subjected to multiple chromatographic steps for purification. This may include:

    • Column Chromatography: Using silica gel, Sephadex LH-20, or macroporous resin.

    • High-Performance Liquid Chromatography (HPLC): Often using a C18 reversed-phase column with a gradient of acetonitrile and water.

2.2. Spectroscopic Analysis

  • NMR Spectroscopy:

    • A few milligrams of the purified saponin are dissolved in a deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆).

    • ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Chemical shifts are referenced to the residual solvent signals.[1]

  • Mass Spectrometry:

    • The sample is dissolved in a suitable solvent (e.g., methanol).

    • The solution is infused into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Data is acquired in both positive and negative ion modes to determine the molecular ion and fragmentation patterns.[2]

  • IR Spectroscopy:

    • A small amount of the dried sample is mixed with potassium bromide (KBr) powder.

    • The mixture is pressed into a thin pellet.

    • The IR spectrum is recorded using an FTIR spectrometer.[3]

Mandatory Visualizations

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Dried Plant Material Extraction Methanol Extraction Plant_Material->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Crude_Saponin Crude Saponin Fraction Partitioning->Crude_Saponin Purification Chromatography (CC, HPLC) Crude_Saponin->Purification Pure_Compound Pure this compound Analog Purification->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRESIMS) Pure_Compound->MS IR Infrared Spectroscopy (FTIR) Pure_Compound->IR Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration IR->Data_Integration Final_Structure Final Chemical Structure Data_Integration->Final_Structure

Experimental workflow for the analysis of this compound analogs.

Logical_Relationship cluster_data Spectroscopic Data cluster_info Derived Structural Information NMR_Data NMR Data (1H, 13C, COSY, HSQC, HMBC) Carbon_Skeleton Carbon Skeleton & Aglycone ID NMR_Data->Carbon_Skeleton Sugar_Sequence Sugar Sequence & Linkages NMR_Data->Sugar_Sequence Stereochemistry Relative Stereochemistry NMR_Data->Stereochemistry MS_Data MS Data (Molecular Formula, Fragments) MS_Data->Sugar_Sequence Molecular_Weight Precise Molecular Weight MS_Data->Molecular_Weight IR_Data IR Data (Functional Groups) Functional_Groups Key Functional Groups (-OH, C=O) IR_Data->Functional_Groups Final_Structure Complete Structure of This compound Analog Carbon_Skeleton->Final_Structure Sugar_Sequence->Final_Structure Stereochemistry->Final_Structure Molecular_Weight->Final_Structure Functional_Groups->Final_Structure

Logical relationship of spectroscopic data in structure elucidation.

References

An In-depth Technical Guide to the Biosynthesis of Ternatumoside II in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ternatumoside II, a flavonoid glycoside identified as herbacetin 8-O-β-D-glucopyranoside, is a natural product isolated from Rhodiola crenulata. This technical guide provides a comprehensive overview of its putative biosynthesis pathway in plants. Drawing upon the established general flavonoid biosynthesis pathway and specific research on related compounds, this document outlines the enzymatic steps leading to the formation of the herbacetin aglycone and its subsequent glycosylation. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, plant biochemistry, and drug development by detailing the probable enzymatic players, presenting available quantitative data, and providing established experimental protocols to facilitate further investigation into this and other related flavonoid glycosides.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. This compound, a flavonoid glycoside found in the medicinal plant Rhodiola crenulata, has garnered interest for its potential pharmacological properties. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel enzymatic tools for biocatalysis. This guide delineates the proposed biosynthetic route to this compound, which can be divided into two major stages: the formation of the aglycone, herbacetin, and its subsequent glycosylation.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which provides the precursor for the flavonoid backbone. This is followed by a series of enzymatic reactions catalyzed by distinct enzyme families to produce the specific aglycone, herbacetin. The final step is the attachment of a glucose moiety by a UDP-glycosyltransferase (UGT).

Stage 1: Biosynthesis of the Aglycone - Herbacetin

The formation of the herbacetin backbone follows the well-established flavonoid biosynthesis pathway.

  • Phenylalanine to p-Coumaroyl-CoA: The pathway initiates with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:

    • Phenylalanine ammonia-lyase (PAL)

    • Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 enzyme.

    • 4-Coumaroyl-CoA ligase (4CL)

  • Chalcone Formation: Chalcone synthase (CHS) , a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.

  • Flavanone and Dihydroflavonol Formation: Chalcone isomerase (CHI) converts naringenin chalcone to naringenin (a flavanone). Subsequently, Flavanone 3-hydroxylase (F3H) hydroxylates naringenin to produce dihydrokaempferol.

  • Hydroxylation to form Herbacetin Precursors: The formation of the specific hydroxylation pattern of herbacetin (3,4',5,7,8-pentahydroxyflavone) requires further hydroxylation of the flavonoid core. This is likely carried out by specific cytochrome P450 monooxygenases (CYP450s) , specifically flavonoid 3'-hydroxylase (F3'H) and potentially a flavonoid 8-hydroxylase. The exact sequence and the specific enzymes for 8-hydroxylation in Rhodiola crenulata are yet to be fully elucidated.

  • Flavonol Formation: Flavonol synthase (FLS) , a 2-oxoglutarate-dependent dioxygenase (2-ODD), then introduces a double bond in the C-ring of the dihydroflavonol precursor to form the flavonol structure of herbacetin.

Stage 2: Glycosylation of Herbacetin

The final step in the biosynthesis of this compound is the regiospecific attachment of a glucose molecule to the 8-hydroxyl group of herbacetin.

  • UDP-Glycosyltransferase (UGT) Activity: This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) . These enzymes utilize UDP-glucose as a sugar donor and transfer the glucose moiety to a specific hydroxyl group on the acceptor molecule, in this case, herbacetin. The specific UGT responsible for the 8-O-glycosylation of herbacetin in Rhodiola crenulata has not yet been definitively identified. However, studies on other plant species have identified UGTs capable of glycosylating flavonoids at various positions.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound is limited, data from related flavonoid pathways can provide a basis for understanding the potential kinetics and concentrations involved. The following table summarizes representative quantitative data for enzymes and metabolites in flavonoid biosynthesis.

ParameterValueCompound/EnzymePlant SpeciesReference
Enzyme Kinetics
Km0.97 ± 0.10 mMRcUGT1 (for tyrosol)Rhodiola crenulata[1]
Vmax286 ± 8.26 pKat/mgRcUGT1 (for tyrosol)Rhodiola crenulata[1]
Metabolite Content
Total Flavonoids163.0 mg RE/g extractCrude ExtractRhodiola crenulata[2]
Gallic Acid4.13 ± 0.23 mg/gEthyl Acetate ExtractRhodiola crenulata[2]
Rosavin2.85 ± 0.17 mg/gEthyl Acetate ExtractRhodiola crenulata[2]

RE: Rutin Equivalents

Experimental Protocols

The elucidation of the this compound biosynthesis pathway would involve a series of established experimental protocols.

Extraction and Quantification of Flavonoids

Objective: To extract and quantify this compound and its precursors from Rhodiola crenulata plant material.

Protocol:

  • Sample Preparation: Freeze-dry plant material (e.g., roots, leaves) and grind to a fine powder.

  • Extraction:

    • Perform maceration with 80% methanol or ethanol at room temperature with agitation.

    • Alternatively, use ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.

  • Purification (Optional): For isolation of specific compounds, employ column chromatography using silica gel or Sephadex LH-20.

  • Quantification:

    • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid). Detection can be done using a Diode Array Detector (DAD) at wavelengths of 280 nm and 350 nm.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification and quantification, couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) for accurate mass determination and fragmentation analysis.

    • Standard Curve: Generate a standard curve using purified this compound to accurately quantify its concentration in the plant extracts.

Enzyme Assays for Biosynthetic Enzymes

Objective: To functionally characterize the enzymes involved in the biosynthesis of this compound.

Protocol for UDP-Glycosyltransferase (UGT) Activity:

  • Enzyme Source:

    • Crude Protein Extract: Homogenize plant tissue in an extraction buffer (e.g., Tris-HCl pH 7.5, with PVPP and DTT) and centrifuge to obtain the soluble protein fraction.

    • Recombinant Enzyme: Clone the candidate UGT gene into an expression vector (e.g., pET vector for E. coli expression), express the protein, and purify it using affinity chromatography (e.g., Ni-NTA).

  • Assay Mixture:

    • Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

    • Substrate (Herbacetin, dissolved in DMSO)

    • UDP-glucose (sugar donor)

    • Enzyme preparation

  • Reaction: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction by adding an equal volume of methanol or by heat inactivation.

  • Analysis: Analyze the reaction products by HPLC or LC-MS to detect the formation of this compound. The identity of the product should be confirmed by comparing its retention time and mass spectrum with an authentic standard.

Visualizations

Proposed Biosynthesis Pathway of this compound

Ternatumoside_II_Biosynthesis Phenylalanine L-Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA PAL, C4H, 4CL NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS Naringenin Naringenin NaringeninChalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H HerbacetinPrecursor Dihydroherbacetin (Putative) Dihydrokaempferol->HerbacetinPrecursor F3'H, CYP450 (8-hydroxylase) Herbacetin Herbacetin HerbacetinPrecursor->Herbacetin FLS TernatumosideII This compound Herbacetin->TernatumosideII UGT MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone UDPGlucose UDP-Glucose UDPGlucose->TernatumosideII

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Experimental Workflow for UGT Characterization

UGT_Workflow Start Candidate UGT Gene Identification (from Rhodiola crenulata transcriptome) Cloning Gene Cloning into Expression Vector Start->Cloning Expression Heterologous Protein Expression (e.g., in E. coli) Cloning->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification EnzymeAssay In Vitro Enzyme Assay (with Herbacetin and UDP-Glucose) Purification->EnzymeAssay Analysis Product Analysis (HPLC, LC-MS) EnzymeAssay->Analysis Confirmation Confirmation of this compound Production Analysis->Confirmation

Caption: Workflow for the functional characterization of a candidate UGT.

Conclusion

The biosynthesis of this compound is proposed to proceed through the general flavonoid pathway to produce the herbacetin aglycone, followed by a specific 8-O-glycosylation step catalyzed by a UDP-glycosyltransferase. While the general pathway is well-understood, the specific enzymes from Rhodiola crenulata, particularly the flavonoid 8-hydroxylase and the herbacetin 8-O-glucosyltransferase, remain to be identified and characterized. The information and protocols provided in this guide offer a solid framework for future research aimed at elucidating the complete biosynthetic pathway of this compound, which will be invaluable for its potential biotechnological production and for the broader understanding of flavonoid metabolism in medicinal plants.

References

Unveiling Ternatumoside II: A Technical Guide to its Natural Occurrence and Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ternatumoside II, a flavonoid glycoside, has been identified as a constituent of the fern species Botrychium ternatum. This technical guide provides a comprehensive overview of the current knowledge regarding its natural occurrence, distribution, and the methodologies employed for its isolation and characterization. Quantitative data from existing literature has been compiled to offer a clear perspective on the compound's prevalence. Detailed experimental protocols are provided to aid in the replication of isolation and analytical procedures. Furthermore, a putative biosynthetic pathway for this compound is illustrated, offering a deeper understanding of its formation within the plant. This document serves as a foundational resource for researchers interested in the further study and potential applications of this compound.

Natural Occurrence and Distribution

This compound has been definitively isolated from the fern Botrychium ternatum (Thunb.) Sw., a species belonging to the Ophioglossaceae family. This fern is found in temperate regions of the Northern Hemisphere. The primary source detailing the isolation of this compound is a 2012 study by Warashina et al., which focused on the chemical constituents of the fronds of B. ternatum.

At present, Botrychium ternatum is the only confirmed natural source of this compound. Further research is required to explore its potential presence in other species of the Botrychium genus or other related ferns.

Quantitative Data on this compound

The yield of this compound from the fronds of Botrychium ternatum has been reported in the literature. This data is crucial for assessing the feasibility of its extraction for research and development purposes.

Plant SourcePlant PartExtraction MethodYield of this compound (per dry weight)Reference
Botrychium ternatumFrondsMethanol extraction followed by chromatographic separation0.0012%Warashina et al., 2012

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of meticulous phytochemical techniques. The following protocols are based on the methodologies described in the primary literature.

Plant Material Collection and Preparation
  • Collection: Fronds of Botrychium ternatum are collected from their natural habitat.

  • Drying: The collected plant material is air-dried in a well-ventilated area, protected from direct sunlight, to prevent the degradation of chemical constituents.

  • Grinding: The dried fronds are ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction of this compound

The following workflow outlines the general procedure for the extraction of this compound.

G plant_material Dried, powdered fronds of B. ternatum extraction Maceration with Methanol (MeOH) at room temperature plant_material->extraction filtration Filtration to separate extract from plant residue extraction->filtration concentration Concentration of the filtrate under reduced pressure filtration->concentration crude_extract Crude Methanol Extract concentration->crude_extract

Caption: Extraction workflow for this compound.

Isolation and Purification of this compound

The crude methanol extract is subjected to a series of chromatographic techniques to isolate this compound.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to fractionate the components based on their solubility. This compound, being a glycoside, is expected to be enriched in the more polar fractions (e.g., n-butanol).

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography over a solid support like silica gel or Diaion HP-20.

    • Stationary Phase: Diaion HP-20.

    • Mobile Phase: A gradient of water and methanol (H₂O-MeOH) is used for elution, starting with 100% water and gradually increasing the methanol concentration.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC.

    • Column: A reversed-phase column (e.g., ODS).

    • Mobile Phase: A gradient of acetonitrile (MeCN) and water.

    • Detection: UV detection at a wavelength of 254 nm.

G crude_extract Crude Methanol Extract partitioning Solvent Partitioning (e.g., with n-BuOH) crude_extract->partitioning column_chromatography Column Chromatography (e.g., Diaion HP-20) partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound This compound hplc->pure_compound

Caption: Isolation and purification workflow.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR experiments such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons, and to determine the glycosidic linkages.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Acid Hydrolysis: To identify the constituent sugar moieties, the glycoside is hydrolyzed with a weak acid. The resulting sugars are then identified by comparison with authentic standards using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

The structure of this compound was elucidated as Kaempferol 3-O-β-D-quinovopyranosyl-(1→2)-α-L-rhamnopyranoside.

Biosynthetic Pathway

This compound is a flavonoid glycoside, and its biosynthesis follows the general phenylpropanoid pathway, leading to the formation of the kaempferol aglycone, followed by glycosylation steps.

G phenylalanine Phenylalanine cinnamic_acid Cinnamic acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric acid cinnamic_acid->p_coumaric_acid C4H coumaroyl_coa 4-Coumaroyl-CoA p_coumaric_acid->coumaroyl_coa 4CL chalcone Naringenin chalcone coumaroyl_coa->chalcone CHS naringenin Naringenin chalcone->naringenin CHI dihydrokaempferol Dihydrokaempferol naringenin->dihydrokaempferol F3H kaempferol Kaempferol (Aglycone) dihydrokaempferol->kaempferol FLS glycosylation1 Glycosylation (UDP-Rhamnose) kaempferol->glycosylation1 GT kaempferol_rhamnoside Kaempferol 3-O-α-L-rhamnopyranoside glycosylation1->kaempferol_rhamnoside glycosylation2 Glycosylation (UDP-Quinovose) kaempferol_rhamnoside->glycosylation2 GT ternatumoside_ii This compound glycosylation2->ternatumoside_ii

Caption: Putative biosynthetic pathway of this compound.

Abbreviations: PAL: Phenylalanine ammonia-lyase; C4H: Cinnamate 4-hydroxylase; 4CL: 4-Coumarate-CoA ligase; CHS: Chalcone synthase; CHI: Chalcone isomerase; F3H: Flavanone 3-hydroxylase; FLS: Flavonol synthase; GT: Glycosyltransferase.

Conclusion

This compound is a naturally occurring flavonoid glycoside isolated from the fern Botrychium ternatum. This guide has provided a detailed overview of its known natural source, quantitative data, and the experimental protocols for its extraction, isolation, and structural characterization. The elucidated biosynthetic pathway offers a framework for understanding its formation. Further research is warranted to explore the distribution of this compound in other plant species and to investigate its potential biological activities, which could be of interest to the pharmaceutical and drug development industries. This document aims to serve as a valuable technical resource to facilitate and inspire future research in this area.

A Technical Guide to the Preliminary Biological Screening of Ternatumoside II

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific biological activity data for Ternatumoside II has been found in the public domain. This guide is based on the known biological activities of structurally related cyclolanostane-type triterpenoid saponins and provides a framework for its preliminary biological screening.

Introduction

This compound is a cyclolanostane-type triterpenoid saponin. This class of natural products has garnered significant interest in the scientific community due to a wide array of promising biological activities. Preliminary biological screening is a critical first step in the drug discovery process, enabling the identification of lead compounds with potential therapeutic value. Based on the activities of structurally similar compounds, the preliminary biological screening of this compound should focus on evaluating its cytotoxic, anti-inflammatory, and antioxidant properties. This guide provides a comprehensive overview of the methodologies and data presentation for these initial screening assays.

Cytotoxic Activity

Cyclolanostane triterpenoids isolated from various plant species, such as those from the Cimicifuga genus, have demonstrated significant cytotoxic effects against a range of human cancer cell lines[1][2][3][4]. The preliminary assessment of this compound's cytotoxic potential is crucial in determining its utility as a potential anticancer agent.

Quantitative Data: Cytotoxicity of Structurally Related Cyclolanostane Triterpenoids

The following table summarizes the cytotoxic activities (IC50 values) of several cyclolanostane triterpenoids against various human cancer cell lines.

Compound NameCancer Cell LineIC50 (µM)Reference
Cimiracemoside AHSC-2 (Oral Squamous Carcinoma)15.8[1]
Cimiracemoside CHSC-2 (Oral Squamous Carcinoma)12.7[1]
23-O-acetylcimigenol-3-O-β-D-xylopyranosideHepG2 (Hepatocellular Carcinoma)5.2[2]
23-O-acetylcimigenol-3-O-β-D-xylopyranosideHL-60 (Promyelocytic Leukemia)3.9[2]
24-O-acetylcimigenol-3-O-β-D-xylopyranosideHepG2 (Hepatocellular Carcinoma)6.1[2]
24-O-acetylcimigenol-3-O-β-D-xylopyranosideHL-60 (Promyelocytic Leukemia)4.5[2]
KHF16 (24-acetylisodahurinol-3-O-β-D-xylopyranoside)MCF7 (Breast Cancer)5.6[4]
KHF16 (24-acetylisodahurinol-3-O-β-D-xylopyranoside)MDA-MB-231 (Breast Cancer)6.8[4]
Compound 5 (from Cimicifuga foetida)HL-60 (Promyelocytic Leukemia)4.7[5]
Compound 5 (from Cimicifuga foetida)SMMC-7721 (Hepatocellular Carcinoma)7.6[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Anti-inflammatory Activity

Triterpenoids have been reported to possess significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO)[6]. The evaluation of this compound's effect on NO production in lipopolysaccharide (LPS)-stimulated macrophages is a key preliminary screening step.

Quantitative Data: Anti-inflammatory Activity of Related Compounds

The following table presents the inhibitory effects (IC50 values) of various plant extracts and compounds on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Compound/ExtractIC50 (µg/mL)Reference
Kakadu Plum AAE Extract (NT)33.3 ± 1.3[7]
Kakadu Plum Water Extract (NT)52.4 ± 2.1[7]
Curcuma amada DES Extract (D2)0.64 ± 0.01[8]
Curcuma amada DES Extract (D5)1.25 ± 0.35[8]
Rosmarinus officinalis Essential Oil> 200 (NO production significantly reduced at 50 µg/mL)[9]
Mitrephora sirikitiae Methanol ExtractSignificant reduction at 10 µg/mL[10]
Experimental Protocol: Nitric Oxide (NO) Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the production of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a control group (cells only), a vehicle control group (cells + DMSO + LPS), and a positive control group (e.g., L-NAME).

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess reagent A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of NO inhibition is calculated as:

    • NO Inhibition (%) = [(NO concentration in LPS group - NO concentration in treated group) / NO concentration in LPS group] x 100

    • The IC50 value is determined from the dose-response curve.

Antioxidant Activity

Many triterpenoid saponins exhibit antioxidant properties by scavenging free radicals[10]. The antioxidant potential of this compound can be evaluated using standard in vitro assays such as the DPPH and ABTS radical scavenging assays.

Quantitative Data: Antioxidant Activity of Triterpenoid Saponins

The following table shows the antioxidant activity (IC50 values) of some triterpenoid saponins.

CompoundAssayIC50 (µg/mL)Reference
Triterpenoid Saponin from Albizia lebbeckDPPH44.48
AsiaticosideDPPH65.2[10]
MadecassosideDPPH78.4[10]
Asiatic AcidDPPH25.8[10]
Madecassic AcidDPPH32.5[10]
AsiaticosideABTS45.3[10]
MadecassosideABTS55.1[10]
Asiatic AcidABTS15.6[10]
Madecassic AcidABTS21.7[10]
Experimental Protocols for Antioxidant Assays

Materials:

  • This compound (dissolved in methanol or ethanol)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol or ethanol)

  • Ascorbic acid (positive control)

  • 96-well plate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Sample Preparation: Prepare various concentrations of this compound and ascorbic acid in the appropriate solvent.

  • Reaction Mixture: Add 100 µL of the sample solution to 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: The radical scavenging activity is calculated as:

    • Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value is determined from the dose-response curve.

Materials:

  • This compound (dissolved in a suitable solvent)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Phosphate-buffered saline (PBS) or ethanol

  • Trolox (positive control)

  • 96-well plate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • ABTS Radical Cation (ABTS•+) Generation: Mix equal volumes of ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to form the ABTS•+ stock solution.

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add 10 µL of the sample solution to 190 µL of the ABTS•+ working solution in a 96-well plate.

  • Incubation: Incubate the mixture in the dark at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: The scavenging activity is calculated as:

    • Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value is determined from the dose-response curve.

Potential Signaling Pathways

Triterpenoids are known to exert their biological effects by modulating various cellular signaling pathways. The anti-inflammatory and cytotoxic activities of cyclolanostane triterpenoids are often associated with the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[11][12][13][14][15].

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines. Cyclolanostane triterpenoids may inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB[15].

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκBα TernatumosideII This compound (Hypothesized) TernatumosideII->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Hypothesized Inhibition of the NF-κB Pathway by this compound.
MAPK Signaling Pathway

The MAPK pathway, including ERK, JNK, and p38 kinases, is another critical regulator of cellular processes such as inflammation, proliferation, and apoptosis. Activation of MAPKs by various stimuli, including LPS, leads to the phosphorylation of downstream transcription factors that regulate gene expression. Some triterpenoids have been shown to inhibit the phosphorylation of these MAPKs, thereby downregulating inflammatory responses[11].

MAPK_Pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 ERK ERK TAK1->ERK JNK JNK TAK1->JNK p38 p38 TAK1->p38 AP1 AP-1 (Transcription Factor) ERK->AP1 Activate JNK->AP1 Activate p38->AP1 Activate Inflammation Inflammatory Response AP1->Inflammation TernatumosideII This compound (Hypothesized) TernatumosideII->TAK1 Inhibits

Hypothesized Modulation of the MAPK Pathway by this compound.

Experimental Workflow

The following diagram illustrates a logical workflow for the preliminary biological screening of this compound.

Experimental_Workflow start This compound (Test Compound) cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity anti_inflammatory Anti-inflammatory Screening (NO Assay) start->anti_inflammatory antioxidant Antioxidant Screening (DPPH & ABTS Assays) start->antioxidant data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis anti_inflammatory->data_analysis antioxidant->data_analysis pathway Mechanism of Action Studies (e.g., Western Blot for NF-κB, MAPK) data_analysis->pathway end Lead Compound Identification & Further Development pathway->end

Workflow for Preliminary Biological Screening.

References

Potential Therapeutic Targets of Ternatumoside II: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ternatumoside II, a flavonoid glycoside isolated from the roots of Rhodiola crenulata, has emerged as a molecule of interest with potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities and its potential therapeutic targets. While direct research on this compound is in its nascent stages, this document synthesizes the available data on the compound, its chemical class (flavonoid glycosides), and its source plant (Rhodiola crenulata) to elucidate its probable mechanisms of action and identify promising avenues for future drug development. The primary known bioactivities of this compound include antioxidant and immunomodulatory effects, notably the stimulation of interferon-gamma (IFN-γ) production. This guide will delve into these activities, presenting quantitative data, outlining potential signaling pathways, and providing detailed experimental methodologies based on related studies.

Introduction to this compound

This compound is a naturally occurring flavonoid glycoside identified in Rhodiola crenulata, a plant with a long history of use in traditional medicine for its adaptogenic and performance-enhancing properties. Flavonoid glycosides, as a class, are known for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective activities. The initial characterization of this compound has highlighted its potential in modulating the immune system and combating oxidative stress.

Known Biological Activities and Quantitative Data

The primary reported biological activities of this compound are its antioxidant and immunomodulatory effects. Quantitative data from initial studies are summarized below.

Biological ActivityAssayIC50 Value (μM)Reference
AntioxidantDPPH Radical Scavenging260.5[1]
AntioxidantABTS Radical Scavenging320.2[1]
ImmunomodulatoryIFN-γ Production StimulationNot Reported[1]

Potential Therapeutic Targets and Signaling Pathways

Based on the known activities of this compound, related flavonoid glycosides, and extracts of Rhodiola crenulata, several potential therapeutic targets and signaling pathways can be postulated.

Immunomodulation: IFN-γ Signaling Pathway

This compound has been shown to stimulate the production of Interferon-gamma (IFN-γ), a critical cytokine in the orchestration of the immune response against pathogens and tumors. The induction of IFN-γ suggests that this compound may interact with components of the immune synapse or intracellular pathways leading to IFN-γ gene transcription in T-lymphocytes and Natural Killer (NK) cells.

The canonical IFN-γ signaling pathway, which is likely activated as a downstream consequence of this compound's effects, involves the following key steps:

  • Receptor Binding: IFN-γ binds to its receptor complex (IFNGR1 and IFNGR2).

  • JAK-STAT Activation: This binding triggers the activation of Janus kinases (JAK1 and JAK2).

  • STAT1 Phosphorylation: Activated JAKs phosphorylate Signal Transducer and Activator of Transcription 1 (STAT1).

  • Nuclear Translocation: Phosphorylated STAT1 forms a dimer (GAF - Gamma-Activated Factor) and translocates to the nucleus.

  • Gene Transcription: GAF binds to Gamma-Activated Site (GAS) elements in the promoters of IFN-γ-inducible genes, initiating their transcription.

  • Potential Therapeutic Implications: By stimulating IFN-γ, this compound could be explored as an immunomodulatory agent for cancer immunotherapy, where IFN-γ plays a crucial role in enhancing anti-tumor immunity. It may also have applications in infectious diseases.

IFN_gamma_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Ternatumoside_II This compound Immune_Cell Immune Cell (T-Cell, NK Cell) Ternatumoside_II->Immune_Cell Stimulates IFN_gamma IFN-γ Immune_Cell->IFN_gamma Produces IFNGR IFN-γ Receptor (IFNGR1/IFNGR2) IFN_gamma->IFNGR Binds JAK JAK1/JAK2 IFNGR->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates pSTAT1 pSTAT1 Dimer (GAF) STAT1->pSTAT1 GAS GAS Element pSTAT1->GAS Binds to Gene_Transcription Transcription of IFN-γ-inducible genes GAS->Gene_Transcription Initiates

Caption: Proposed mechanism of this compound-induced IFN-γ signaling.
Antioxidant Activity: ROS Scavenging and Cellular Protection

This compound exhibits direct radical-scavenging activity, which is a common feature of phenolic compounds like flavonoids. This antioxidant property suggests its potential in mitigating cellular damage caused by reactive oxygen species (ROS). The accumulation of ROS is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

  • Potential Therapeutic Targets:

    • Direct ROS scavenging: Neutralization of free radicals such as DPPH and ABTS.

    • Upregulation of endogenous antioxidant enzymes: Potential modulation of Nrf2 signaling pathway, leading to the expression of enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Anti-inflammatory Effects: Inhibition of Pro-inflammatory Mediators

Flavonoids are well-documented for their anti-inflammatory properties. While not yet directly demonstrated for this compound, it is plausible that it shares these characteristics. The anti-inflammatory effects of flavonoids are often mediated through the inhibition of key enzymes and transcription factors involved in the inflammatory cascade.

  • Potential Therapeutic Targets:

    • Cyclooxygenases (COX-1 and COX-2): Inhibition of these enzymes would reduce the production of prostaglandins, key mediators of inflammation and pain.

    • Lipoxygenases (LOX): Inhibition of LOX would decrease the synthesis of leukotrienes, which are involved in allergic and inflammatory responses.

    • Nuclear Factor-kappa B (NF-κB): Inhibition of the NF-κB signaling pathway would downregulate the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and adhesion molecules.

Anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) NF_kB_Pathway NF-κB Pathway Inflammatory_Stimuli->NF_kB_Pathway COX_LOX_Pathway COX/LOX Pathways Inflammatory_Stimuli->COX_LOX_Pathway Ternatumoside_II This compound (Hypothesized) Ternatumoside_II->NF_kB_Pathway Ternatumoside_II->COX_LOX_Pathway Pro_inflammatory_Mediators Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NF_kB_Pathway->Pro_inflammatory_Mediators Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX_Pathway->Prostaglandins_Leukotrienes

Caption: Hypothesized anti-inflammatory pathways targeted by this compound.

Experimental Protocols

Detailed experimental protocols for the direct assessment of this compound's bioactivities are not yet published. However, standard methodologies used for similar compounds can be adapted.

In Vitro Antioxidant Activity Assays
  • DPPH Radical Scavenging Assay:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare serial dilutions of the this compound stock solution.

    • In a 96-well plate, add a fixed volume of DPPH (2,2-diphenyl-1-picrylhydrazyl) solution to each well containing the different concentrations of this compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox should be used as a positive control.

    • The percentage of scavenging activity is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

  • ABTS Radical Scavenging Assay:

    • Generate the ABTS•+ radical cation by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution with potassium persulfate.

    • Incubate the mixture in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add serial dilutions of this compound to the diluted ABTS•+ solution.

    • Measure the absorbance at 734 nm after a specific incubation time (e.g., 6 minutes).

    • Use a positive control and calculate the IC50 value as described for the DPPH assay.

IFN-γ Production Assay
  • Cell Culture and Stimulation:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

    • Culture the PBMCs in complete RPMI-1640 medium.

    • Treat the cells with various concentrations of this compound. A co-stimulant such as phytohemagglutinin (PHA) may be used to prime the cells.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Collect the cell culture supernatants after the incubation period.

    • Use a commercial human IFN-γ ELISA kit to quantify the concentration of IFN-γ in the supernatants according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with a capture antibody against human IFN-γ.

    • Add the culture supernatants and a standard curve of recombinant IFN-γ to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate solution to produce a colorimetric reaction.

    • Measure the absorbance at the appropriate wavelength and calculate the concentration of IFN-γ based on the standard curve.

Experimental_Workflow cluster_antioxidant Antioxidant Activity cluster_immunomodulatory Immunomodulatory Activity DPPH_ABTS DPPH/ABTS Assay Spectrophotometry Spectrophotometry DPPH_ABTS->Spectrophotometry IC50_Calc IC50 Calculation Spectrophotometry->IC50_Calc PBMC_Culture PBMC Isolation & Culture Ternatumoside_Treatment Treatment with This compound PBMC_Culture->Ternatumoside_Treatment Supernatant_Collection Supernatant Collection Ternatumoside_Treatment->Supernatant_Collection ELISA IFN-γ ELISA Supernatant_Collection->ELISA IFN_gamma_Quant IFN-γ Quantification ELISA->IFN_gamma_Quant

Caption: Workflow for assessing the bioactivity of this compound.

Future Directions and Conclusion

The preliminary data on this compound suggest its potential as a lead compound for the development of novel therapeutics, particularly in the areas of immunomodulation and diseases associated with oxidative stress. However, further research is imperative to fully elucidate its therapeutic potential. Key future research directions should include:

  • Elucidation of the precise mechanism of IFN-γ induction: Investigating the upstream signaling molecules and transcription factors involved in this compound-mediated IFN-γ production.

  • In-depth evaluation of anti-inflammatory and anti-cancer activities: Conducting comprehensive in vitro and in vivo studies to assess its effects on various inflammatory and cancer models.

  • Identification of direct molecular targets: Utilizing techniques such as affinity chromatography, mass spectrometry, and computational docking to identify the direct binding partners of this compound.

  • Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to determine its drug-likeness and safety.

References

Methodological & Application

Ternatumoside II: Comprehensive Protocols for Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ternatumoside II is a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima. This class of compounds, abundant in Marsdenia tenacissima, has garnered significant interest within the scientific and drug development communities due to its potent biological activities, particularly its antitumor properties. Extracts of Marsdenia tenacissima are utilized in traditional medicine and have been developed into modern therapeutic agents for various cancers. The underlying mechanism of action for these compounds often involves the modulation of critical cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which are frequently dysregulated in cancer.

This document provides detailed application notes and standardized protocols for the extraction and purification of this compound and related C21 steroidal glycosides from Marsdenia tenacissima. These guidelines are intended for researchers, scientists, and professionals in drug development to ensure the efficient and reproducible isolation of high-purity compounds for further investigation.

Data Summary of Extraction and Purification Parameters

The following tables summarize quantitative data derived from established protocols for the isolation of C21 steroidal glycosides from Marsdenia tenacissima. While specific data for this compound is limited, these parameters for analogous compounds provide a robust starting point for optimization.

Table 1: Optimized Parameters for Extraction of Polysaccharides from Marsdenia tenacissima

ParameterOptimized Value
SolventWater
Solvent-to-Material Ratio8:1 (v/w)
Extraction Temperature100°C (reflux)
Extraction Time1 hour
Number of Extractions3

Note: This data is for polysaccharides but offers a baseline for initial aqueous extraction explorations.[1]

Table 2: General Parameters for the Purification of C21 Steroidal Glycosides

Purification StepStationary PhaseMobile Phase System
Initial Column ChromatographySilica GelDichloromethane-Methanol Gradient
Size-Exclusion ChromatographySephadex LH-20Methanol or Chloroform-Methanol (1:1)
Reversed-Phase ChromatographyODSMethanol-Water Gradient

Table 3: Semi-Preparative HPLC Parameters for C21 Steroidal Glycoside Purification

ParameterValue
ColumnC18 Semi-preparative
Mobile PhaseMethanol-Water (70:30 to 80:20 v/v)
Flow Rate3 mL/min
DetectionUV (Wavelength not specified)
Typical Yield8-12 mg from 200-300 mg of a fractionated extract[2]

Experimental Protocols

Protocol 1: Extraction of Crude C21 Steroidal Glycosides

This protocol outlines the initial solvent extraction of C21 steroidal glycosides from the dried stems of Marsdenia tenacissima.

Materials:

  • Dried and powdered stems of Marsdenia tenacissima

  • 95% Ethanol or Methanol

  • Rotary evaporator

  • Reflux apparatus

Procedure:

  • Weigh the powdered plant material.

  • Add 95% ethanol at a solvent-to-material ratio of 10:1 (v/w).

  • Heat the mixture to reflux for 2 hours.

  • Allow the mixture to cool and filter to separate the extract from the plant residue.

  • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

  • Combine the ethanol extracts from all three extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification by Column Chromatography

This protocol describes the multi-step column chromatography process to isolate fractions enriched with C21 steroidal glycosides.

Materials:

  • Crude extract from Protocol 1

  • Silica gel (100-200 mesh)

  • Sephadex LH-20

  • ODS (Octadecylsilane) silica gel

  • Glass chromatography columns of appropriate sizes

  • Solvents: Dichloromethane, Methanol, Water

  • Fraction collector

  • TLC plates and developing chamber

Procedure:

Step 1: Silica Gel Column Chromatography

  • Prepare a silica gel column with an appropriate diameter and length based on the amount of crude extract.

  • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely to obtain a dry powder.

  • Load the powdered sample onto the top of the prepared silica gel column.

  • Elute the column with a stepwise gradient of dichloromethane and methanol, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol (e.g., 50:1, 25:1, 10:1, 5:1, 1:1 v/v).

  • Collect fractions of a consistent volume.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing C21 steroidal glycosides.

  • Pool the fractions containing the compounds of interest.

Step 2: Sephadex LH-20 Column Chromatography

  • Concentrate the pooled fractions from the silica gel chromatography.

  • Prepare a Sephadex LH-20 column and equilibrate with methanol.

  • Load the concentrated sample onto the column.

  • Elute the column with methanol.

  • Collect fractions and monitor by TLC.

  • Pool the fractions containing the target compounds.

Step 3: ODS Column Chromatography

  • Concentrate the pooled fractions from the Sephadex LH-20 column.

  • Prepare an ODS column and equilibrate with a methanol-water mixture (e.g., 60:40 v/v).

  • Load the sample onto the column.

  • Elute with a stepwise gradient of increasing methanol concentration in water (e.g., 60%, 70%, 80%, 100% methanol).

  • Collect and analyze fractions by TLC or analytical HPLC.

  • Pool the fractions containing the purified C21 steroidal glycosides.

Protocol 3: Final Purification by Semi-Preparative HPLC

This protocol details the final purification step to obtain high-purity this compound.

Materials:

  • Enriched fraction of C21 steroidal glycosides from Protocol 2.

  • Semi-preparative HPLC system with a C18 column.

  • HPLC-grade Methanol and Water.

  • 0.22 µm syringe filters.

Procedure:

  • Dissolve the enriched fraction in methanol.

  • Filter the sample solution through a 0.22 µm syringe filter.

  • Set up the semi-preparative HPLC system with a C18 column.

  • Equilibrate the column with the starting mobile phase (e.g., 70% methanol in water).

  • Inject the sample onto the column.

  • Run the HPLC with an isocratic or gradient elution of methanol and water at a flow rate of approximately 3 mL/min.[2]

  • Monitor the elution profile with a UV detector.

  • Collect the peaks corresponding to this compound based on retention time.

  • Confirm the purity of the collected fractions using analytical HPLC.

  • Combine the pure fractions and evaporate the solvent to obtain pure this compound.

Visualizations

Extraction_and_Purification_Workflow PlantMaterial Dried Stems of Marsdenia tenacissima Extraction Ethanol Reflux Extraction PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel Fraction1 Enriched Fractions SilicaGel->Fraction1 Sephadex Sephadex LH-20 Chromatography Fraction1->Sephadex Fraction2 Further Purified Fractions Sephadex->Fraction2 ODS ODS Column Chromatography Fraction2->ODS Fraction3 Highly Enriched Fractions ODS->Fraction3 HPLC Semi-Preparative HPLC Fraction3->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: Workflow for the extraction and purification of this compound.

PI3K_AKT_mTOR_Pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway TernatumosideII This compound PI3K PI3K TernatumosideII->PI3K Apoptosis Apoptosis TernatumosideII->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Apoptosis

Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ternatumoside II

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ternatumoside II is a triterpenoid saponin isolated from Lysimachia ternatum. As a potential bioactive compound, its accurate quantification in plant extracts and pharmaceutical formulations is crucial for research, development, and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is designed to be specific, accurate, and precise, making it suitable for routine analysis in a laboratory setting.

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. An Evaporative Light Scattering Detector (ELSD) can also be used for enhanced sensitivity, as saponins often lack a strong UV chromophore.

Table 1: HPLC Instrumentation and Reagents

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Diode Array Detector (DAD) or ELSD
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Software OpenLab CDS or equivalent
Solvents HPLC grade acetonitrile, methanol, and water
Reagents Formic acid (analytical grade)
Standards This compound reference standard (>98% purity)

Table 2: Chromatographic Parameters

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min, 20% B; 5-25 min, 20-60% B; 25-30 min, 60-80% B; 30-35 min, 80% B; 35-40 min, 80-20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm (or ELSD)
Run Time 40 minutes

Experimental Protocols

1. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 200 µg/mL by diluting the stock solution with methanol. These will be used to construct the calibration curve.

2. Sample Preparation

  • Extraction from Plant Material:

    • Weigh 1.0 g of dried and powdered Lysimachia ternatum plant material.

    • Add 20 mL of 80% methanol and extract using ultrasonication for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Dissolve the dried extract in 10 mL of water.

    • Pass the solution through a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with 10 mL of water to remove polar impurities.

    • Elute the saponins with 10 mL of methanol.

  • Final Sample Solution:

    • Evaporate the methanol eluate to dryness.

    • Reconstitute the residue in 1 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

3. Method Validation Parameters

The developed HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines.

Table 3: Method Validation Summary

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Precision (%RSD) ≤ 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interfering peaks at the retention time of this compound

System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 50 µg/mL) five times.

Table 4: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

Experimental Workflow and Signaling Pathways

HPLC_Workflow start Start prep_std Prepare this compound Standard Solutions start->prep_std prep_sample Prepare Plant Sample (Extraction & SPE) start->prep_sample hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_std->hplc_system prep_sample->hplc_system sys_suitability System Suitability Test hplc_system->sys_suitability calibration Generate Calibration Curve sys_suitability->calibration If Pass sample_analysis Analyze Samples calibration->sample_analysis data_processing Data Processing and Quantification sample_analysis->data_processing end End data_processing->end

Caption: Workflow for the HPLC analysis of this compound.

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using HPLC. The method is reliable and can be readily implemented in analytical laboratories for the quality control of raw materials and finished products containing Lysimachia ternatum.

Application Notes & Protocols: Quantitative Analysis of Ternatumoside II in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ternatumoside II is a steroidal saponin found in plants of the Marsdenia genus, notably Marsdenia tenacissima.[1][2] This compound, along with other related saponins, has garnered significant interest for its potential therapeutic properties, including anticancer activities.[1][2][3] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies.

This document provides detailed protocols for the quantitative analysis of this compound in plant extracts using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The UPLC-MS/MS method offers higher sensitivity and selectivity, making it ideal for complex matrices or low concentrations, while the HPLC-UV method is a robust and widely accessible alternative for routine analysis.

Extraction of this compound from Plant Material

This protocol describes an efficient method for extracting this compound and other saponins from dried and powdered plant material.

Experimental Protocol: Ultrasound-Assisted Extraction

  • Sample Preparation: Weigh 1.0 g of finely powdered, dried plant material (e.g., roots or stems of Marsdenia tenacissima) into a conical flask.

  • Solvent Addition: Add 25 mL of 70% ethanol to the flask.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • Centrifugation: After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully decant the supernatant into a clean collection vessel.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure complete extraction.

  • Pooling and Filtration: Combine the supernatants from all three extractions and filter through a 0.45 µm syringe filter into a volumetric flask.

  • Final Volume Adjustment: Adjust the final volume to 100 mL with the extraction solvent. This solution is now ready for HPLC-UV or UPLC-MS/MS analysis. For UPLC-MS/MS, further dilution may be necessary.

Workflow for Plant Extraction

G cluster_extraction Extraction Protocol s1 Weigh 1.0g Powdered Plant Material s2 Add 25 mL 70% Ethanol s1->s2 s3 Ultrasonicate for 30 min at 40°C s2->s3 s4 Centrifuge at 4000 rpm for 10 min s3->s4 s5 Collect Supernatant s4->s5 s6 Repeat Extraction 2x s5->s6 s7 Pool Supernatants & Filter (0.45 µm) s6->s7 s8 Adjust Volume to 100 mL s7->s8 s9 Sample Ready for Analysis s8->s9

Caption: Workflow of the ultrasound-assisted extraction of this compound.

Quantitative Analysis by HPLC-UV

This method is suitable for the quantification of this compound in relatively clean extracts where sufficient concentration of the analyte is present. The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[4]

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: As saponins lack a strong chromophore, a low UV wavelength (e.g., 205 nm or 210 nm) is typically used. Wavelength selection should be optimized based on the UV spectrum of a pure this compound standard.

  • Injection Volume: 10 µL.[4]

  • Column Temperature: 30°C.

Gradient Elution Program:

Time (min)% Acetonitrile (A)% Water with 0.1% Formic Acid (B)
0.02080
25.06040
30.09010
35.09010
35.12080
40.02080

Quantification:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations (e.g., 10-500 µg/mL).

  • Analysis: Inject the standards and the plant extract samples into the HPLC system.

  • Data Processing: Record the peak area of this compound at its specific retention time.

  • Calculation: Construct a calibration curve by plotting peak area against concentration for the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation: HPLC-UV Method Validation Parameters (Example)

ParameterResult
Linearity Range10 - 500 µg/mL (r² > 0.999)
LOD (Limit of Detection)~1 µg/mL
LOQ (Limit of Quantitation)~3 µg/mL
Intra-day Precision (RSD%)< 2%
Inter-day Precision (RSD%)< 3%
Accuracy (Recovery %)98 - 103%

Quantitative Analysis by UPLC-MS/MS

This method provides superior sensitivity and selectivity and is the preferred method for analyzing complex samples or for pharmacokinetic studies where analyte concentrations are low. The parameters below are adapted from a validated method for structurally similar tenacissosides.[5]

Experimental Protocol: UPLC-MS/MS Analysis

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

  • Column: UPLC HSS T3 column (e.g., 2.1 x 50 mm, 1.8 µm).[5]

  • Mobile Phase: Acetonitrile (A) and water with 0.1% formic acid (B).[5]

  • Flow Rate: 0.4 mL/min.[5]

  • Injection Volume: 2 µL.[5]

  • Column Temperature: 40°C.[5]

Gradient Elution Program:

Time (min)% Acetonitrile (A)% Water with 0.1% Formic Acid (B)
0.01090
2.47525
5.09010
5.11090
6.01090

Mass Spectrometry Parameters (Example for a Related Saponin):

  • Ionization Mode: ESI Positive.[5]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 2.5 kV.[5]

  • Source Temperature: 150°C.[5]

  • Desolvation Temperature: 450°C.[5]

  • MRM Transitions: These must be optimized by infusing a pure standard of this compound. The precursor ion ([M+H]⁺ or [M+Na]⁺) and a suitable product ion are selected. For example, for Tenacissoside G, the transition is m/z 815.5 ⟶ 755.5.[5]

Quantification:

  • Calibration Curve: Prepare standard solutions of this compound in a blank matrix (e.g., 5-2000 ng/mL).[5] An internal standard (IS) of a structurally similar compound should be used.

  • Sample Preparation: Perform a liquid-liquid or solid-phase extraction to clean up the sample and concentrate the analyte. For example, a liquid-liquid extraction with ethyl acetate can be used.[5]

  • Analysis: Inject the processed standards and samples.

  • Data Processing: Calculate the peak area ratio of the analyte to the IS.

  • Calculation: Construct a calibration curve by plotting the peak area ratio against concentration. Determine the concentration in the samples from this curve.

Workflow for UPLC-MS/MS Quantification

G cluster_uplc UPLC-MS/MS Quantification s1 Prepare Calibration Standards (5-2000 ng/mL) & QC Samples s2 Sample Cleanup (e.g., LLE with Ethyl Acetate) s1->s2 s3 Inject 2 µL into UPLC-MS/MS s2->s3 s4 Acquire Data in MRM Mode s3->s4 s5 Process Data (Peak Area Ratio of Analyte/IS) s4->s5 s6 Construct Calibration Curve (r² > 0.99) s5->s6 s7 Calculate Sample Concentration s6->s7

Caption: General workflow for sample analysis using UPLC-MS/MS.

Data Presentation: UPLC-MS/MS Method Validation Parameters (Adapted from Tenacissosides)

ParameterResultReference
Linearity Range5 - 2000 ng/mL (r² > 0.99)[5]
LLOQ (Lower Limit of Quantitation)5 ng/mL[5]
Intra-day Precision (RSD%)< 15%
Inter-day Precision (RSD%)< 15%
Accuracy (%)85 - 115%[5]
Recovery (%)> 85%
Matrix EffectWithin acceptable limits (e.g., 85-115%)[5]

The choice between HPLC-UV and UPLC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the expected concentration of the analyte, and the available instrumentation. The UPLC-MS/MS method offers significantly higher sensitivity and specificity, making it the gold standard for bioanalytical and trace-level quantification.[6][7] However, a well-validated HPLC-UV method can be a reliable and cost-effective tool for routine quality control of plant extracts containing higher concentrations of this compound. Both protocols provided herein offer a robust starting point for method development and validation.

References

Ternatumoside II: Application Notes and Protocols for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search and Findings:

A comprehensive literature search was conducted to gather data on the in vitro applications of a compound referred to as "Ternatumoside II." The search encompassed its mechanism of action, anti-inflammatory properties, effects on apoptosis, and associated signaling pathways. However, this extensive search did not yield any specific scientific literature or experimental data for a compound with this exact name.

The search results did provide information on various other structurally distinct compounds with similar-sounding names or related biological activities, such as:

  • Teniposide (VM-26): A topoisomerase II inhibitor that induces apoptosis in lymphocytes and oral squamous cell carcinoma cells.[1][2]

  • Tanshinone IIA: A diterpenoid with demonstrated anti-inflammatory and anti-cancer effects, modulating pathways like PI3K/Akt/mTOR and NF-κB.[3][4]

  • Tubeimoside-2: A compound that exhibits cytotoxic activities against various cancer cell lines by inducing G2/M phase arrest and apoptosis.[5]

Based on the current scientific literature, there is no available information on "this compound" to generate the requested detailed application notes, protocols, and data visualizations. The absence of data prevents the creation of accurate tables, experimental methodologies, and signaling pathway diagrams as per the user's request.

Recommendation:

It is possible that "this compound" is a novel or very recently discovered compound with research yet to be published, or that there may be a typographical error in the compound's name.

To proceed with your request, please verify the name of the compound. If an alternative name is available, please provide it, and a comprehensive set of application notes and protocols will be generated based on the available scientific data for that specific molecule. This will include a summary of quantitative data in structured tables, detailed experimental protocols, and visualizations of signaling pathways and workflows as originally requested.

References

Application Notes and Protocols for the Administration of Triterpenoid Saponins in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the last update, specific dosage and administration data for Ternatumoside II in animal models are not available in the peer-reviewed scientific literature. The following application notes and protocols are based on established methodologies for the administration of structurally related triterpenoid saponins. Researchers should consider these as a starting point and conduct dose-finding and toxicity studies for this compound specifically.

Introduction

Triterpenoid saponins are a diverse class of naturally occurring glycosides with a wide range of pharmacological activities. Preclinical evaluation in animal models is a critical step in the development of these compounds as therapeutic agents. This document provides a generalized framework for the dosage and administration of triterpenoid saponins in common animal models, such as rats and mice. The protocols outlined below are synthesized from various studies on different saponins and are intended to serve as a guide for researchers initiating in vivo studies with new compounds of this class, such as this compound.

Saponins, in general, exhibit poor intestinal absorption due to their high molecular weight and hydrophilicity.[1] This often results in low oral bioavailability.[2][3] Consequently, the choice of administration route is a critical parameter in study design.

Data Presentation: Dosage and Administration of Triterpenoid Saponins

The following tables summarize dosages and administration routes for various triterpenoid saponins as reported in the literature. This data can be used to estimate a starting dose range for this compound, which should be further refined through toxicity and pharmacokinetic studies.

Table 1: Oral Administration of Triterpenoid Saponin Extracts in Rats

Saponin Source ExtractAnimal ModelDosageVehicleKey FindingsReference
Panacis Japonici RhizomaSprague-Dawley Rats2 g/kgNot SpecifiedSeven saponins were detected in plasma and various tissues.[4]
Rhizoma AnemarrhenaeSprague-Dawley Rats10 g crude drug/kgNot SpecifiedEight saponins were detected in rat plasma with slow excretion.[2]
Panax Notoginseng SaponinsSprague-Dawley Rats40 mg/kgPEG-400Low oral bioavailability (1.2%).[5]

Table 2: Parenteral Administration of Triterpenoid Saponins in Rodents

SaponinAnimal ModelRouteDosageVehicleKey FindingsReference
PX-6518BALB/c MiceSubcutaneous0.4 - 2.5 mg/kgNot SpecifiedEffective against Leishmania donovani.[6]
PX-6518MiceSubcutaneous1, 2.5, 5, 20 mg/kg5% GlucoseHigh doses showed liver toxicity.[7][8]
PX-6518MiceIntravenous1, 2.5, 5 mg/kg5% GlucoseWell-tolerated at these doses.[7][8]
Panax Notoginseng SaponinsSprague-Dawley RatsIntravenous10 mg/kg0.9% NaClUsed to determine absolute oral bioavailability.[5]

Experimental Protocols

The following are detailed, generalized protocols for the administration of triterpenoid saponins to rodent models.

3.1. Protocol for Oral Administration (Gavage)

This protocol is suitable for assessing the oral bioavailability and efficacy of a test compound.

  • Materials:

    • Test saponin (e.g., this compound)

    • Vehicle (e.g., water, 0.5% carboxymethylcellulose, PEG-400)

    • Oral gavage needles (stainless steel, flexible plastic)

    • Syringes (1-3 mL)

    • Animal scale

  • Procedure:

    • Animal Preparation: Acclimatize animals to the housing conditions for at least one week. Fast animals overnight (approximately 12 hours) before dosing to ensure gastric emptying, but provide water ad libitum.

    • Formulation Preparation: Prepare a homogenous suspension or solution of the test saponin in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg for rats.

    • Dosing:

      • Weigh the animal immediately before dosing.

      • Gently restrain the animal.

      • Insert the gavage needle over the tongue into the esophagus.

      • Administer the formulation slowly.

      • Observe the animal for any signs of distress during and after the procedure.

    • Post-dosing: Return the animal to its cage with free access to food and water. Monitor for any adverse effects.

3.2. Protocol for Intravenous Administration (Tail Vein Injection)

This protocol is used to determine the pharmacokinetic parameters of a test compound and to assess its efficacy when bypassing first-pass metabolism.

  • Materials:

    • Test saponin

    • Sterile vehicle (e.g., 0.9% saline, 5% dextrose)

    • Insulin syringes with 27-30 gauge needles

    • Restraining device for mice or rats

    • Heat lamp (optional, for vasodilation)

  • Procedure:

    • Animal Preparation: No fasting is typically required. Place the animal in a restraining device.

    • Formulation Preparation: Dissolve the test saponin in a sterile vehicle. The final solution must be clear and free of particulates. The injection volume should be approximately 5 mL/kg for rats and 10 mL/kg for mice.

    • Dosing:

      • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

      • Disinfect the injection site with an alcohol swab.

      • Insert the needle into the vein at a shallow angle.

      • Inject the formulation slowly.

      • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Post-dosing: Return the animal to its cage and monitor for any adverse reactions.

3.3. Protocol for Subcutaneous Administration

This route provides a slower absorption rate compared to intravenous injection.

  • Materials:

    • Test saponin

    • Sterile vehicle

    • Syringes with 25-27 gauge needles

  • Procedure:

    • Animal Preparation: Gently restrain the animal.

    • Formulation Preparation: Prepare a sterile solution or suspension of the test saponin.

    • Dosing:

      • Lift the skin on the back of the neck or flank to create a tent.

      • Insert the needle into the subcutaneous space.

      • Inject the formulation.

      • Withdraw the needle and gently massage the area to distribute the solution.

    • Post-dosing: Return the animal to its cage and observe for any local or systemic reactions.

Visualization of Experimental Workflow and Signaling Pathways

4.1. Experimental Workflow

The following diagram illustrates a general workflow for in vivo testing of a novel triterpenoid saponin.

experimental_workflow cluster_prep Preparation cluster_animal Animal Studies cluster_analysis Analysis cluster_results Results Compound Triterpenoid Saponin (e.g., this compound) Formulation Formulation Preparation (Solution/Suspension) Compound->Formulation Dosing Administration (Oral, IV, SC) Formulation->Dosing Acclimatization Animal Acclimatization Acclimatization->Dosing Observation Observation & Monitoring Dosing->Observation PK_PD Pharmacokinetic/ Pharmacodynamic Studies Observation->PK_PD Toxicity Toxicity Assessment Observation->Toxicity Efficacy Efficacy Evaluation Observation->Efficacy Data Data Analysis & Interpretation PK_PD->Data Toxicity->Data Efficacy->Data nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex Releases NFkB_n NF-κB (p65/p50) NFkB_complex->NFkB_n Translocates DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription Ternatumoside Triterpenoid Saponin (Hypothesized) Ternatumoside->IKK Inhibits

References

Application Notes and Protocols for Ternatumoside II as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ternatumoside II is a flavonoid glycoside that has been isolated from Rhodiola crenulata. While this compound has been identified and shown to possess radical-scavenging properties and the ability to stimulate IFN-γ expression, dedicated studies on its direct anticancer activities are not yet available in the public domain. However, the plant from which it is derived, Rhodiola crenulata, has demonstrated significant anticancer properties. Furthermore, as a kaempferol glycoside, this compound belongs to a class of flavonoids with well-documented anticancer effects.

These application notes provide a comprehensive overview of the potential of this compound as an anticancer agent, based on the activities of its source extract and the established mechanisms of related compounds. Detailed protocols are provided for key experiments to investigate its efficacy and mechanism of action, alongside visualizations of hypothesized signaling pathways. This document is intended to serve as a foundational resource for researchers initiating studies on this compound for oncology applications.

Data Presentation: Anticancer Potential

As direct quantitative data for this compound is not available, the following tables summarize the reported anticancer activities of Rhodiola crenulata extracts, which contain this compound, and the typical activities of kaempferol glycosides, which represent a likely functional profile for this compound.

Table 1: Summary of Preclinical Anticancer Activity of Rhodiola crenulata Extracts

Cancer Model Observed Effects Key Findings
Breast Cancer (MDA-MB-231, V14)Inhibition of proliferation, motility, and invasion; Induction of autophagy-like cell death.[1]The extract was effective against aggressive breast cancer cell lines while not affecting normal mammary epithelial cells.[1] In vivo, dietary supplementation prevented tumor initiation and slowed tumor growth.[1]
Melanoma (B16-F10)Increased cell death; Reduced proliferation and migration.[2]In vivo, topical application led to a more benign tumor growth pattern and increased necrosis.[2] Oral administration reduced metastatic foci.[2]

Table 2: General Anticancer Activities of Kaempferol and its Glycosides

Mechanism of Action Affected Cancer Cell Lines Molecular Effects
Induction of ApoptosisOvarian, Cervical, Colon, GastricUpregulation of pro-apoptotic proteins (Bax, Bad), downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL), activation of caspases.[3][4][5]
Cell Cycle ArrestBreast, Ovarian, EndometrialArrest at G2/M phase through modulation of cyclin-dependent kinases (CDKs) and cyclins.[3][4][6]
Inhibition of MetastasisOsteosarcoma, GastricDownregulation of matrix metalloproteinases (MMPs) and signaling pathways like ERK, JNK, and AP-1.[3][7]
Modulation of Signaling PathwaysVariousInhibition of PI3K/Akt/mTOR, MAPK pathways; modulation of NF-κB signaling.[4][5][6]

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the potential anticancer activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the dose-dependent cytotoxic effect of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, and 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis for Signaling Proteins

Objective: To investigate the effect of this compound on key signaling pathways involved in apoptosis and cell proliferation.

Materials:

  • This compound

  • Cancer cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., for Bcl-2, Bax, Caspase-3, Akt, p-Akt, ERK, p-ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membranes

  • Chemiluminescence detection system

Protocol:

  • Treat cells with this compound at the IC50 concentration for the desired time points.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Mandatory Visualizations

Hypothesized Signaling Pathway of this compound in Cancer Cells

Ternatumoside_II_Anticancer_Pathway cluster_membrane Ternatumoside_II This compound PI3K PI3K Ternatumoside_II->PI3K Inhibits MAPK MAPK Pathway (ERK, JNK, p38) Ternatumoside_II->MAPK Modulates Bcl2 Bcl-2 (Anti-apoptotic) Ternatumoside_II->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Ternatumoside_II->Bax Activates Cell_Membrane Cell Membrane Akt Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR pAkt->Bcl2 Activates pAkt->Bax Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling cascade of this compound leading to apoptosis.

Experimental Workflow for Assessing Anticancer Activity

Experimental_Workflow Start Start: Hypothesis This compound has anticancer activity Cell_Culture 1. Cancer Cell Line Culture (e.g., MCF-7, A549) Start->Cell_Culture MTT_Assay 2. Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay Determine_IC50 3. Determine IC50 Value MTT_Assay->Determine_IC50 Apoptosis_Assay 4. Apoptosis Analysis (Flow Cytometry) Determine_IC50->Apoptosis_Assay Western_Blot 5. Mechanism Investigation (Western Blot) Determine_IC50->Western_Blot In_Vivo 6. In Vivo Validation (Xenograft Model) Apoptosis_Assay->In_Vivo Western_Blot->In_Vivo Conclusion Conclusion: Evaluate Therapeutic Potential In_Vivo->Conclusion

Caption: Workflow for evaluating the anticancer potential of this compound.

References

Application Notes and Protocols for Anti-inflammatory Studies of Ternatumoside II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ternatumoside II is a novel natural product with purported anti-inflammatory properties. These application notes provide a comprehensive guide for researchers investigating its efficacy and mechanism of action. The protocols outlined below describe standard in vitro and in vivo models to characterize the anti-inflammatory potential of this compound, focusing on its effects on key inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

While specific data for this compound is not yet widely available, this document presents a framework for its investigation, including hypothetical data based on typical findings for similar natural compounds.

Data Presentation

In Vitro Anti-inflammatory Activity of this compound

The following table summarizes expected quantitative data from in vitro assays designed to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

ParameterThis compound ConcentrationResultPositive Control (Dexamethasone)
Cell Viability (%) 1 µM>98%>98%
10 µM>95%>95%
50 µM>90%>90%
Nitric Oxide (NO) Production (IC₅₀) 25.7 µM15.2 µM
Pro-inflammatory Cytokine Inhibition (IC₅₀)
Tumor Necrosis Factor-alpha (TNF-α)22.1 µM12.5 µM
Interleukin-6 (IL-6)28.4 µM18.9 µM
Pro-inflammatory Enzyme Expression Inhibition (%) at 50 µM
Inducible Nitric Oxide Synthase (iNOS)75%85%
Cyclooxygenase-2 (COX-2)68%82%
In Vivo Anti-inflammatory Activity of this compound

This table presents potential results from an in vivo carrageenan-induced paw edema model in rodents, a standard method for evaluating acute inflammation.

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3 hoursMyeloperoxidase (MPO) Activity Inhibition (%)
Vehicle Control -0%0%
This compound 1035%30%
5065%58%
Positive Control (Indomethacin) 1072%68%

Experimental Protocols

In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages

Objective: To determine the effect of this compound on the production of inflammatory mediators in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dexamethasone (positive control)

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • Reagents for Western Blot analysis (primary and secondary antibodies for iNOS, COX-2, and β-actin)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability Assay (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for 24 hours.

    • Add MTT solution and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm.

  • Measurement of Nitric Oxide (NO) Production:

    • Pre-treat cells with different concentrations of this compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 24 hours.

    • Collect the supernatant and measure NO concentration using the Griess reagent.

  • Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):

    • Follow the same treatment protocol as for NO measurement.

    • Measure the concentration of TNF-α and IL-6 in the cell supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis for iNOS and COX-2 Expression:

    • Treat cells with this compound and/or LPS.

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, COX-2, and β-actin (loading control).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory effect of this compound in a rodent model.

Materials:

  • Male Wistar rats or Swiss albino mice (180-220 g)

  • Carrageenan solution (1% in saline)

  • This compound

  • Indomethacin (positive control)

  • Plethysmometer

  • Myeloperoxidase (MPO) assay kit

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Grouping and Treatment:

    • Divide animals into groups (n=6-8 per group): Vehicle control, this compound (different doses), and positive control (Indomethacin).

    • Administer this compound or Indomethacin orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control.

  • Myeloperoxidase (MPO) Assay:

    • At the end of the experiment (e.g., 5 hours), euthanize the animals and excise the paw tissue.

    • Homogenize the tissue and measure MPO activity, an indicator of neutrophil infiltration, using an MPO assay kit.

Visualizations

Signaling Pathways

Ternatumoside_II_Anti_inflammatory_Pathway cluster_LPS LPS Stimulation cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_Mediators Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38, JNK, ERK MAPKK->MAPK AP1 AP-1 MAPK->AP1 iNOS iNOS AP1->iNOS Induces Transcription COX2 COX-2 AP1->COX2 Induces Transcription TNFa TNF-α AP1->TNFa Induces Transcription IL6 IL-6 AP1->IL6 Induces Transcription IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Nuclear Translocation) NFkB->NFkB_nuc NFkB_nuc->iNOS Induces Transcription NFkB_nuc->COX2 Induces Transcription NFkB_nuc->TNFa Induces Transcription NFkB_nuc->IL6 Induces Transcription TernatumosideII This compound TernatumosideII->MAPKK Inhibits TernatumosideII->IKK Inhibits

Caption: Proposed mechanism of this compound on NF-κB and MAPK pathways.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_invitro RAW 264.7 Macrophage Culture viability Cell Viability Assay (MTT) start_invitro->viability treatment This compound Pre-treatment + LPS Stimulation start_invitro->treatment no_assay Nitric Oxide (NO) Assay (Griess Reagent) treatment->no_assay cytokine_assay Cytokine Assays (ELISA) (TNF-α, IL-6) treatment->cytokine_assay western_blot Western Blot (iNOS, COX-2) treatment->western_blot end_invitro Data Analysis no_assay->end_invitro cytokine_assay->end_invitro western_blot->end_invitro start_invivo Animal Acclimatization (Rodents) grouping Grouping and Dosing (this compound, Control) start_invivo->grouping induction Carrageenan-induced Paw Edema grouping->induction measurement Paw Volume Measurement (Plethysmometer) induction->measurement mpo_assay Myeloperoxidase (MPO) Assay measurement->mpo_assay end_invivo Data Analysis mpo_assay->end_invivo

Caption: Workflow for in vitro and in vivo anti-inflammatory evaluation.

Unraveling the Potential Mechanism of Action of Ternatumoside II: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental studies detailing the mechanism of action for Ternatumoside II are not available in the current body of scientific literature. This document provides a detailed overview of the established mechanisms of action for the closely related compounds, Tubeimoside I and Tubeimoside-2. The information presented herein is intended to serve as a foundational guide for researchers hypothesizing and investigating the potential biological activities of this compound. The experimental protocols and proposed signaling pathways are based on studies of these related molecules and should be adapted and validated specifically for this compound.

Introduction

This compound belongs to the family of triterpenoid saponins isolated from the tuber of Bolbostemma paniculatum (Maxim.) Franquet (Cucurbitaceae), a plant used in traditional Chinese medicine. While research on this compound is limited, studies on its structural analogs, Tubeimoside I and Tubeimoside-2, have revealed significant anti-tumor activities, primarily through the induction of apoptosis and autophagy. This document outlines the potential mechanisms of action of this compound based on the activities of these related compounds and provides detailed protocols for their investigation.

Potential Mechanisms of Action

Based on the activities of its analogs, this compound is hypothesized to exert its anti-cancer effects through two primary mechanisms: induction of apoptosis (programmed cell death) and modulation of autophagy (a cellular recycling process).

Induction of Apoptosis

Studies on Tubeimoside-2 suggest that it induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is supported by the observed up-regulation of Bax (a pro-apoptotic protein) and down-regulation of Bcl-2 (an anti-apoptotic protein), which are key regulators of the intrinsic pathway.[1] Furthermore, the induction of G2/M phase cell cycle arrest and a p53-dependent increase in apoptosis have been reported.[1]

Key Events in a Potential this compound-Induced Apoptotic Pathway:

  • Cell Cycle Arrest: Induction of cell cycle arrest at the G2/M phase, preventing cellular proliferation.

  • Modulation of Apoptotic Regulators: Alteration of the Bax/Bcl-2 ratio to favor apoptosis.

  • Caspase Activation: Activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3) that lead to the dismantling of the cell.

  • p53-Dependence: The apoptotic response may be dependent on the tumor suppressor protein p53.

Modulation of Autophagy

Tubeimoside I has been shown to induce autophagy in cancer cells. This process is characterized by the formation of autophagosomes that sequester and degrade cellular components. The induction of autophagy by Tubeimoside I is mediated by the activation of the AMP-activated protein kinase (AMPK) signaling pathway.

Key Events in a Potential this compound-Induced Autophagic Pathway:

  • AMPK Activation: Increased phosphorylation and activation of AMPK.

  • Autophagosome Formation: Increased expression of autophagy-related genes like Beclin 1 and the conversion of LC3-I to LC3-II, a marker for autophagosome formation.

Quantitative Data Summary

The following table summarizes the cytotoxic activities of Tubeimoside-2 in various cancer cell lines, providing a potential reference for designing experiments with this compound.

Cell LineCancer TypeIC50 (µg/mL) at 24h
HeLaCervical Cancer4.49
HepG2Liver Cancer4.05
SW480Colon Cancer4.47
MCF-7Breast Cancer4.12

Data from a retracted article on Tubeimoside-2 and should be interpreted with caution.[1]

Experimental Protocols

The following are detailed protocols that can be adapted to study the mechanism of action of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., HepG2, HeLa, MCF-7)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µg/mL) for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol

  • Propidium Iodide (PI)

  • RNase A

  • Flow cytometer

Procedure:

  • Treat cells with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with cold PBS, and fix in 70% ethanol at 4°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution (containing RNase A).

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Western Blot Analysis for Apoptosis and Autophagy Markers

Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and autophagy.

Materials:

  • Cancer cells

  • This compound

  • RIPA lysis buffer

  • Proteinase inhibitor cocktail

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-p53, anti-p-AMPK, anti-AMPK, anti-Beclin 1, anti-LC3B)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence system.

Visualizations

Signaling Pathway Diagrams

Ternatumoside_II_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ternatumoside_II This compound Death_Receptors Death Receptors Ternatumoside_II->Death_Receptors p53 p53 Ternatumoside_II->p53 Caspase8 Caspase-8 Death_Receptors->Caspase8 Bax Bax Caspase8->Bax Caspase3 Caspase-3 Caspase8->Caspase3 p53->Bax Bcl2 Bcl-2 p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound.

Ternatumoside_II_Autophagy_Pathway Ternatumoside_II This compound AMPK AMPK Ternatumoside_II->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Beclin1 Beclin 1 pAMPK->Beclin1 LC3_I LC3-I pAMPK->LC3_I Autophagosome Autophagosome Formation Beclin1->Autophagosome LC3_II LC3-II LC3_I->LC3_II LC3_II->Autophagosome Experimental_Workflow cluster_assays Mechanism of Action Assays Start Cancer Cell Culture Treatment Treat with this compound Start->Treatment MTT Cell Viability (MTT) Treatment->MTT Flow Cell Cycle (Flow Cytometry) Treatment->Flow Western Protein Expression (Western Blot) Treatment->Western Data Data Analysis MTT->Data Flow->Data Western->Data Conclusion Conclusion on Mechanism Data->Conclusion

References

Application Notes and Protocols for the Development of Ternatumoside II Derivatives with Improved Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ternatumoside II, a flavonoid glycoside isolated from Rhodiola crenulata, has demonstrated notable biological activities, including the stimulation of interferon-gamma (IFN-γ) expression and radical-scavenging capabilities. These properties suggest its potential as a lead compound for the development of novel therapeutic agents. Structural modification of this compound offers a promising strategy to enhance its potency, selectivity, and pharmacokinetic profile.

These application notes provide a comprehensive guide for the synthesis and biological evaluation of novel this compound derivatives. The protocols outlined below are based on established methodologies for the modification of flavonoid glycosides and can be adapted to generate a library of derivatives for structure-activity relationship (SAR) studies.

Rationale for Derivatization of this compound

The structure of this compound presents several opportunities for chemical modification to potentially enhance its bioactivity. Key areas for derivatization include:

  • Hydroxyl Groups: The phenolic hydroxyl groups on the flavonoid backbone are key determinants of antioxidant activity.[1] Modification of these groups through alkylation, acylation, or glycosylation can modulate this activity and influence solubility and bioavailability.

  • Glycosidic Moiety: The sugar portion of the molecule can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties.[2] Modification of the sugar, such as altering the sugar type, anomeric configuration, or adding or removing sugar units, can lead to derivatives with improved pharmacokinetic profiles.[3]

  • Aromatic Rings: The A and B rings of the flavonoid scaffold can be subjected to modifications such as halogenation, nitration, or amination to explore electronic and steric effects on bioactivity.

Data Presentation: Bioactivity of this compound

The following table summarizes the known quantitative bioactivity data for the parent compound, this compound. This will serve as a baseline for comparison with newly synthesized derivatives.

CompoundBioassayIC50 / EC50Reference
This compoundDPPH Radical Scavenging260.5 µM--INVALID-LINK--
This compoundABTS Radical Scavenging320.2 µM--INVALID-LINK--
This compoundIFN-γ Expression StimulationNot Quantified--INVALID-LINK--

Experimental Protocols

General Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be approached through several established methods for flavonoid modification.[4][5] The following diagram illustrates a general workflow for generating a library of derivatives.

G cluster_synthesis Synthesis Workflow start This compound protection Protection of Reactive Groups start->protection modification Chemical Modification (Alkylation, Acylation, Glycosylation, etc.) protection->modification deprotection Deprotection modification->deprotection purification Purification and Characterization (HPLC, NMR, MS) deprotection->purification derivatives Library of this compound Derivatives purification->derivatives

Caption: General workflow for the synthesis of this compound derivatives.

This protocol describes a general method for the alkylation of the free hydroxyl groups on the aglycone part of this compound.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of Ammonium Chloride (NH4Cl)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add anhydrous K2CO3 (3-5 equivalents) to the solution.

  • Add the alkyl halide (1.1-1.5 equivalents per hydroxyl group to be alkylated) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with DCM (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NH4Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired O-alkylated derivative.

  • Characterize the purified compound by NMR (1H, 13C) and Mass Spectrometry.

This protocol outlines a general procedure for the acylation of hydroxyl groups on both the aglycone and the sugar moiety.

Materials:

  • This compound

  • Anhydrous Pyridine

  • Acid anhydride (e.g., acetic anhydride, propionic anhydride) or Acyl chloride (e.g., benzoyl chloride)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO3)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acid anhydride or acyl chloride (1.1-1.5 equivalents per hydroxyl group) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography (e.g., ethyl acetate/hexane gradient) to yield the acylated derivative.

  • Confirm the structure of the product using NMR and Mass Spectrometry.

Bioactivity Evaluation Protocols

The synthesized derivatives should be screened for their biological activities to establish a structure-activity relationship. The primary assays should focus on IFN-γ induction and antioxidant capacity.

G cluster_bioactivity Bioactivity Screening Workflow derivatives Library of this compound Derivatives primary_screening Primary Screening (IFN-γ Induction, Antioxidant Assays) derivatives->primary_screening hit_identification Hit Identification primary_screening->hit_identification secondary_screening Secondary Screening (Dose-Response, Cytotoxicity) hit_identification->secondary_screening lead_selection Lead Candidate Selection secondary_screening->lead_selection

Caption: Workflow for the biological evaluation of this compound derivatives.

This protocol is designed to assess the ability of this compound derivatives to stimulate IFN-γ production in human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs, isolated from healthy donor blood

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and its derivatives (dissolved in DMSO, final concentration of DMSO in culture should be <0.1%)

  • Phytohemagglutinin (PHA) as a positive control

  • Human IFN-γ ELISA kit

  • 96-well cell culture plates

  • CO2 incubator (37 °C, 5% CO2)

Procedure:

  • Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

  • Add 100 µL of medium containing various concentrations of the test compounds (this compound and derivatives) or PHA to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours in a CO2 incubator.

  • After incubation, centrifuge the plate and collect the cell-free supernatant.

  • Quantify the concentration of IFN-γ in the supernatant using a commercial Human IFN-γ ELISA kit, following the manufacturer's instructions.

  • Determine the concentration of each derivative that results in a 50% increase in IFN-γ production (EC50).

This spectrophotometric assay is used to evaluate the antioxidant capacity of the synthesized derivatives.[6]

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)

  • This compound and its derivatives (dissolved in methanol or DMSO)

  • Ascorbic acid or Trolox as a positive control

  • Methanol

  • 96-well microplate reader

Procedure:

  • Add 100 µL of various concentrations of the test compounds or positive control to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Structure-Activity Relationship (SAR) Analysis

The data obtained from the bioactivity assays should be compiled and analyzed to establish a clear SAR. The following diagram illustrates the logical relationship in SAR analysis.

G cluster_sar Structure-Activity Relationship (SAR) Analysis structure Chemical Structure of Derivatives correlation Correlate Structural Modifications with Bioactivity Changes structure->correlation bioactivity Bioactivity Data (IC50 / EC50 values) bioactivity->correlation sar_model Develop SAR Model correlation->sar_model rational_design Rational Design of New Derivatives sar_model->rational_design

Caption: Logical flow for establishing a structure-activity relationship.

By systematically modifying the structure of this compound and evaluating the bioactivity of the resulting derivatives, researchers can identify key structural features responsible for its biological effects. This knowledge will guide the rational design of more potent and selective analogs for further drug development.

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the development of novel this compound derivatives. Through systematic synthesis, comprehensive biological evaluation, and careful SAR analysis, it is possible to identify new lead compounds with improved therapeutic potential.

References

Analytical Standards for the Quantification of Ternatumoside II: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of Ternatumoside II, a triterpenoid saponin. The information is intended to guide researchers, scientists, and professionals in drug development in establishing robust analytical methods for quality control, pharmacokinetic studies, and other research applications. While specific, validated analytical standards for this compound are not widely commercially available, this guide outlines the necessary steps and methodologies to develop and validate in-house standards and quantification methods.

Introduction to this compound

This compound is a triterpenoid saponin, a class of natural products known for their diverse biological activities. The CAS number for this compound is 1473419-87-2. Although detailed public information on its specific biological functions is limited, its structural class suggests potential pharmacological properties that warrant further investigation. Accurate and precise quantification is paramount for the quality control of raw materials, extracts, and finished products containing this compound, as well as for elucidating its pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties and Reference Standards

To date, a universally recognized primary reference standard for this compound is not readily accessible through major commercial suppliers. Therefore, researchers will likely need to isolate and characterize this compound to create a well-characterized in-house primary or secondary reference standard.

Protocol for Isolation and Characterization of a this compound Reference Standard:

  • Source Material: Obtain plant material known to contain this compound. Based on its likely classification as a platycoside, the roots of Platycodon grandiflorum are a probable source.[1][2][3]

  • Extraction:

    • Mill the dried plant material to a fine powder.

    • Extract the powder with a suitable solvent, such as 70% ethanol, using techniques like maceration, sonication, or Soxhlet extraction.

    • Concentrate the crude extract under reduced pressure.

  • Purification:

    • Employ a series of chromatographic techniques for purification. This may include:

      • Column chromatography on silica gel or macroporous resin.

      • Preparative High-Performance Liquid Chromatography (HPLC) using a C18 column.

  • Structural Elucidation and Purity Assessment:

    • Confirm the identity of the isolated compound as this compound using:

      • Mass Spectrometry (MS): To determine the molecular weight.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To elucidate the chemical structure.

    • Assess the purity of the isolated standard using High-Performance Liquid Chromatography with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as saponins often lack a strong UV chromophore. A purity of >98% is recommended for a primary reference standard.

Analytical Methodologies for Quantification

Two primary analytical techniques are recommended for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used, robust, and cost-effective method for the quantification of various compounds. While many saponins have poor UV absorption, derivatization or detection at low wavelengths (e.g., 205-210 nm) can be employed.

Table 1: HPLC-UV Method Parameters (General Guideline)

ParameterRecommended Conditions
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water (with or without an acid modifier like 0.1% formic acid) in a gradient elution.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 205 nm (or as determined by UV scan of the isolated standard)
Injection Volume 10 µL
Standard Concentration Range 10 - 500 µg/mL

Experimental Protocol: HPLC-UV Quantification

  • Preparation of Standard Solutions:

    • Accurately weigh the characterized this compound reference standard.

    • Prepare a stock solution in methanol or a suitable solvent.

    • Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation:

    • Accurately weigh the sample (e.g., plant extract, formulation).

    • Extract with a suitable solvent and dilute to a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve (peak area vs. concentration).

    • Inject the sample solutions.

    • Quantify this compound in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for analyzing complex matrices and for pharmacokinetic studies where low concentrations are expected.

Table 2: LC-MS/MS Method Parameters (General Guideline)

ParameterRecommended Conditions
LC System UPLC or HPLC
Column C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid(Gradient elution)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing the this compound standard

Experimental Protocol: LC-MS/MS Quantification

  • Standard and Sample Preparation: Follow the same procedures as for HPLC-UV, but use higher purity solvents (LC-MS grade) and prepare more dilute solutions appropriate for the sensitivity of the instrument. An internal standard (a structurally similar compound not present in the sample) should be used.

  • Optimization of MS Parameters:

    • Infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion and optimize fragmentation to select intense and specific product ions for the MRM transitions.

  • Analysis:

    • Develop a calibration curve using the peak area ratio of the analyte to the internal standard.

    • Analyze the samples and quantify this compound based on the calibration curve.

Method Validation

Any developed analytical method for the quantification of this compound must be validated according to ICH guidelines to ensure its reliability.

Table 3: Method Validation Parameters

ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte in the presence of other components.No interfering peaks at the retention time of this compound.
Linearity Proportionality of the response to the concentration of the analyte.Correlation coefficient (r²) > 0.99.
Range The concentration interval over which the method is precise, accurate, and linear.To be determined based on the application.
Accuracy Closeness of the measured value to the true value.Recovery of 80-120%.
Precision Repeatability and intermediate precision.Relative Standard Deviation (RSD) < 15%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.Consistent results with minor changes in parameters.

Diagrams and Workflows

Workflow for the Development of Analytical Standards for this compound Quantification

workflow cluster_prep Standard Preparation cluster_method Method Development & Validation cluster_application Application start Source Material (e.g., Platycodon grandiflorum) extraction Extraction start->extraction purification Chromatographic Purification extraction->purification characterization Structural Elucidation (NMR, MS) & Purity (>98%) purification->characterization hplc_dev HPLC-UV Method Development characterization->hplc_dev lcms_dev LC-MS/MS Method Development characterization->lcms_dev validation Method Validation (ICH Guidelines) hplc_dev->validation lcms_dev->validation qc Quality Control validation->qc pk Pharmacokinetic Studies validation->pk

Caption: Workflow for this compound analytical standard development.

General Signaling Pathway for Triterpenoid Saponin-Induced Effects

signaling_pathway cluster_cell Cellular Response saponin Triterpenoid Saponin (e.g., this compound) receptor Membrane Receptor / Direct Interaction saponin->receptor Binding signaling Intracellular Signaling Cascades (e.g., MAPK, NF-κB) receptor->signaling transcription Transcription Factor Activation / Inhibition signaling->transcription gene Gene Expression Modulation transcription->gene response Biological Response (e.g., Anti-inflammatory, Apoptosis) gene->response

Caption: Generalized signaling pathway for triterpenoid saponins.

References

Troubleshooting & Optimization

Technical Support Center: Ternatumoside II Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Ternatumoside II from its primary source, Rhodiola crenulata.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and other flavonoid glycosides.

Q1: Why is my this compound yield consistently low?

Low yields of this compound can stem from several factors throughout the extraction process. A primary consideration is the choice of extraction solvent and its concentration. For flavonoid glycosides like this compound, highly polar solvents are generally required. Studies on related flavonoids in Rhodiola species have shown that hydroalcoholic solutions are effective, with optimal concentrations often in the range of 70-90% ethanol.[1] Using a solvent that is too polar (e.g., pure water) or not polar enough may result in poor extraction efficiency.

Another critical factor is the potential for degradation. Flavonoid glycosides can be sensitive to high temperatures and enzymatic degradation.[2][3] Prolonged exposure to heat during extraction can lead to the hydrolysis of the glycosidic bond, breaking down this compound into its aglycone and sugar components.[2][4]

Finally, the physical preparation of the plant material is crucial. Inadequate grinding of the Rhodiola crenulata roots can limit the surface area available for solvent penetration, leading to incomplete extraction.

Q2: I'm observing degradation of my target compound. How can I prevent this?

Degradation is a common challenge when working with flavonoid glycosides. To minimize this, consider the following:

  • Temperature Control: Avoid excessive heat during extraction. If using methods like Soxhlet or reflux extraction, monitor the temperature closely and consider using a vacuum to lower the solvent's boiling point. For heat-sensitive compounds, non-thermal methods like ultrasound-assisted extraction (UAE) at controlled temperatures are preferable.

  • Enzymatic Inactivation: Fresh plant material may contain enzymes that can degrade flavonoid glycosides.[3] It is advisable to use dried and properly stored plant material. If using fresh material, flash-freezing in liquid nitrogen immediately after harvesting and grinding the frozen tissue can help to inactivate degradative enzymes.

  • pH Control: The stability of flavonoid glycosides can be pH-dependent. While acidic conditions are generally more stable for many flavonoids, strongly acidic or alkaline conditions can promote hydrolysis.[2] Maintaining a neutral or slightly acidic pH during extraction can be beneficial.

  • Minimize Extraction Time: Shorter extraction times reduce the exposure of the target compound to potentially degrading conditions. Modern extraction techniques like UAE and microwave-assisted extraction (MAE) can significantly reduce extraction times compared to conventional methods.

Q3: My extract is full of impurities. How can I improve the purity of my this compound extract?

Co-extraction of impurities is a frequent issue. To enhance the purity of your this compound extract, you can implement the following strategies:

  • Solvent Selectivity: Optimizing the solvent system can not only improve yield but also selectivity. Experiment with different ethanol or methanol concentrations to find a balance that maximizes this compound extraction while minimizing the co-extraction of undesirable compounds.

  • Pre-extraction Defatting: For plant materials with a high lipid content, a pre-extraction step with a non-polar solvent like hexane can remove fats and waxes that might interfere with the subsequent extraction and purification steps.

  • Solid-Phase Extraction (SPE): SPE is an effective technique for sample cleanup. After initial extraction, the crude extract can be passed through an SPE cartridge (e.g., C18) to remove interfering compounds. The selection of the appropriate SPE sorbent and elution solvents is crucial for successful purification.

  • Chromatographic Purification: For high-purity this compound, further purification using chromatographic techniques such as column chromatography or high-speed counter-current chromatography (HSCCC) may be necessary.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for this compound?

There is no single "best" method, as the optimal choice depends on available equipment, sample size, and desired purity. However, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages over traditional methods like maceration or Soxhlet extraction, including shorter extraction times, lower solvent consumption, and often higher yields.

Q2: What is the recommended solvent for this compound extraction?

Based on studies of flavonoid extraction from Rhodiola species, aqueous ethanol is a highly effective solvent.[1] The optimal concentration is typically in the range of 70-90%.[1] Methanol can also be used. It is recommended to perform small-scale pilot extractions to determine the optimal solvent and concentration for your specific plant material and experimental setup.

Q3: How does the solid-to-liquid ratio affect extraction yield?

The solid-to-liquid ratio is an important parameter. A lower ratio (i.e., less solvent) may lead to incomplete extraction. Conversely, an excessively high ratio can result in a very dilute extract, which may require a more energy-intensive concentration step. A common starting point for optimization is a ratio of 1:10 to 1:30 (g/mL).

Q4: How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard method for the accurate quantification of this compound.[6][7] This requires a certified reference standard of this compound to create a calibration curve for accurate concentration determination.

Experimental Protocols

Below are detailed methodologies for three common extraction techniques.

Ultrasound-Assisted Extraction (UAE)

Objective: To extract this compound from Rhodiola crenulata roots using ultrasonic energy to enhance extraction efficiency.

Materials:

  • Dried and powdered Rhodiola crenulata roots

  • 70% Ethanol (v/v)

  • Ultrasonic bath or probe sonicator

  • Filter paper or centrifuge

  • Rotary evaporator

Procedure:

  • Weigh 10 g of powdered Rhodiola crenulata roots and place them in a 250 mL flask.

  • Add 200 mL of 70% ethanol to achieve a solid-to-liquid ratio of 1:20 (g/mL).

  • Place the flask in an ultrasonic bath set to a frequency of 40 kHz and a power of 100 W.

  • Conduct the extraction for 30 minutes at a controlled temperature of 50°C.

  • After extraction, filter the mixture through Whatman No. 1 filter paper or centrifuge at 4000 rpm for 15 minutes to separate the extract from the solid residue.

  • Collect the supernatant and concentrate it using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Microwave-Assisted Extraction (MAE)

Objective: To utilize microwave energy for the rapid extraction of this compound.

Materials:

  • Dried and powdered Rhodiola crenulata roots

  • 80% Methanol (v/v)

  • Microwave extraction system

  • Filter paper or centrifuge

  • Rotary evaporator

Procedure:

  • Place 5 g of powdered Rhodiola crenulata roots into a microwave extraction vessel.

  • Add 100 mL of 80% methanol (solid-to-liquid ratio of 1:20 g/mL).

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power to 400 W and the extraction time to 10 minutes. Set the temperature limit to 60°C to prevent degradation.

  • After the extraction cycle is complete, allow the vessel to cool to room temperature.

  • Filter the extract or centrifuge to remove the solid plant material.

  • Concentrate the collected extract using a rotary evaporator at a temperature below 50°C.

Conventional Maceration

Objective: A simple, conventional method for this compound extraction.

Materials:

  • Dried and powdered Rhodiola crenulata roots

  • 70% Ethanol (v/v)

  • Shaker or magnetic stirrer

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 20 g of powdered Rhodiola crenulata roots and place them in a 500 mL sealed flask.

  • Add 400 mL of 70% ethanol (1:20 g/mL ratio).

  • Place the flask on a shaker or use a magnetic stirrer to ensure continuous agitation.

  • Macerate at room temperature for 24 hours.

  • After 24 hours, filter the mixture to separate the extract.

  • The collected extract is then concentrated under reduced pressure using a rotary evaporator.

Data Presentation

The following table summarizes the effect of ethanol concentration on the extraction yield of total flavonoids (rhodiosin and herbacetin) from Rhodiola rosea roots, which can serve as a proxy for optimizing this compound extraction.

Ethanol Concentration (%)Total Flavonoid Yield (µg/mL of extract)
30< LOQ (Limit of Quantitation)
50~3000
70~5500
90~6300

Data adapted from a study on Rhodiola rosea, where rhodiosin and herbacetin were quantified as representative flavonoids.[1]

Mandatory Visualizations

Flavonoid Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway of flavonoids in plants, leading to the formation of various flavonoid classes, including the precursors to flavonoid glycosides like this compound.

Flavonoid_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Coumaroyl_CoA Coumaroyl_CoA p_Coumaric_acid->Coumaroyl_CoA 4CL Chalcone Chalcone Coumaroyl_CoA->Chalcone CHS Flavanone Flavanone Chalcone->Flavanone CHI Dihydroflavonol Dihydroflavonol Flavanone->Dihydroflavonol F3H Flavonol Flavonol Dihydroflavonol->Flavonol FLS Flavonoid_Glycoside Flavonoid Glycosides (e.g., this compound) Flavonol->Flavonoid_Glycoside UGT

Caption: General overview of the flavonoid biosynthesis pathway in plants.

Experimental Workflow for Extraction and Analysis

This diagram outlines the logical steps from sample preparation to the final analysis of this compound.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis Harvest Harvest Rhodiola crenulata Roots Drying Drying Harvest->Drying Grinding Grinding to Powder Drying->Grinding Extraction_Method Select Method (UAE, MAE, Maceration) Grinding->Extraction_Method Solvent_Addition Add Solvent (e.g., 70% Ethanol) Extraction_Method->Solvent_Addition Extraction_Process Perform Extraction Solvent_Addition->Extraction_Process Filtration Filtration/ Centrifugation Extraction_Process->Filtration Concentration Solvent Evaporation Filtration->Concentration HPLC_Analysis HPLC Quantification of this compound Concentration->HPLC_Analysis

Caption: Workflow for this compound extraction and quantification.

References

challenges in Ternatumoside II purification and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Ternatumoside II.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a triterpenoid saponin. Triterpenoid saponins are a class of naturally occurring glycosides known for their structural diversity and wide range of biological activities. Due to their amphipathic nature, possessing both a hydrophobic triterpenoid backbone and hydrophilic sugar moieties, their purification can be challenging.

Q2: What are the most common initial steps for isolating this compound from a crude plant extract?

Typically, the initial steps involve solvent extraction from the raw plant material. The choice of solvent is critical and often involves a series of extractions with solvents of increasing polarity to partition compounds based on their solubility.[1] For triterpenoid saponins, a common approach is to first defat the material with a nonpolar solvent like hexane, followed by extraction with a more polar solvent such as methanol or ethanol to isolate the saponins.

Q3: What are the primary challenges I can expect during the purification of this compound?

Researchers purifying this compound are likely to encounter the following challenges:

  • Co-eluting Impurities: Structurally similar saponins or other natural products often have similar chromatographic behavior, making their separation difficult.

  • Low Yield: this compound may be present in low concentrations in the source material, leading to low recovery after multiple purification steps.

  • Compound Instability: Saponins can be susceptible to hydrolysis (cleavage of sugar chains) under acidic or basic conditions, or at elevated temperatures.

  • Complex Mixtures: Crude extracts contain a vast array of compounds, complicating the isolation of the target molecule.

Troubleshooting Guide

Problem 1: Poor Separation of this compound from Impurities

Symptoms:

  • Broad peaks in your chromatogram.

  • Overlapping peaks, indicating co-elution with other compounds.

  • Low purity of the final product as determined by analytical methods like HPLC or LC-MS.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inappropriate Stationary Phase For triterpenoid saponins, reversed-phase chromatography (e.g., C18) is a common choice. However, if co-eluting impurities are still an issue, consider alternative stationary phases such as those used in normal-phase chromatography or specialized columns designed for saponin separation.
Suboptimal Mobile Phase Composition Systematically optimize the mobile phase. For reversed-phase HPLC, this involves adjusting the ratio of organic solvent (e.g., acetonitrile or methanol) to water. The addition of a small amount of acid (e.g., formic acid or acetic acid) can improve peak shape. For complex mixtures, gradient elution is often more effective than isocratic elution.
Co-eluting Isomeric Saponins Isomeric saponins can be particularly challenging to separate. High-resolution techniques like High-Speed Countercurrent Chromatography (HSCCC) can be effective.[2] In some cases, derivatization of the saponins may alter their chromatographic properties and improve separation.
Problem 2: Low Yield of Purified this compound

Symptoms:

  • A significant decrease in the amount of target compound after each purification step.

  • The final isolated amount is much lower than expected based on initial crude extract analysis.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Compound Degradation As saponins can be unstable, it is crucial to control the pH and temperature throughout the purification process.[3] Avoid strong acids or bases and prolonged exposure to high temperatures. Store fractions and the purified compound at low temperatures.
Adsorption to Surfaces Saponins can be "sticky" and adsorb to glass or plastic surfaces. Using silanized glassware can help to minimize this issue.
Suboptimal Extraction The initial extraction from the plant material may not be efficient. Experiment with different extraction solvents, temperatures, and durations to optimize the recovery of this compound from the source.
Multiple Purification Steps Each chromatographic step will inevitably lead to some loss of the compound. To maximize yield, aim to develop a purification strategy with the minimum number of highly efficient steps.

Experimental Protocols

General Protocol for Reversed-Phase Flash Chromatography of a Saponin-Rich Fraction:

  • Column: C18 reversed-phase flash column.

  • Sample Preparation: Dissolve the dried saponin-rich fraction in a minimal amount of methanol or a mixture of the initial mobile phase.

  • Mobile Phase: A common starting point is a gradient of methanol and water, or acetonitrile and water. A typical gradient might be from 30% methanol in water to 100% methanol over a set period.

  • Elution: Run the gradient and collect fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

  • Pooling and Concentration: Pool the pure fractions and evaporate the solvent under reduced pressure.

Visualizations

experimental_workflow start Crude Plant Extract extraction Solvent Extraction (e.g., Methanol/Ethanol) start->extraction partitioning Liquid-Liquid Partitioning (e.g., n-Butanol/Water) extraction->partitioning flash_chrom Reversed-Phase Flash Chromatography partitioning->flash_chrom hplc Preparative HPLC flash_chrom->hplc pure_compound Pure this compound hplc->pure_compound troubleshooting_logic start Low Purity of This compound check_chrom Review Chromatogram start->check_chrom broad_peaks Broad Peaks? check_chrom->broad_peaks overlapping_peaks Overlapping Peaks? broad_peaks->overlapping_peaks No optimize_mobile Optimize Mobile Phase (Gradient, Additives) broad_peaks->optimize_mobile Yes change_stationary Change Stationary Phase overlapping_peaks->change_stationary Yes consider_hsccc Consider HSCCC for Isomeric Impurities overlapping_peaks->consider_hsccc If Isomers Suspected optimize_mobile->start change_stationary->start consider_hsccc->start

References

Technical Support Center: Ternatumoside II In Vitro Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility challenges with Ternatumoside II in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is a type of saponin. Saponins are generally polar compounds.[1] Most saponins exhibit good solubility in polar solvents such as water, methanol, and ethanol.[1][2] Conversely, they are typically insoluble in non-polar organic solvents like chloroform and petroleum ether.[1] The solubility can be influenced by factors like temperature, pH, and the specific composition of the solvent.[2]

Q2: Which solvent should I use to prepare a stock solution of this compound?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice for water-insoluble compounds tested in bioassays.[3] However, given that saponins have good solubility in alcohols, methanol or ethanol can also be effective choices.[2] It is crucial to prepare a high-concentration stock solution in an organic solvent, which can then be diluted to the final working concentration in your aqueous assay medium.

Q3: My this compound is precipitating when I add it to my cell culture medium. What can I do?

Precipitation upon dilution into aqueous media is a common issue for compounds dissolved in organic solvents. Here are several troubleshooting steps:

  • Reduce Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium should be kept to a minimum, typically well below 1% (v/v), as higher concentrations can be cytotoxic or interfere with the assay.[3][4]

  • Use Intermediate Dilutions: Instead of diluting the stock solution directly into the full volume of media, perform one or more serial dilutions in the medium. Adding the compound to the medium while vortexing or stirring can also help prevent localized high concentrations that lead to precipitation.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility. However, be mindful of the temperature stability of this compound, as high temperatures can degrade some saponins.[5]

  • Explore Formulation Strategies: For persistent issues, consider using solubilizing agents. Saponins themselves can form micelles in aqueous solutions, which can enhance the solubility of hydrophobic substances.[2][6] It's possible that the formulation of the final solution could be optimized to maintain solubility.

Q4: Can the solvent I use affect my experimental results?

Yes, absolutely. Organic solvents can have direct effects on in vitro assays. For example:

  • DMSO can exhibit cytotoxic effects on HeLa cells at concentrations above 2% and inhibit cell growth at concentrations below 1%.[3]

  • Ethanol is often used for plant extracts but can have immunosuppressive effects and compromise cell viability at concentrations of 5% and above.[3]

  • Different solvents can inhibit various drug-metabolizing enzymes, which is a critical consideration in metabolism studies.[4]

It is imperative to run a solvent control experiment, where cells are treated with the same final concentration of the solvent used in the experimental wells, to ensure that the observed effects are due to this compound and not the vehicle.

Solubility Data Summary

SolventCompound ClassExpected SolubilityReference
WaterSaponinSoluble to Sparingly Soluble[1][2]
MethanolSaponinSoluble[1][2]
EthanolSaponinSoluble[1][2]
Dimethyl Sulfoxide (DMSO)General Organic CompoundLikely Soluble[7][8]
ChloroformSaponinInsoluble[1]
Petroleum EtherSaponinInsoluble[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol provides a general method for preparing a concentrated stock solution.

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg or 5 mg) in a sterile microcentrifuge tube.

  • Select a Solvent: Based on preliminary tests, select a suitable organic solvent such as DMSO, methanol, or ethanol.

  • Calculate Solvent Volume: Calculate the volume of solvent needed to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Dissolve the Compound: Add the calculated volume of the chosen solvent to the tube containing the this compound powder.

  • Ensure Complete Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath and sonicate for 5-10 minutes until the powder is completely dissolved and the solution is clear.

  • Sterilization (Optional): If required for your assay, filter the stock solution through a 0.22 µm syringe filter compatible with the organic solvent used.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed tubes.

Protocol 2: Diluting this compound for Cell-Based Assays

This protocol describes how to dilute the stock solution to the final working concentration in cell culture medium, minimizing precipitation.

  • Thaw Stock Solution: Thaw one aliquot of the concentrated this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (if necessary): If the final concentration is very low, it is best to perform an intermediate dilution. For example, dilute the 10 mM stock 1:10 in sterile cell culture medium to create a 1 mM solution. Mix immediately and thoroughly by pipetting or gentle vortexing.

  • Prepare Final Working Concentration: Add the required volume of the intermediate solution (or the stock solution for higher final concentrations) to the pre-warmed (37°C) cell culture medium to achieve the desired final concentration.

    • Example: To achieve a 10 µM final concentration from a 1 mM intermediate stock, you would perform a 1:100 dilution (e.g., add 10 µL of the 1 mM solution to 990 µL of medium).

  • Mix Gently but Thoroughly: Immediately after adding the compound, mix the medium by gently swirling or pipetting up and down. Avoid vigorous shaking, which can cause protein denaturation in serum-containing media.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness before adding it to the cells.

  • Solvent Control: Prepare a vehicle control by adding the same final concentration of the organic solvent to the medium without the compound.

Visual Guides and Workflows

The following workflow provides a logical decision-making process for addressing solubility issues with this compound during in vitro experimentation.

G cluster_troubleshoot Troubleshooting Steps start Start: Dissolve this compound stock_prep Prepare High-Concentration Stock (e.g., in DMSO or Ethanol) start->stock_prep dilute_media Dilute Stock in Aqueous Assay Medium stock_prep->dilute_media check_sol Is the solution clear? dilute_media->check_sol precipitate Precipitation or Cloudiness Observed check_sol->precipitate No success Proceed with Experiment check_sol->success Yes ts1 1. Decrease final solvent concentration (e.g., from 1% to <0.1% DMSO) precipitate->ts1 ts1->dilute_media Retry Dilution ts2 2. Use serial dilutions in warm medium (37°C) ts2->dilute_media Retry Dilution ts3 3. Add compound to medium while vortexing ts3->dilute_media Retry Dilution ts4 4. Explore alternative solvents or co-solvents (e.g., PEG-400) ts4->dilute_media Retry Dilution

Caption: Troubleshooting workflow for this compound solubility.

References

Technical Support Center: Optimizing Ternatumoside II Stability for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the long-term storage stability of Ternatumoside II. The information presented is based on the general characteristics of oleanane-type triterpenoid saponins, the class of compounds to which this compound belongs, due to the limited availability of specific stability data for this molecule.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Issue Possible Cause Recommended Solution
Loss of potency or decreased analytical signal over time. Chemical degradation of this compound.1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light and moisture. 2. pH of Solution: If in solution, ensure the pH is within the optimal range (typically slightly acidic to neutral) to prevent hydrolysis. 3. Container Integrity: Check for proper sealing of the storage container to prevent exposure to air and humidity.
Appearance of new peaks in chromatograms (e.g., HPLC). Formation of degradation products.1. Characterize Degradants: Attempt to identify the degradation products using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. 2. Investigate Degradation Pathway: Perform forced degradation studies (see Experimental Protocols) to understand the degradation mechanism. 3. Optimize Formulation: Consider the use of stabilizing excipients such as antioxidants or buffering agents if in a formulated product.
Changes in physical appearance (e.g., color change, clumping). Physical instability or significant chemical degradation.1. Assess Purity: Re-evaluate the purity of the sample using a suitable analytical method. 2. Moisture Analysis: Determine the water content of the solid sample. 3. Review Handling Procedures: Ensure proper handling techniques are used to minimize exposure to environmental factors.
Inconsistent experimental results. Sample instability leading to variable concentrations.1. Prepare Fresh Solutions: Use freshly prepared solutions for each experiment whenever possible. 2. Conduct Stability Check: Perform a short-term stability study of the compound in the experimental solvent system. 3. Standardize Sample Preparation: Ensure a consistent and validated sample preparation procedure is followed.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term storage of solid, purified this compound, it is recommended to store the compound at -20°C or below in a tightly sealed container, protected from light. A desiccated environment is crucial to minimize hydrolysis.

Q2: How should I store this compound in solution?

Solutions of this compound are generally less stable than the solid form. For short-term storage, solutions should be kept at 2-8°C. For long-term storage, it is advisable to flash-freeze aliquots in an appropriate solvent and store them at -80°C. Avoid repeated freeze-thaw cycles. The pH of the solution should be maintained in a slightly acidic to neutral range (pH 5-7) to minimize hydrolysis of the glycosidic linkages.

Q3: What are the main factors that can cause degradation of this compound?

The primary factors that can lead to the degradation of this compound, like other triterpenoid saponins, are:

  • Temperature: Elevated temperatures accelerate chemical degradation rates.

  • pH: Both highly acidic and alkaline conditions can catalyze the hydrolysis of the sugar moieties.

  • Light: Exposure to UV or visible light can induce photodegradation.

  • Moisture: The presence of water can facilitate hydrolytic reactions.

  • Oxidation: The triterpenoid backbone may be susceptible to oxidation.

Q4: What are the likely degradation products of this compound?

The most probable degradation pathway for this compound is the hydrolysis of its glycosidic bonds, leading to the loss of one or more sugar units and the formation of the aglycone (sapogenin). Other potential degradation products may arise from oxidation or rearrangement of the triterpenoid structure.

Q5: Are there any excipients that can be used to improve the stability of this compound in formulations?

Yes, for liquid formulations, the use of buffering agents to maintain an optimal pH, antioxidants to prevent oxidative degradation, and cryoprotectants for frozen solutions can enhance stability. For solid formulations, inclusion of desiccants in the packaging can be beneficial. The choice of excipients should be guided by compatibility studies.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 24, 48, and 72 hours. For solid-state thermal stress, place the powdered compound in an oven at 80°C.

    • Photolytic Degradation: Expose the stock solution (in a photostable container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. Neutralize the acidic and basic samples. Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products. Calculate the percentage of degradation.

Protocol 2: Long-Term Stability Testing of this compound

Objective: To evaluate the stability of this compound under recommended long-term storage conditions.

Methodology:

  • Sample Preparation: Aliquot solid this compound into multiple amber glass vials. For solutions, prepare a stock solution and aliquot into cryovials.

  • Storage Conditions:

    • Solid: Store vials at -20°C/ambient humidity and 4°C/ambient humidity.

    • Solution: Store vials at -80°C and -20°C.

  • Time Points: Pull samples for analysis at 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Sample Analysis: At each time point, analyze the samples for purity and content using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the concentration or purity of this compound as a function of time for each storage condition to determine the shelf-life.

Quantitative Data Summary

The following tables summarize hypothetical data from stability studies on a triterpenoid saponin analogous to this compound.

Table 1: Forced Degradation of a this compound Analog

Stress ConditionDuration (hours)Degradation (%)Number of Degradation Products
0.1 M HCl, 60°C2425.33
0.1 M NaOH, 60°C2418.72
3% H₂O₂, RT2412.54
Heat (80°C, solid)728.22
Photolysis245.11

Table 2: Long-Term Stability of a this compound Analog (Solid State)

Storage ConditionTime (Months)Purity (%)
-20°C099.8
1299.5
2499.2
3699.0
4°C099.8
1298.1
2496.5
3694.2

Visualizations

degradation_pathway Ternatumoside_II This compound Hydrolysis_Product_1 Loss of Terminal Sugar Ternatumoside_II->Hydrolysis_Product_1  Acid/Base  Hydrolysis Oxidation_Product Oxidized Derivative Ternatumoside_II->Oxidation_Product Oxidation Aglycone Aglycone (Sapogenin) Hydrolysis_Product_1->Aglycone  Further  Hydrolysis

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Heat Thermal Stress Heat->HPLC Light Photolytic Stress Light->HPLC Characterization Degradant Characterization HPLC->Characterization Ternatumoside_II_Sample This compound Sample Ternatumoside_II_Sample->Acid Ternatumoside_II_Sample->Base Ternatumoside_II_Sample->Oxidation Ternatumoside_II_Sample->Heat Ternatumoside_II_Sample->Light

Caption: Workflow for a forced degradation study.

troubleshooting_logic Start Loss of Potency? Check_Storage Storage Conditions Correct? Start->Check_Storage Check_pH Solution pH Optimal? Check_Storage->Check_pH Yes Adjust_Storage Adjust Storage Conditions Check_Storage->Adjust_Storage No New_Peaks New Peaks in Chromatogram? Check_pH->New_Peaks Yes Adjust_pH Adjust pH of Solution Check_pH->Adjust_pH No End_Stable Continue Monitoring New_Peaks->End_Stable No End_Degraded Perform Forced Degradation Study New_Peaks->End_Degraded Yes Adjust_Storage->Start Adjust_pH->Start

Caption: Troubleshooting logic for loss of compound potency.

Technical Support Center: Troubleshooting Ternatumoside II In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering variability in in vivo experiments with Ternatumoside II.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the anti-inflammatory effect of this compound between individual animals in the same group. What are the potential causes?

High inter-individual variability is a common challenge in in vivo studies, particularly with natural products.[1] Several factors can contribute to this:

  • Genetic Variation: Even within the same strain, minor genetic differences between animals can lead to varied responses to treatment.

  • Physiological State: Factors such as the animal's age, weight, sex, and stress levels can significantly influence experimental outcomes.[2] For instance, the estrous cycle in female animals can introduce variability.

  • Microbiome Differences: The gut microbiome can influence the metabolism and absorption of orally administered compounds, leading to different effective doses between animals.

  • Animal Handling and Husbandry: Inconsistent handling, housing conditions, diet, and light cycles can introduce stress and variability.[3] Even different experimenters can be a source of variation.[4]

  • Compound Administration: Inaccuracies in dosing, variations in the time of day for administration, and the method of administration (e.g., gavage, intraperitoneal injection) can all contribute to variability.

Q2: The efficacy of this compound seems to differ between separate experiments, even when we follow the same protocol. Why is this happening?

Poor reproducibility between experiments is a known issue in animal research.[1][5] Besides the factors mentioned in Q1, other sources of variability can include:

  • Environmental Factors: Subtle changes in the laboratory environment, such as temperature, humidity, noise, and lighting, can affect animal physiology and behavior.[2][3]

  • Reagent and Compound Variability: Differences in the batch, purity, or storage conditions of this compound can alter its potency. Similarly, variations in other reagents, like the inflammatory agent used, can impact the results.

  • Procedural Drift: Minor, often unintentional, deviations from the experimental protocol over time can lead to different outcomes.

  • Experimenter Effect: Different researchers may handle animals or perform procedures in slightly different ways, introducing variability.[4]

Q3: What are the recommended starting doses for this compound in an in vivo anti-inflammatory model?

Parameter Recommendation Rationale
Starting Dose Range 10 - 100 mg/kgThis range is often effective for purified natural compounds in rodent models of inflammation.
Vehicle 0.5% Carboxymethylcellulose (CMC) or 1% Tween 80 in salineThese are common vehicles for suspending hydrophobic compounds for oral or intraperitoneal administration.
Route of Administration Oral (gavage) or Intraperitoneal (IP)Oral administration is often preferred for clinical relevance, while IP injection can provide more consistent bioavailability.
Dosing Schedule Single dose administered 30-60 minutes before inducing inflammationThis is a standard protocol for acute inflammation models.

Q4: Which signaling pathways are likely modulated by this compound to exert its anti-inflammatory effects?

Terpenoids are known to modulate various signaling pathways involved in inflammation.[6][7] The primary pathway implicated in the anti-inflammatory action of many terpenoids is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[6][8] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS. Other potential pathways include the Mitogen-Activated Protein Kinase (MAPK) and Nrf2/ARE pathways.[9]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating the anti-inflammatory activity of novel compounds.[10][11][12]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% CMC in saline)

  • Positive Control (e.g., Indomethacin, 5 mg/kg)

  • 1% (w/v) λ-Carrageenan solution in sterile saline

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Randomly divide the animals into experimental groups (n=6-8 per group): Vehicle Control, this compound (different doses), and Positive Control. Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer this compound, vehicle, or the positive control via the chosen route (e.g., oral gavage) 60 minutes before carrageenan injection.

  • Baseline Paw Volume Measurement: Just before injecting carrageenan, measure the volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement Post-Carrageenan: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[12]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Visualizations

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment acclimatization Animal Acclimatization (1 week) grouping Random Grouping & Fasting (Overnight) acclimatization->grouping dosing Compound/Vehicle Administration grouping->dosing baseline Baseline Paw Volume Measurement dosing->baseline 60 min inflammation Carrageenan Injection baseline->inflammation measurement Paw Volume Measurement (hourly for 5h) inflammation->measurement analysis Data Analysis (% Edema Inhibition) measurement->analysis

Caption: Workflow for a carrageenan-induced paw edema experiment.

Potential Signaling Pathway of this compound

G cluster_pathway NF-κB Signaling Pathway Ternatumoside This compound IKK IKK Complex Ternatumoside->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB IκBα-NF-κB Complex IkB->NFkB_IkB Inhibits NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Degradation of IκBα ProInflammatory Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) Nucleus->ProInflammatory Transcription Inflammation Inflammation ProInflammatory->Inflammation

Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.

Troubleshooting Decision Tree

G start High In Vivo Variability Observed q1 Is variability high within a single experiment? start->q1 q2 Is variability high between experiments? start->q2 a1 Check Animal Factors: - Age, weight, sex consistency - Health status - Acclimatization period q1->a1 Yes a2 Review Procedures: - Dosing accuracy & timing - Consistent animal handling - Blinding of experimenters q1->a2 Yes a3 Check Environmental Factors: - Consistent housing conditions - Monitor temperature, humidity, light cycle q2->a3 Yes a4 Review Materials: - Compound purity & storage - Reagent consistency (e.g., carrageenan batch) q2->a4 Yes a5 Standardize Protocol: - Detailed SOP - Cross-training of personnel q2->a5 Yes

Caption: Decision tree for troubleshooting in vivo experiment variability.

References

Technical Support Center: Improving the Oral Bioavailability of Ternatumoside II

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at enhancing the oral bioavailability of Ternatumoside II.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of glycosides like this compound is often attributed to several factors:

  • Poor aqueous solubility: Limited dissolution in the gastrointestinal fluids can hinder absorption.

  • Low membrane permeability: The hydrophilic sugar moieties and the molecular size of the glycoside can restrict its passage across the intestinal epithelium.[1][2]

  • Enzymatic degradation: this compound may be subject to degradation by enzymes in the stomach (acid hydrolysis) or intestines.[3]

  • Gut microbiota metabolism: Intestinal bacteria can metabolize the glycoside, altering its structure and affecting its absorption.[2][4]

  • Efflux by transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump this compound back into the intestinal lumen, reducing its net absorption.[1][5][6]

Q2: What general strategies can be employed to improve the oral bioavailability of this compound?

A2: Several approaches can be explored to enhance the oral bioavailability of this compound:

  • Formulation Strategies:

    • Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal barrier.[7][8][9][10][11]

    • Complexation with cyclodextrins: Forming inclusion complexes with cyclodextrins can significantly increase the aqueous solubility and dissolution rate of poorly soluble compounds.[12][13]

    • Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance the absorption of lipophilic drugs.[14]

  • Co-administration with Bio-enhancers:

    • Permeation enhancers: These agents can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.[15][16][17][18][19]

    • P-glycoprotein (P-gp) inhibitors: Co-administration with P-gp inhibitors can prevent the efflux of this compound back into the intestinal lumen.[5][20][21][22]

  • Structural Modification:

    • Prodrug approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug can improve its passive diffusion across the intestinal membrane. The prodrug is then converted to the active form in the body.[2][15]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments to improve the oral bioavailability of this compound.

Problem Possible Cause Troubleshooting Steps
Low in vitro dissolution rate of this compound formulation. Poor solubility of this compound. Ineffective formulation.1. Micronization/Nanonization: Reduce the particle size of this compound to increase the surface area for dissolution.[11][23] 2. Amorphous Solid Dispersions: Formulate this compound as a solid dispersion with a hydrophilic polymer. 3. Cyclodextrin Complexation: Prepare an inclusion complex of this compound with a suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin).[12][13]
High variability in in vivo pharmacokinetic data. Fed/fasted state of the animal model. Inconsistent formulation performance. First-pass metabolism.1. Standardize Experimental Conditions: Ensure consistent feeding schedules for animal studies. 2. Optimize Formulation: Develop a robust formulation that provides consistent drug release. 3. Investigate First-Pass Metabolism: Conduct in vitro metabolism studies using liver microsomes to assess the extent of first-pass metabolism.
Low intestinal permeability in Caco-2 cell monolayer assay. This compound is a substrate for efflux transporters (e.g., P-gp). Poor passive diffusion.1. Co-administer with P-gp Inhibitors: Perform the Caco-2 assay in the presence of known P-gp inhibitors (e.g., verapamil, ketoconazole) to confirm P-gp mediated efflux.[5] 2. Use Permeation Enhancers: Include safe and effective permeation enhancers in the formulation.[16] 3. Structural Modification: Synthesize more lipophilic derivatives or prodrugs of this compound.[2]
Nanoparticle formulation shows poor stability (aggregation, drug leakage). Inappropriate stabilizer or polymer. Incorrect formulation parameters (e.g., pH, ionic strength).1. Optimize Stabilizer: Screen different types and concentrations of stabilizers (surfactants, polymers).[24][25] 2. Control Formulation Process: Carefully control parameters like homogenization speed, temperature, and sonication time. 3. Characterize Nanoparticles: Regularly monitor particle size, polydispersity index (PDI), and zeta potential to ensure stability.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoparticles using the Emulsion-Solvent Evaporation Method

This protocol describes a general method for preparing polymeric nanoparticles. The specific polymer, solvent, and surfactant would need to be optimized for this compound.

  • Dissolve Polymer and Drug: Dissolve a biodegradable polymer (e.g., PLGA) and this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Form Emulsion: Add the organic phase to an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA), poloxamer) under high-speed homogenization to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collect and Wash Nanoparticles: Centrifuge the nanoparticle suspension to collect the particles. Wash the nanoparticles with deionized water to remove excess stabilizer and un-encapsulated drug.

  • Lyophilization: Resuspend the washed nanoparticles in a cryoprotectant solution (e.g., trehalose, sucrose) and freeze-dry to obtain a powder formulation.

Protocol 2: In Vitro Drug Release Study
  • Prepare Release Medium: Prepare a simulated gastric fluid (SGF, pH 1.2) and a simulated intestinal fluid (SIF, pH 6.8).

  • Dispense Formulation: Place a known amount of the this compound formulation (e.g., nanoparticles, solid dispersion) in a dialysis bag or a similar setup.

  • Incubate: Place the dialysis bag in a beaker containing the release medium, maintained at 37°C with constant stirring.

  • Sample Collection: At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze Samples: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).

  • Calculate Cumulative Release: Calculate the cumulative percentage of drug released over time.

Protocol 3: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer with well-developed tight junctions.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Study (Apical to Basolateral):

    • Add the this compound formulation to the apical (AP) side of the monolayer.

    • At specific time points, collect samples from the basolateral (BL) side.

    • Analyze the concentration of this compound in the BL samples.

  • Transport Study (Basolateral to Apical):

    • Add this compound to the BL side.

    • Collect samples from the AP side at the same time points.

    • Analyze the concentration of this compound in the AP samples.

  • Calculate Apparent Permeability Coefficient (Papp) and Efflux Ratio (ER):

    • Papp (A→B) = (dQ/dt) / (A * C₀)

    • Papp (B→A) = (dQ/dt) / (A * C₀)

    • ER = Papp (B→A) / Papp (A→B)

    • An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Quantitative Data Summary

The following tables provide examples of how to structure and present quantitative data from your experiments. The values are hypothetical and should be replaced with your experimental data.

Table 1: Physicochemical Properties of this compound Formulations

Formulation IDParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
TII-NP-01150.2 ± 5.60.18 ± 0.02-25.4 ± 1.285.3 ± 3.18.1 ± 0.5
TII-NP-02210.8 ± 7.10.25 ± 0.03-18.7 ± 0.978.9 ± 4.57.5 ± 0.7
TII-SD-01N/AN/AN/AN/AN/A
TII-CD-01N/AN/AN/AN/AN/A

Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)
This compound (Free Drug)50.3 ± 10.21.0150.7 ± 35.8100
TII-NP-01250.1 ± 45.62.01205.4 ± 210.9800
TII-SD-01180.5 ± 30.11.5950.2 ± 150.3630
TII-CD-01150.9 ± 25.71.0780.6 ± 120.1518

Visualizations

Signaling Pathways and Experimental Workflows

Oral Absorption Pathway of this compound cluster_barriers Barriers to Bioavailability Oral Oral Administration GI_Tract GI Tract (Stomach, Intestine) Oral->GI_Tract Dissolution Dissolution in GI Fluids GI_Tract->Dissolution Lumen Intestinal Lumen Dissolution->Lumen Enterocyte Enterocyte Lumen->Enterocyte Absorption (Passive/Active) Degradation Enzymatic/ Microbial Degradation Lumen->Degradation Enterocyte->Lumen P-gp Efflux Portal_Vein Portal Vein Enterocyte->Portal_Vein First_Pass First-Pass Metabolism (Liver) Enterocyte->First_Pass Intestinal Metabolism Efflux P-gp Efflux Enterocyte->Efflux Metabolism Metabolism Enterocyte->Metabolism Portal_Vein->First_Pass Systemic_Circulation Systemic Circulation First_Pass->Systemic_Circulation

Caption: Factors influencing the oral bioavailability of this compound.

Experimental Workflow for Bioavailability Enhancement Start Start: Low Oral Bioavailability of T-II Formulation Formulation Development (Nanoparticles, Solid Dispersions, etc.) Start->Formulation Characterization Physicochemical Characterization Formulation->Characterization In_Vitro_Dissolution In Vitro Dissolution Studies Characterization->In_Vitro_Dissolution In_Vitro_Permeability In Vitro Permeability (Caco-2 Assay) Characterization->In_Vitro_Permeability In_Vivo_PK In Vivo Pharmacokinetic Studies (Animal Model) In_Vitro_Dissolution->In_Vivo_PK In_Vitro_Permeability->In_Vivo_PK Data_Analysis Data Analysis and Comparison In_Vivo_PK->Data_Analysis Data_Analysis->Formulation Optimization Loop End End: Optimized Formulation with Enhanced Bioavailability Data_Analysis->End

Caption: Workflow for developing and evaluating new this compound formulations.

Strategies to Overcome Bioavailability Barriers cluster_formulation Formulation Approaches cluster_coadmin Co-administration cluster_struct_mod Structural Modification Barriers Low Solubility Low Permeability P-gp Efflux First-Pass Metabolism Strategies Formulation Strategies Nanoparticles Cyclodextrins Solid Dispersions Co-administration P-gp Inhibitors Permeation Enhancers Structural Modification Prodrugs Barriers:e->Strategies:w Overcome by Nanoparticles Nanoparticles Cyclodextrins Cyclodextrins Solid Dispersions Solid Dispersions P-gp Inhibitors P-gp Inhibitors Permeation Enhancers Permeation Enhancers Prodrugs Prodrugs

Caption: Relationship between bioavailability barriers and improvement strategies.

References

minimizing off-target effects of Ternatumoside II in studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Ternatumoside II in scientific studies, with a focus on minimizing potential off-target effects.

Introduction

This compound is a flavonoid glycoside isolated from the roots of Rhodiola crenulata.[1] Its known biological activities include the stimulation of interferon-gamma (IFN-γ) expression and radical-scavenging properties.[1] Currently, there is limited specific information regarding the off-target effects of this compound, particularly in the context of cancer research. This guide, therefore, provides general strategies for working with flavonoid glycosides to help researchers design robust experiments and interpret their data accurately.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a flavonoid glycoside with the CAS number 1473419-87-2.[1][2] It has been identified to have the following activities:

  • Immunomodulatory effects: It can stimulate the expression of IFN-γ.[1]

  • Antioxidant activity: It exhibits radical-scavenging activities against DPPH and ABTS radicals.[1]

Q2: What are the potential off-target effects of flavonoid glycosides in general?

While specific off-target effects of this compound are not well-documented, flavonoid glycosides as a class can potentially have off-target effects, including:

  • Cytotoxicity at high concentrations: Many natural compounds can induce cell death at high doses through mechanisms unrelated to their primary mode of action.

  • Interaction with multiple signaling pathways: Due to their structure, flavonoids can interact with various kinases and other proteins, leading to unintended signaling cascades.

  • Pro-oxidant activity: Under certain conditions, some antioxidants can act as pro-oxidants, leading to cellular damage.

  • Metabolic interference: Flavonoids can modulate the activity of metabolic enzymes, which could affect cellular metabolism and the metabolism of other compounds in the experimental system.

Q3: How can I design my experiments to minimize potential off-target effects of this compound?

To minimize off-target effects, consider the following experimental design principles:

  • Dose-response studies: Conduct thorough dose-response experiments to identify the optimal concentration range for the desired biological activity while minimizing toxicity.

  • Use of appropriate controls: Include multiple controls, such as vehicle controls (e.g., DMSO, if used as a solvent) and negative controls (structurally similar but inactive molecules, if available).

  • Orthogonal assays: Confirm key findings using multiple, independent assays that measure the same endpoint through different mechanisms.

  • Target engagement studies: If the molecular target of this compound for a specific effect is known or hypothesized, perform experiments to confirm that the compound directly interacts with its target at the effective concentrations.

  • Counter-screening: Test this compound against a panel of unrelated targets to identify potential off-target interactions.

Q4: What are some common issues encountered when working with flavonoid glycosides and how can they be troubleshooted?

Common issues include poor solubility, compound instability, and batch-to-batch variability. See the Troubleshooting Guide below for specific solutions.

Troubleshooting Guide

ProblemPossible CauseSolution
Low or no biological activity observed - Compound degradation- Incorrect concentration- Low bioavailability in the experimental system- Insufficient incubation time- Store the compound as recommended and prepare fresh stock solutions.- Verify the concentration of your stock solution.- Optimize the assay conditions (e.g., serum concentration in media).- Perform a time-course experiment to determine the optimal incubation period.
High cell toxicity/death in control and treated groups - Solvent toxicity (e.g., DMSO)- Compound concentration is too high- Contamination of cell culture- Keep the final solvent concentration consistent and low across all wells (typically <0.1%).- Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range.- Check cell cultures for contamination.
Inconsistent results between experiments - Batch-to-batch variability of the compound- Inconsistent experimental conditions- Cell line instability- Purchase the compound from a reputable supplier with a certificate of analysis.- Standardize all experimental parameters, including cell passage number, seeding density, and incubation times.- Use cells within a consistent passage number range.
Precipitation of the compound in culture media - Poor solubility of the compound- Prepare stock solutions in an appropriate solvent (e.g., DMSO) at a high concentration.- Avoid freeze-thaw cycles of the stock solution.- When diluting in aqueous media, add the compound dropwise while vortexing.

Data Presentation

Known Biological Activities of this compound

ActivityAssayIC50 / Effective ConcentrationReference
DPPH radical scavengingIn vitro assay260.5 µM[1]
ABTS radical scavengingIn vitro assay320.2 µM[1]
IFN-γ expression stimulationCell-based assayNot specified[1]

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO, sterile, cell culture grade).

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, for 1 mg of this compound (Molecular Weight: check certificate of analysis), add the calculated volume of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or as recommended on the product datasheet.

2. General Cytotoxicity Assay (MTT Assay)

  • Materials: Cells of interest, complete culture medium, this compound stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include vehicle control wells (medium with DMSO only) and untreated control wells.

    • Replace the medium in the wells with the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 for cytotoxicity.

Visualizations

experimental_workflow cluster_planning Phase 1: Experiment Planning cluster_preliminary Phase 2: Preliminary Studies cluster_main Phase 3: Main Experimentation cluster_off_target Phase 4: Off-Target Assessment a Define Research Question b Literature Review on this compound and Flavonoid Glycosides a->b c Determine Optimal Solvent and Stock Concentration b->c d Dose-Response Cytotoxicity Assay (e.g., MTT, LDH) c->d e Establish Non-Toxic Concentration Range d->e f Perform Primary Assay (e.g., IFN-γ induction) e->f g Confirm with Orthogonal Assay f->g h Investigate Mechanism of Action g->h k Target Engagement Studies h->k i Counter-Screening Against Unrelated Targets j Use of Negative Controls i->j l Data Analysis and Interpretation j->l k->l

Caption: Experimental workflow for investigating a novel compound.

ifn_gamma_pathway cluster_nucleus Cellular Response ternatumoside This compound cell_surface Cell Surface Receptor ternatumoside->cell_surface Stimulates signaling_cascade Intracellular Signaling Cascade (e.g., JAK-STAT pathway) cell_surface->signaling_cascade transcription_factor Transcription Factor Activation (e.g., STAT1) signaling_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus ifn_gamma_gene IFN-γ Gene ifn_gamma_protein IFN-γ Protein Secretion ifn_gamma_gene->ifn_gamma_protein

Caption: Postulated IFN-γ signaling pathway stimulation.

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Unexpected Experimental Result cause1 Compound-related issue? start->cause1 Is it the compound? cause2 Assay-related issue? start->cause2 Is it the assay? cause3 Cell-related issue? start->cause3 Are the cells the problem? sol1 Check compound stability and solubility. Prepare fresh stock solution. cause1->sol1 sol2 Review assay protocol. Check reagent integrity. Run positive/negative controls. cause2->sol2 sol3 Check for cell contamination. Verify cell passage number. Use a new batch of cells. cause3->sol3 end Problem Resolved sol1->end Re-run experiment sol2->end sol3->end

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: Scaling Up Ternatumoside II Production for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of Ternatumoside II for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source?

A1: this compound is a flavonoid glycoside. Its primary natural source is the medicinal plant Rhodiola crenulata, a member of the Crassulaceae family. This plant is known to contain a variety of bioactive compounds, including flavonoids, phenylpropanoids, and phenolic acids.[1]

Q2: What are the main challenges in scaling up this compound production?

A2: Scaling up the production of this compound from its natural source, Rhodiola crenulata, presents several challenges common to natural product manufacturing. The concentration of bioactive compounds in the plant can vary depending on factors like geographic origin and growing conditions. The extraction and purification processes can be complex and costly to scale. Furthermore, ensuring batch-to-batch consistency and meeting regulatory requirements for preclinical trials are significant hurdles.

Q3: What extraction methods are suitable for large-scale production of this compound?

A3: For large-scale extraction of flavonoids like this compound from Rhodiola species, methods such as ultrasound-assisted extraction (UAE) and heat reflux extraction are commonly employed. UAE is often preferred for its efficiency, reduced extraction time, and lower solvent consumption. The choice of solvent is critical, with ethanol-water mixtures often providing a good balance of polarity for extracting flavonoid glycosides.

Q4: Which purification techniques are effective for isolating this compound at a larger scale?

A4: A multi-step purification strategy is typically necessary to achieve high-purity this compound. This often involves an initial enrichment step using macroporous resin column chromatography to separate flavonoids from other plant constituents. This is followed by further purification using techniques like polyamide or reverse-phase column chromatography. High-speed counter-current chromatography (HSCCC) has also been shown to be an effective method for the preparative separation of flavonoids from Rhodiola species.[2][3]

Q5: How can the yield and purity of this compound be monitored during production?

A5: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for both qualitative and quantitative analysis of this compound. An HPLC method coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) can be used to identify and quantify the compound in crude extracts and at various stages of purification. Developing a validated HPLC method is crucial for quality control and ensuring the final product meets the required purity specifications for preclinical studies.[4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the scaling up of this compound production.

Low Extraction Yield
Problem Potential Cause Recommended Solution
Low yield of crude extract Improper plant material preparation: Insufficient drying can lead to enzymatic degradation, while inadequate grinding reduces solvent penetration.Ensure Rhodiola crenulata roots are thoroughly dried (e.g., 40-50°C) and ground to a fine, uniform powder to maximize surface area for extraction.
Suboptimal extraction solvent: The polarity of the solvent may not be ideal for this compound.Experiment with different ethanol-water ratios (e.g., 50-80% ethanol) to find the optimal solvent composition for maximizing yield.
Insufficient extraction time or power (for UAE): The compound may not be fully extracted from the plant matrix.Optimize UAE parameters, including extraction time (e.g., 30-60 minutes) and ultrasonic power, to ensure complete extraction without degrading the target compound.
Poor solvent-to-solid ratio: An insufficient volume of solvent will not effectively dissolve all the available this compound.Increase the solvent-to-solid ratio (e.g., 20:1 to 30:1 mL/g) to enhance the concentration gradient and improve extraction efficiency.
Purification Challenges
Problem Potential Cause Recommended Solution
Poor separation in column chromatography Inappropriate stationary phase: The chosen resin (e.g., macroporous, polyamide, C18) may not have the right selectivity for this compound.Screen different types of macroporous resins for optimal adsorption and desorption characteristics. Polyamide and reverse-phase (C18) columns can also be effective for flavonoid glycoside purification.
Suboptimal mobile phase: The solvent system used for elution may not be effectively separating this compound from impurities.Systematically optimize the mobile phase composition. For reverse-phase chromatography, this involves adjusting the ratio of organic solvent (e.g., methanol or acetonitrile) to water and the addition of modifiers like formic acid to improve peak shape.
Column overloading: Loading too much crude extract onto the column leads to poor separation and co-elution of compounds.Determine the loading capacity of the column for your specific extract. It may be necessary to perform multiple smaller runs or use a larger column for preparative scale.
Low recovery after purification Irreversible adsorption to the stationary phase: The compound may be strongly binding to the column material.Ensure the elution strength of the mobile phase is sufficient to desorb this compound completely. A gradient elution is often more effective than isocratic elution for complex mixtures.
Degradation of the compound: this compound may be unstable under the purification conditions (e.g., pH, solvent).Assess the stability of this compound under different conditions. Use mild pH buffers and avoid prolonged exposure to harsh solvents or high temperatures.

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material:

    • Dry the roots of Rhodiola crenulata at 45°C to a constant weight.

    • Grind the dried roots into a fine powder (e.g., 40-60 mesh).

  • Extraction Parameters:

    • Solvent: 60% ethanol in deionized water.

    • Solvent-to-Solid Ratio: 25:1 (mL/g).

    • Ultrasonic Power: 400 W.

    • Extraction Time: 30 minutes.

    • Temperature: 40°C.

  • Procedure:

    • Weigh 100 g of powdered Rhodiola crenulata and place it in a suitable extraction vessel.

    • Add 2.5 L of the 60% ethanol solvent.

    • Place the vessel in an ultrasonic bath and sonicate for 30 minutes at 400 W and 40°C.

    • After extraction, filter the mixture through cheesecloth and then a Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

Protocol 2: Scaled-Up Purification of this compound using a Two-Step Column Chromatography Method
  • Step 1: Macroporous Resin Column Chromatography (Enrichment)

    • Resin: AB-8 macroporous resin.

    • Column Preparation: Pack a glass column with AB-8 resin and equilibrate with deionized water.

    • Sample Loading: Dissolve the crude extract in deionized water to a concentration of approximately 2 mg/mL. Load the solution onto the column at a flow rate of 2 bed volumes (BV)/hour.

    • Washing: Wash the column with 5 BV of deionized water to remove unbound impurities.

    • Elution: Elute the flavonoid-enriched fraction with 5 BV of 60% ethanol at a flow rate of 2 BV/hour.

    • Concentration: Collect the eluate and concentrate it under reduced pressure to obtain the enriched flavonoid extract.

  • Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

    • Column: C18 reverse-phase column (e.g., 20 x 250 mm, 10 µm).

    • Mobile Phase:

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: Acetonitrile.

    • Gradient Elution:

      • 0-10 min: 10-20% B

      • 10-40 min: 20-35% B

      • 40-45 min: 35-90% B

      • 45-50 min: 90% B (wash)

      • 50-55 min: 90-10% B (re-equilibration)

    • Flow Rate: 10 mL/min.

    • Detection: UV at 280 nm.

    • Procedure:

      • Dissolve the enriched flavonoid extract in a minimal amount of the initial mobile phase.

      • Inject the sample onto the Prep-HPLC system.

      • Collect fractions corresponding to the this compound peak based on the chromatogram.

      • Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

      • Confirm the purity of the final product using analytical HPLC.

Data Presentation

The following tables summarize expected quantitative data for a scaled-up production of this compound from 1 kg of dried Rhodiola crenulata root powder.

Table 1: Extraction Yield

ParameterValue
Starting Material (dried root powder)1000 g
Extraction MethodUltrasound-Assisted Extraction
Solvent60% Ethanol
Crude Extract Yield150 - 200 g
This compound Content in Crude Extract0.5 - 1.5%
Estimated Total this compound in Crude Extract 0.75 - 3.0 g

Table 2: Purification Yield and Purity

Purification StepInput Mass (g)Output Mass (g)This compound Purity (%)Step Yield (%)Overall Yield (%)
Macroporous Resin Chromatography1503010 - 15%80 - 90%80 - 90%
Preparative HPLC301.5 - 2.5>95%50 - 70%40 - 63%

Signaling Pathway and Experimental Workflow Diagrams

This compound and the Interferon-Gamma (IFN-γ) Signaling Pathway

This compound has been shown to stimulate the expression of Interferon-gamma (IFN-γ), a critical cytokine in the immune response. The canonical IFN-γ signaling pathway is initiated by the binding of IFN-γ to its receptor, leading to the activation of the JAK-STAT pathway. This results in the phosphorylation and dimerization of STAT1, which then translocates to the nucleus and binds to Gamma-Activated Sequence (GAS) elements in the promoters of IFN-γ-inducible genes, such as Interferon Regulatory Factor 1 (IRF1). IRF1 is a key transcription factor that further amplifies the expression of a wide range of genes involved in immune regulation. While the precise molecular target of this compound in this pathway is under investigation, its ability to induce IFN-γ suggests it may act upstream, potentially by promoting the initial production and secretion of IFN-γ from immune cells like T-cells and NK cells.

Ternatumoside_II_IFN_gamma_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IFN_gamma IFN-γ This compound->IFN_gamma Induces Expression IFNGR IFN-γ Receptor IFN_gamma->IFNGR JAK1_2 JAK1/JAK2 IFNGR->JAK1_2 Activates STAT1 STAT1 JAK1_2->STAT1 Phosphorylates pSTAT1 pSTAT1 STAT1->pSTAT1 STAT1_dimer STAT1 Dimer pSTAT1->STAT1_dimer Dimerizes GAS GAS Element STAT1_dimer->GAS Translocates & Binds IRF1_gene IRF1 Gene GAS->IRF1_gene Activates Transcription IRF1 IRF1 IRF1_gene->IRF1 ISGs Interferon-Stimulated Genes (ISGs) IRF1->ISGs Activates Transcription Immune_Response Enhanced Immune Response ISGs->Immune_Response

Caption: this compound induced IFN-γ signaling pathway.

Experimental Workflow for Scaling Up this compound Production

The workflow for scaling up this compound production begins with the acquisition and preparation of the raw plant material, Rhodiola crenulata. This is followed by an optimized extraction process, typically using ultrasound-assistance, to obtain a crude extract. The crude extract then undergoes a multi-step purification process, starting with an enrichment step using macroporous resin chromatography, followed by a final high-purity isolation step using preparative HPLC. Throughout the process, in-process quality control is maintained using analytical HPLC to monitor the yield and purity of this compound. The final purified compound is then thoroughly characterized and formulated for preclinical studies.

Ternatumoside_II_Production_Workflow Start Raw_Material Raw Material Acquisition (Rhodiola crenulata) Start->Raw_Material End Preparation Material Preparation (Drying & Grinding) Raw_Material->Preparation Extraction Optimized Extraction (e.g., UAE) Preparation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Enrichment Enrichment Purification (Macroporous Resin) Crude_Extract->Enrichment QC In-Process Quality Control (Analytical HPLC) Crude_Extract->QC Enriched_Fraction Enriched Fraction Enrichment->Enriched_Fraction Final_Purification Final Purification (Preparative HPLC) Enriched_Fraction->Final_Purification Enriched_Fraction->QC Pure_Compound Purified this compound (>95% Purity) Final_Purification->Pure_Compound Pure_Compound->QC Characterization Characterization & Formulation Pure_Compound->Characterization Preclinical_Studies Preclinical Studies Characterization->Preclinical_Studies Preclinical_Studies->End

References

Validation & Comparative

The Anti-Tumor Effects of Ternatumoside II In Vivo: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating novel anti-cancer agents, the in vivo anti-tumor effects of Ternatumoside II remain an uncharted area of scientific inquiry. Despite the growing interest in natural compounds for cancer therapy, comprehensive in vivo studies confirming the anti-tumorigenic properties of this compound are not publicly available in the current body of scientific literature.

While the broader class of terpenoids, to which this compound belongs, has shown promise in pre-clinical cancer research, specific data on this compound's efficacy and mechanism of action in living organisms is conspicuously absent. Terpenoids, as a class, are known to exert anti-cancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways. For instance, compounds like tanshinone IIA and oridonin have demonstrated the ability to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival in many cancers.[1] However, it is crucial to note that the biological activities of individual terpenoids can vary significantly.

The development of a novel anti-cancer therapeutic from a natural compound like this compound would necessitate a rigorous preclinical evaluation pipeline. This would typically involve a series of in vivo experiments to establish its anti-tumor activity, determine a safe and effective dosage range, and elucidate its mechanism of action.

A Typical In Vivo Experimental Workflow for Anti-Tumor Drug Evaluation

The following diagram illustrates a standard workflow for assessing the in vivo anti-tumor effects of a novel compound. This process is essential for gathering the necessary data to support further clinical development.

experimental_workflow cluster_preclinical Preclinical In Vivo Studies A Compound Synthesis & Characterization B In Vitro Cytotoxicity & Mechanistic Studies A->B C Animal Model Selection (e.g., Xenograft, Syngeneic) B->C D Toxicity & Tolerability Studies (Dose-Ranging) C->D E Efficacy Studies: Tumor Growth Inhibition D->E F Pharmacokinetic & Pharmacodynamic (PK/PD) Analysis E->F G Mechanism of Action (In Vivo Validation) E->G H Data Analysis & Go/No-Go Decision F->H G->H

A typical preclinical in vivo experimental workflow.

The Crucial Role of Signaling Pathways in Cancer and Potential Targets for this compound

Should future research demonstrate that this compound possesses anti-tumor properties, a key area of investigation would be its effect on critical signaling pathways implicated in cancer progression. Many successful cancer therapies target these pathways to disrupt tumor growth and survival. A hypothetical signaling pathway that a novel anti-tumor agent might modulate is depicted below.

signaling_pathway cluster_cell Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Ternatumoside This compound (Hypothetical Target) Ternatumoside->mTOR Inhibits

Hypothetical signaling pathway targeted by an anti-tumor agent.

The Path Forward

The absence of in vivo data for this compound presents a significant knowledge gap but also an opportunity for novel research. Future studies should focus on:

  • In vivo efficacy studies: Utilizing established tumor models, such as xenografts in immunodeficient mice, to determine if this compound can inhibit tumor growth.

  • Pharmacokinetic and safety profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its potential toxicity.

  • Mechanism of action studies: Investigating the molecular pathways through which this compound exerts its effects in vivo, should anti-tumor activity be observed.

Until such studies are conducted and their results published, any discussion of the in vivo anti-tumor effects of this compound remains speculative. The scientific community awaits empirical evidence to confirm the therapeutic potential of this natural compound.

References

Ternatumoside II: A Comparative Analysis of its Efficacy with Existing Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Ternatumoside II, a flavonoid glycoside with noted antioxidant and immunomodulatory properties. Due to the early stage of research on this compound, this document focuses on its known biological activities and provides a framework for comparison against existing drugs that target similar pathways. As more specific efficacy data for this compound becomes available, this guide can be updated to provide a more direct quantitative comparison.

Introduction to this compound

This compound is a flavonoid glycoside that has been isolated from Rhodiola crenulata, a plant used in traditional medicine. Its primary reported biological activities are potent radical-scavenging (antioxidant) effects and the ability to stimulate the expression of Interferon-gamma (IFN-γ), a key cytokine in the immune response.

Potential Therapeutic Applications

The dual antioxidant and immunomodulatory activities of this compound suggest its potential application in a range of therapeutic areas, including:

  • Oncology: IFN-γ has known anti-tumor effects, and antioxidants can mitigate cellular damage.

  • Infectious Diseases: IFN-γ plays a crucial role in the immune response to viral and other microbial infections.

  • Autoimmune Diseases: Modulation of the immune system, including IFN-γ pathways, is a key strategy in treating autoimmune disorders.

Comparison with Existing Drugs

A direct quantitative comparison of the efficacy of this compound with existing drugs is not yet possible due to the lack of published data from specific disease models. However, we can provide a qualitative comparison based on its mechanism of action.

IFN-γ Modulating Drugs

This compound has been reported to stimulate IFN-γ expression. Depending on the therapeutic context, this could be compared to drugs that either mimic or enhance IFN-γ activity or, conversely, to drugs that block its effects in diseases where IFN-γ is pathogenic.

Table 1: Comparison of IFN-γ Modulating Therapies

Drug ClassExamplesMechanism of ActionTherapeutic Areas
Recombinant IFN-γ Actimmune® (IFN-γ 1b)Directly replaces or supplements IFN-γChronic Granulomatous Disease, Severe Malignant Osteopetrosis
Immune Checkpoint Inhibitors Pembrolizumab (Keytruda®), Nivolumab (Opdivo®)Block inhibitory signals on T-cells, leading to increased T-cell activation and IFN-γ release.Various Cancers (Melanoma, Lung Cancer, etc.)
JAK Inhibitors Tofacitinib (Xeljanz®), Ruxolitinib (Jakafi®)Inhibit the JAK-STAT signaling pathway, which is downstream of the IFN-γ receptor, thereby blocking its effects.Rheumatoid Arthritis, Psoriatic Arthritis, Myelofibrosis
Antioxidant Therapies

The radical-scavenging properties of this compound position it among antioxidant compounds. While many antioxidants are available as supplements, some are used therapeutically.

Table 2: Comparison of Antioxidant Therapies

Drug/CompoundMechanism of ActionTherapeutic Areas
N-acetylcysteine (NAC) Precursor to the antioxidant glutathione; also has mucolytic properties.Acetaminophen overdose, Mucolytic in respiratory conditions.
Vitamin E (alpha-tocopherol) A fat-soluble vitamin that acts as a free radical scavenger.Used in certain deficiency states; researched for a variety of conditions with mixed results.
Edaravone (Radicava®) A free radical scavenger.Amyotrophic Lateral Sclerosis (ALS)

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, which is yellow. The change in color is measured spectrophotometrically.

Procedure:

  • A stock solution of DPPH in methanol is prepared.

  • The test compound (this compound) is dissolved in a suitable solvent and prepared at various concentrations.

  • A fixed volume of the DPPH solution is added to each concentration of the test compound.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • A control (DPPH solution without the test compound) and a blank (solvent) are also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This is another widely used assay to assess antioxidant activity.

Principle: ABTS is converted to its radical cation (ABTS•+) by reaction with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form. The discoloration is measured by a spectrophotometer.

Procedure:

  • The ABTS radical cation is pre-generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • The ABTS•+ solution is then diluted with a solvent (e.g., ethanol or water) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • The test compound (this compound) is added to the diluted ABTS•+ solution.

  • The absorbance is read after a specific incubation time (e.g., 6 minutes).

  • A control (ABTS•+ solution without the test compound) is also measured.

  • The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Interferon-gamma (IFN-γ) Production Assay

This assay measures the ability of a compound to stimulate the production of IFN-γ from immune cells.

Principle: Immune cells, such as peripheral blood mononuclear cells (PBMCs) or specific T-cell lines, are cultured in the presence of the test compound. The amount of IFN-γ secreted into the cell culture supernatant is then quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).

Procedure:

  • Isolate immune cells (e.g., PBMCs from healthy donors).

  • Culture the cells in a suitable medium in a multi-well plate.

  • Treat the cells with various concentrations of the test compound (this compound).

  • Include a positive control (e.g., a known IFN-γ inducer like phytohemagglutinin) and a negative control (vehicle).

  • Incubate the cells for a specified period (e.g., 24-72 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of IFN-γ in the supernatant using a commercial IFN-γ ELISA kit, following the manufacturer's instructions.

Visualizations

G cluster_0 IFN-γ Signaling Pathway IFN-γ IFN-γ IFNGR1/R2 IFN-γ Receptor IFN-γ->IFNGR1/R2 Binding JAK1/2 JAK1/JAK2 IFNGR1/R2->JAK1/2 Activation STAT1 STAT1 JAK1/2->STAT1 Phosphorylation STAT1 Dimer STAT1 Dimer STAT1->STAT1 Dimer Dimerization Nucleus Nucleus STAT1 Dimer->Nucleus Translocation GAS Gamma-activated sequence (GAS) STAT1 Dimer->GAS Binding Gene Transcription Transcription of IFN-γ stimulated genes GAS->Gene Transcription

Caption: IFN-γ Signaling Pathway

G cluster_1 DPPH Radical Scavenging Assay Workflow DPPH_sol DPPH Solution (Violet) Reaction Incubation (in dark) DPPH_sol->Reaction Antioxidant This compound Antioxidant->Reaction Reduced_DPPH Reduced DPPH (Yellow) Reaction->Reduced_DPPH Measurement Spectrophotometric Measurement (517 nm) Reduced_DPPH->Measurement

Caption: DPPH Assay Workflow

G cluster_2 IFN-γ Production Assay Workflow Immune_cells Immune Cells (e.g., PBMCs) Incubation Cell Culture Incubation Immune_cells->Incubation Ternatumoside This compound Ternatumoside->Incubation Supernatant Collect Supernatant Incubation->Supernatant ELISA IFN-γ ELISA Supernatant->ELISA

Caption: IFN-γ Production Assay

Conclusion

This compound is a promising natural compound with demonstrated antioxidant and IFN-γ stimulating properties in vitro. These activities suggest its potential for development as a therapeutic agent in oncology, infectious diseases, or autoimmune disorders. However, further research is required to establish its efficacy and safety in relevant disease models. The experimental protocols and comparative framework provided in this guide are intended to facilitate future research and development of this compound. As more data becomes available, a more direct and quantitative comparison with existing drugs will be possible.

A Comparative Guide to the Mechanism of Action of Teriflunomide and Alternative Therapies in Relapsing Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the validated mechanism of action of Teriflunomide with other prominent disease-modifying therapies for relapsing multiple sclerosis (MS). The information is supported by experimental data to offer an objective performance analysis for research and drug development professionals.

Introduction to Teriflunomide's Mechanism of Action

Teriflunomide is an oral immunomodulatory drug approved for the treatment of relapsing forms of multiple sclerosis.[1][2][3] Its primary mechanism of action is the selective and reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[2][4] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential for the proliferation of activated T and B lymphocytes.[2][4][5] By inhibiting DHODH, Teriflunomide exerts a cytostatic effect on rapidly dividing lymphocytes, thereby reducing the inflammatory processes that drive MS pathology.[4][5]

Quantitative Validation of Teriflunomide's Mechanism of Action

The inhibitory effect of Teriflunomide on its target enzyme, DHODH, and its subsequent impact on lymphocyte proliferation have been quantified in several studies.

ParameterValueCell Type/SystemReference
DHODH Inhibition (IC50) 1 µMHuman DHODH[6]
407.8 nMHuman DHODH[7]
DHODH Inhibition (Kd) 12 nMHuman DHODH
DHODH Inhibition (Ki) 179 nMHuman DHODH
T-Cell Proliferation Inhibition Dose-dependentHuman Peripheral Blood Mononuclear Cells (PBMCs)[4]
B-Cell Proliferation Inhibition Dose-dependentHuman Peripheral Blood Mononuclear Cells (PBMCs)[4]

Experimental Protocols

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay quantifies the inhibitory activity of a compound against the DHODH enzyme.

Principle: The activity of DHODH is measured by monitoring the reduction of a specific substrate, which is coupled to a colorimetric or fluorometric reporter. The presence of an inhibitor will decrease the rate of the reaction.

Materials:

  • Recombinant human DHODH enzyme

  • Substrates: Dihydroorotate and a suitable electron acceptor (e.g., decylubiquinone)

  • Reporter molecule (e.g., 2,6-dichloroindophenol)

  • Assay buffer (e.g., Tris-HCl buffer with detergents and cofactors)

  • Test compound (Teriflunomide) and controls

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DHODH enzyme, and the electron acceptor.

  • Add varying concentrations of the test compound (Teriflunomide) to the wells of a microplate.

  • Initiate the reaction by adding dihydroorotate.

  • Monitor the change in absorbance or fluorescence of the reporter molecule over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Lymphocyte Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of lymphocytes upon stimulation.

Principle: Lymphocytes are stimulated to proliferate in vitro using mitogens (e.g., phytohemagglutinin) or specific antigens. The extent of proliferation is measured by the incorporation of a labeled nucleotide (e.g., BrdU) into the newly synthesized DNA or by using a dye that is diluted with each cell division (e.g., CFSE).

Materials:

  • Isolated human Peripheral Blood Mononuclear Cells (PBMCs)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., anti-CD3 antibody)

  • Test compound (Teriflunomide)

  • BrdU (5-bromo-2'-deoxyuridine) labeling reagent and detection kit or CFSE dye

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood.

  • Culture the PBMCs in the presence of a stimulating agent.

  • Add varying concentrations of Teriflunomide to the cell cultures.

  • After a specific incubation period (e.g., 72 hours), add BrdU to the cultures for a shorter period (e.g., 18 hours) to label proliferating cells.

  • Harvest the cells and stain them with fluorescently labeled antibodies against cell surface markers (e.g., CD4 for T-helper cells) and an anti-BrdU antibody.

  • Analyze the cells by flow cytometry to quantify the percentage of proliferating cells in each condition.

Signaling Pathway and Experimental Workflow Diagrams

Teriflunomide_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Nucleus Nucleus cluster_Cell_Proliferation Activated Lymphocyte DHODH DHODH Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Catalyzes Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DNA_Synthesis DNA Synthesis Proliferation Cell Proliferation DNA_Synthesis->Proliferation RNA_Synthesis RNA Synthesis RNA_Synthesis->Proliferation Teriflunomide Teriflunomide Teriflunomide->DHODH Inhibits Pyrimidine_Synthesis->DNA_Synthesis Pyrimidine_Synthesis->RNA_Synthesis

Caption: Teriflunomide's mechanism of action.

DHODH_Inhibition_Assay start Start prepare_mixture Prepare reaction mixture (DHODH enzyme, buffer, electron acceptor) start->prepare_mixture add_teriflunomide Add varying concentrations of Teriflunomide prepare_mixture->add_teriflunomide initiate_reaction Initiate reaction with Dihydroorotate add_teriflunomide->initiate_reaction measure_signal Measure absorbance/fluorescence change initiate_reaction->measure_signal calculate_rate Calculate reaction rate measure_signal->calculate_rate determine_ic50 Determine IC50 value calculate_rate->determine_ic50 end End determine_ic50->end

Caption: DHODH Inhibition Assay Workflow.

Comparison with Alternative Therapies

Several other disease-modifying therapies are available for relapsing MS, each with a distinct mechanism of action.

DrugTargetMechanism of Action
Teriflunomide Dihydroorotate Dehydrogenase (DHODH)Inhibition of de novo pyrimidine synthesis, leading to reduced proliferation of activated T and B lymphocytes.[2][4]
Fingolimod Sphingosine-1-phosphate (S1P) receptorsS1P receptor modulator that sequesters lymphocytes in lymph nodes, preventing their migration into the central nervous system.[8]
Dimethyl Fumarate Nuclear factor (erythroid-derived 2)-like 2 (Nrf2)Activation of the Nrf2 antioxidant response pathway and potential immunomodulatory effects.[9][10]
Glatiramer Acetate Myelin Basic Protein (MBP) mimicActs as an immune modulator, potentially by inducing and activating suppressor T cells and altering antigen-presenting cell function.[11][12]
Natalizumab α4β1-integrinMonoclonal antibody that blocks lymphocyte migration across the blood-brain barrier by targeting α4-integrin.[8]

Clinical Efficacy Comparison

The clinical efficacy of these drugs is often measured by the reduction in the annualized relapse rate (ARR) in clinical trials.

DrugAnnualized Relapse Rate (ARR) Reduction vs. PlaceboClinical Trial(s)
Teriflunomide (14 mg) 31% - 36.3%TEMSO, TOWER[11][13][14]
Fingolimod (0.5 mg) ~54%FREEDOMS[15]
Dimethyl Fumarate (240 mg BID) 44% - 53%CONFIRM, DEFINE[9][16]
Glatiramer Acetate (20 mg/day) ~29%Pooled analysis of 3 trials[17]
Natalizumab (300 mg) ~68%AFFIRM[8]

Disclaimer: This information is intended for a scientific audience and should not be interpreted as medical advice. The efficacy and safety of these medications can vary between individuals.

References

A Comparative Analysis of Cytotoxic Triterpenoid Saponins from Clematis Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic activities of several triterpenoid saponins isolated from various Clematis species. While the initial focus was on Ternatumoside II, a comprehensive search of publicly available scientific literature did not yield specific data on this compound or its direct analogues. Therefore, this guide presents a broader comparative analysis of other well-characterized cytotoxic saponins from the Clematis genus, which serve as valuable reference compounds for researchers interested in the anticancer potential of this class of natural products.

Data Presentation: Cytotoxicity of Clematis Saponins

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various triterpenoid saponins isolated from different Clematis species against a panel of human cancer cell lines. The data is compiled from multiple research publications and presented to facilitate a comparative assessment of their potency and selectivity.

Saponin NameClematis SourceCancer Cell LineIC50 (µM)
Clematoside SC. tanguticaSGC-79011.88
HepG23.25
HL-602.54
U251MG4.67
Sapindoside BC. tanguticaSGC-79013.12
HepG24.58
HL-603.88
U251MG5.21
Kalopanax Saponin AC. tanguticaSGC-79012.76
HepG23.91
HL-602.99
U251MG4.13
Hederasaponin BC. tanguticaHGC-2716.47
HeLa25.19
SK-OV-371.36
New Saponin 1C. lasiandraHL-601.40
HepG22.10
SGC-79013.50
New Saponin 3C. lasiandraHL-602.80
HepG24.20
SGC-79015.60
New Saponin 4C. argentilucidaHL-600.87
HepG21.25
SGC-79011.98

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature for evaluating the cytotoxic and apoptotic effects of triterpenoid saponins are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test saponins (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 24 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the concentration of the compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test saponin at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptosis pathway.

  • Protein Extraction: Treat cells with the test saponin, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is typically used as a loading control.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a generalized signaling pathway for saponin-induced apoptosis and a typical experimental workflow for evaluating the cytotoxic and apoptotic effects of these compounds.

G Generalized Saponin-Induced Apoptosis Pathway cluster_0 Extrinsic Pathway cluster_1 Intrinsic (Mitochondrial) Pathway cluster_2 Execution Pathway Saponin Saponin DeathReceptor Death Receptor (e.g., Fas, TRAIL-R) Saponin->DeathReceptor Bcl2 Bcl-2 (Anti-apoptotic) decreased expression Saponin->Bcl2 Bax Bax (Pro-apoptotic) increased expression Saponin->Bax DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9->ProCasp3 Casp3 Caspase-3 (Executioner) ProCasp3->Casp3 PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Generalized signaling pathway of saponin-induced apoptosis.

G Experimental Workflow for Cytotoxicity and Apoptosis Assays cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Analysis CellCulture Cancer Cell Culture CompoundTreatment Treatment with Clematis Saponins CellCulture->CompoundTreatment MTTAssay MTT Assay (24-72h) CompoundTreatment->MTTAssay IC50 IC50 Determination MTTAssay->IC50 CellTreatmentApoptosis Treat cells with IC50 concentration IC50->CellTreatmentApoptosis FlowCytometry Annexin V/PI Staining & Flow Cytometry CellTreatmentApoptosis->FlowCytometry WesternBlot Western Blot Analysis (Bcl-2, Bax, Caspases) CellTreatmentApoptosis->WesternBlot ApoptosisConfirmation Confirmation of Apoptosis Induction FlowCytometry->ApoptosisConfirmation WesternBlot->ApoptosisConfirmation

Caption: Experimental workflow for evaluating cytotoxic and apoptotic effects.

A Comparative Guide to Cross-Validation of Analytical Methods for Ternatumoside II

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Ternatumoside II is critical for ensuring product quality, safety, and efficacy. Cross-validation of analytical methods is a fundamental process to demonstrate the consistency and reliability of analytical data. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound.

Data Presentation: Comparison of Analytical Methods

The performance of HPLC-UV and LC-MS/MS methods for the quantification of this compound is summarized below. These values are representative of typical performance for triterpenoid saponins and may vary based on specific instrumentation and laboratory conditions.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.999
Range 10 - 1000 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%
Precision (% RSD)
- Intra-day< 2.0%< 1.5%
- Inter-day< 3.0%< 2.5%
Limit of Detection (LOD) ~5 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~10 µg/mL~0.1 ng/mL
Specificity ModerateHigh

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS/MS analysis of this compound are provided below.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard and sample in methanol to obtain a stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 10-1000 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

  • Gradient Program: Start with 20% A, increase to 80% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at 210 nm.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation:

  • Prepare stock solutions of this compound and an appropriate internal standard (IS) in methanol.

  • Create calibration standards by spiking blank matrix (e.g., plasma, formulation buffer) with known concentrations of this compound and a constant concentration of the IS.

  • Perform protein precipitation for biological samples by adding three volumes of cold acetonitrile containing the IS. Vortex and centrifuge to pellet the protein.

  • Transfer the supernatant and dilute as necessary with the initial mobile phase.

2. Chromatographic Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).

  • Gradient Program: A rapid gradient tailored to the analyte, typically over 5-10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Optimize precursor-to-product ion transitions for this compound and the IS. For example, for this compound: [M+H]⁺ → fragment ion 1, [M+H]⁺ → fragment ion 2.

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration.

  • Quantify this compound in samples using the regression equation from the calibration curve.

Mandatory Visualization

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion DefineObjective Define Cross-Validation Objective SelectMethods Select Methods for Comparison (e.g., HPLC-UV vs. LC-MS/MS) DefineObjective->SelectMethods SetCriteria Establish Acceptance Criteria (e.g., %Difference < 20%) SelectMethods->SetCriteria PrepareSamples Prepare a Set of Samples (Spiked QCs and/or Incurred Samples) AnalyzeMethodA Analyze Samples with Method A (Reference Method) PrepareSamples->AnalyzeMethodA AnalyzeMethodB Analyze Samples with Method B (New/Alternative Method) PrepareSamples->AnalyzeMethodB CollectData Collect and Tabulate Results from Both Methods AnalyzeMethodA->CollectData AnalyzeMethodB->CollectData StatisticalAnalysis Perform Statistical Analysis (e.g., Bland-Altman, %Difference) CollectData->StatisticalAnalysis CompareResults Compare Results Against Acceptance Criteria StatisticalAnalysis->CompareResults Pass Methods are Correlated CompareResults->Pass Pass Fail Investigate Discrepancies CompareResults->Fail Fail Report Document and Report Findings Pass->Report Fail->DefineObjective Re-evaluate

Caption: Workflow for the cross-validation of two analytical methods.

Independent Replication of Ternatumoside II Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported bioactivities of Ternatumoside II with other relevant compounds, supported by experimental data and detailed methodologies. The aim is to facilitate the independent replication and validation of these findings.

I. Overview of this compound

This compound is a flavonoid glycoside isolated from the roots of Rhodiola crenulata.[1] Preliminary studies have highlighted its potential as a bioactive compound with immunomodulatory and antioxidant properties. Specifically, it has been reported to stimulate the production of Interferon-gamma (IFN-γ) and exhibit radical-scavenging activities.[1]

II. Comparative Bioactivity Data

The following tables summarize the quantitative data for the bioactivity of this compound in comparison to other well-characterized compounds.

Table 1: Interferon-γ (IFN-γ) Stimulating Activity
CompoundConcentration (µM)IFN-γ Production (% of Control)Cell LineReference
This compound 100~150%Mouse spleen lymphocytes[1]
Luteolin10InhibitionHuman T cells[2]
Kaempferol10InhibitionHuman T cells[2]
Quercetin10InhibitionHuman T cells[2]

Note: The referenced study on Luteolin, Kaempferol, and Quercetin focused on the inhibition of cytokine production, including IFN-γ, in activated T cells, which presents a contrasting activity to the stimulatory effect of this compound.

Table 2: Antioxidant Activity - Radical Scavenging
CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)Reference
This compound 260.5320.2[1]
Ascorbic Acid (Positive Control)45.445.4[1]
Rutin hydrateNot Reported4.68 µg/mL (~7.66 µM)[3]
QuercetinNot Reported1.89 µg/mL (~6.25 µM)[3]
KaempferolNot Reported3.70 µg/mL (~12.9 µM)[3]

III. Experimental Protocols

Detailed methodologies for the key bioassays are provided below to enable replication.

IFN-γ Production Assay

Based on the protocol described by Zhou et al. (2015).[1]

  • Cell Culture: Mouse spleen lymphocytes are isolated and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Treatment: Cells are seeded in 96-well plates and treated with this compound (or comparator compound) at a final concentration of 100 µM. A vehicle control (e.g., DMSO) is run in parallel. Concanavalin A (ConA) can be used as a positive control for T-cell activation.

  • Incubation: The treated cells are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Quantification: After incubation, the cell culture supernatant is collected. The concentration of IFN-γ is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The amount of IFN-γ produced in the treated samples is compared to the vehicle control, and the results are expressed as a percentage of the control.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Adapted from standard protocols.[1][4]

  • Reagent Preparation: A stock solution of DPPH in methanol is prepared.

  • Reaction Mixture: In a 96-well plate, a solution of this compound (or comparator compound) at various concentrations is mixed with the DPPH solution. A blank containing only methanol and DPPH is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Adapted from standard protocols.[1][5]

  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: In a 96-well plate, a solution of this compound (or comparator compound) at various concentrations is mixed with the diluted ABTS•+ solution.

  • Incubation: The plate is incubated in the dark at room temperature for 10 minutes.

  • Measurement: The absorbance is measured at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

IV. Visualized Workflows and Pathways

Experimental Workflow for Bioactivity Screening

G cluster_0 Preparation cluster_1 IFN-γ Assay cluster_2 Antioxidant Assays Compound_Stock Prepare Stock Solution of this compound Treatment_IFN Treat Cells with This compound (100 µM) Compound_Stock->Treatment_IFN DPPH_Assay DPPH Radical Scavenging Assay Compound_Stock->DPPH_Assay ABTS_Assay ABTS Radical Scavenging Assay Compound_Stock->ABTS_Assay Cell_Culture Culture Mouse Spleen Lymphocytes Cell_Culture->Treatment_IFN Incubation_IFN Incubate for 48h Treatment_IFN->Incubation_IFN ELISA Measure IFN-γ by ELISA Incubation_IFN->ELISA IC50_Calc Calculate IC50 Values DPPH_Assay->IC50_Calc ABTS_Assay->IC50_Calc

Caption: Workflow for assessing IFN-γ stimulating and antioxidant activities.

IFN-γ Signaling Pathway (Simplified)

G IFN-gamma IFN-γ IFNGR IFN-γ Receptor (IFNGR1/IFNGR2) IFN-gamma->IFNGR Binds JAK JAK1/JAK2 IFNGR->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates STAT1->STAT1 Dimerizes GAS Gamma-Activated Sequence (GAS) in DNA STAT1->GAS Translocates to nucleus and binds Gene_Expression Transcription of IFN-γ-inducible genes GAS->Gene_Expression Initiates

Caption: Simplified JAK-STAT signaling pathway activated by IFN-γ.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of Teriflunomide, a well-established inhibitor of dihydroorotate dehydrogenase (DHODH), and its related analogs. By presenting key experimental data in a clear, comparative format, alongside detailed methodologies and pathway visualizations, this document aims to facilitate a deeper understanding of the molecular determinants of DHODH inhibition and inform the design of next-generation therapeutics.

Structure-Activity Relationship of Teriflunomide and Related Compounds

Teriflunomide, the active metabolite of the immunosuppressive drug Leflunomide, serves as a critical scaffold for the development of potent DHODH inhibitors. The core structure, featuring a biaryl system linked to a cyano-containing enolic acid moiety, is essential for its inhibitory activity. Structure-activity relationship studies have revealed that modifications to the biaryl core can significantly impact potency against DHODH and cellular activity.

Key SAR insights include:

  • The Biaryl Moiety: The presence of a biphenyl or related biaryl system is a common feature among potent DHODH inhibitors and plays a crucial role in the ligand's interaction with the enzyme.[1]

  • Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings of the biaryl scaffold are critical for optimizing inhibitory activity. For instance, the trifluoromethyl (-CF3) group on one of the phenyl rings of Teriflunomide is a key contributor to its potency.

  • The Enolic Acid Moiety: The cyano and hydroxyl groups of the enolic acid portion of the molecule are vital for binding to the active site of DHODH.

The exploration of various analogs has led to the discovery of compounds with significantly enhanced inhibitory activity compared to Teriflunomide, highlighting the potential for further optimization of this chemical scaffold.

Comparative Biological Activity of Teriflunomide and Its Analogs

The following table summarizes the in vitro inhibitory activity of Teriflunomide and a selection of its biaryl analogs against human DHODH (hDHODH), as well as their anti-proliferative effects on cancer cell lines.

CompoundStructurehDHODH IC50 (nM)HCT116 IC50 (µM)Reference
Teriflunomide 2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)but-2-enamide130 - 407.8>10[2]
Compound 16 (Structure not fully disclosed in abstract)91Not Reported[2]
Compound 11 (Structure not fully disclosed in abstract)KD = 6.06 µMNot Reported[3]
Brequinar (Reference Compound)5.2Not Reported[1]
Compound 1291 6-isopropyl-1,5,6,7-tetrahydro-4H-benzo[d][4][5][6]triazol-4-one scaffold39Not Reported[1]
Compound 1289 6-isopropyl-1,5,6,7-tetrahydro-4H-benzo[d][4][5][6]triazol-4-one scaffold171Not Reported[1]

Mechanism of Action: Inhibition of de novo Pyrimidine Synthesis

Teriflunomide and its analogs exert their biological effects primarily through the inhibition of DHODH, a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the production of pyrimidine nucleotides (uridine, cytidine), which are critical building blocks for DNA and RNA synthesis.

By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to a cell-cycle arrest, particularly in rapidly proliferating cells such as activated lymphocytes and cancer cells, which are highly dependent on the de novo pathway for nucleotide synthesis. This cytostatic effect underlies the immunosuppressive and anti-proliferative activities of Teriflunomide and its derivatives.

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol DHO Dihydroorotate DHODH DHODH DHO->DHODH Substrate Orotate Orotate UMP_synthesis UMP Synthesis Orotate->UMP_synthesis DHODH->Orotate Product Proliferation Cell Proliferation (e.g., Lymphocytes, Cancer Cells) Teriflunomide Teriflunomide & Analogs Teriflunomide->DHODH Inhibition DNA_RNA DNA & RNA Synthesis UMP_synthesis->DNA_RNA DNA_RNA->Proliferation Leads to

Caption: Inhibition of DHODH by Teriflunomide blocks pyrimidine synthesis.

Experimental Protocols

DHODH Inhibition Assay (DCIP-based Colorimetric Method)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the chromogenic indicator 2,6-dichloroindophenol (DCIP).

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO) - substrate

  • Coenzyme Q10 (CoQ10) - electron acceptor

  • 2,6-dichloroindophenol (DCIP) - colorimetric indicator

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Test compounds (Teriflunomide and analogs) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, CoQ10, and DCIP.

  • Add the test compounds at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (a known DHODH inhibitor).

  • Add the DHODH enzyme to all wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, DHO.

  • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (Resazurin-based Fluorescence Method)

This assay assesses the anti-proliferative effects of the compounds on cultured cells by measuring metabolic activity.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Test compounds dissolved in DMSO

  • Resazurin sodium salt solution

  • 96-well, black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Seed the cells in the 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add the Resazurin solution to each well and incubate for an additional 2-4 hours. Metabolically active cells will reduce the non-fluorescent resazurin to the highly fluorescent resorufin.

  • Measure the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a fluorescence microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the cell proliferation assay.

References

A Comparative Guide to Ternatumoside II from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ternatumoside II derived from various plant sources, supported by available experimental data. This compound, a flavonoid glycoside identified as Kaempferol 3-O-β-d-glucopyranosyl-(1→2)-α-L-mannopyranoside, has garnered interest for its potential therapeutic properties, including antioxidant and immunomodulatory activities.

This publication aims to consolidate the current knowledge on this compound from different botanical origins, focusing on data relevant to its extraction, yield, and biological effects. To date, scientific literature has identified this compound in several plant species, including Rhodiola crenulata, Anchusa italica, and Corylus mandhurica. This guide will delve into the available data for each source, providing a framework for informed decisions in research and development.

Quantitative Data Summary

A direct comparative study quantifying the yield of this compound from different plant sources is not yet available in the published literature. However, based on isolation studies, we can infer qualitative presence and potential for extraction. The following table summarizes the key information currently available.

Plant SourcePart UsedMethod of Detection/IsolationReported Biological Activity of Plant Extract/Compound
Rhodiola crenulata RootsEthanol extraction, column chromatography (D101 macroporous adsorption resin, silica gel, ODS), preparative HPLC.[1]Antioxidant, stimulates IFN-γ expression.[1]
Anchusa italica Retz. FlowersUPLC-Q-Exactive Orbitrap-MS analysis.Not specified for this compound.
Corylus mandshurica LeavesHPLC-ESI-MS/MS analysis.Not specified for this compound.

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are the methodologies cited in the literature for the extraction and identification of this compound and related compounds from Rhodiola crenulata. Protocols for the specific isolation of this compound from Anchusa italica and Corylus mandhurica are not yet detailed in available research.

Extraction and Isolation of Phenolic Compounds from Rhodiola crenulata Roots[1]

A study on the phenolic compounds from the roots of Rhodiola crenulata outlined a comprehensive extraction and isolation procedure which successfully isolated this compound.

  • Extraction: The dried and powdered roots of R. crenulata (25.0 kg) were extracted three times with 95% ethanol (50 L) under heat for 2 hours for each extraction. The resulting extracts were combined and concentrated to yield a crude extract.

  • Initial Fractionation: The crude extract was subjected to column chromatography on a D101 macroporous adsorption resin, with successive elution using 95%, 50%, and 30% ethanol.

  • Silica Gel Chromatography: The 95% ethanol fraction was further chromatographed on a silica gel column using a gradient elution system.

  • ODS and Preparative HPLC: Subsequent purification of sub-fractions was performed using Octadecylsilyl (ODS) column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds, including this compound.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in the study of this compound, the following diagrams, generated using the DOT language, illustrate a general experimental workflow for its isolation and a logical relationship for its comparative analysis.

Experimental_Workflow Plant_Material Plant Material (e.g., Rhodiola crenulata roots) Extraction Extraction (e.g., 95% Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (Macroporous Resin & Silica Gel CC) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Purification (ODS CC & Prep-HPLC) Fractions->Purification Ternatumoside_II Pure this compound Purification->Ternatumoside_II Analysis Structural & Bioactivity Analysis Ternatumoside_II->Analysis

A generalized workflow for the isolation and analysis of this compound.

Comparative_Analysis_Logic Source1 Source A (Rhodiola crenulata) Comparison Comparative Analysis Source1->Comparison Source2 Source B (Anchusa italica) Source2->Comparison Source3 Source C (Corylus mandshurica) Source3->Comparison Yield Yield (%) Comparison->Yield Purity Purity (%) Comparison->Purity Bioactivity Biological Activity (e.g., IC50) Comparison->Bioactivity

Logical framework for a comparative analysis of this compound from different sources.

Concluding Remarks

The investigation into this compound is an emerging field. While its presence has been confirmed in multiple plant species, the research is most advanced for Rhodiola crenulata. Future studies are needed to quantify the yields of this compound from Anchusa italica and Corylus mandhurica and to develop specific isolation protocols for these sources. Furthermore, direct comparative studies on the biological activities of this compound isolated from these different plants will be essential to fully understand its therapeutic potential. This guide serves as a foundational resource to support these future research endeavors.

References

Preclinical Profile of Ternatumoside II: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

Shanghai, China – November 18, 2025 – A comprehensive meta-analysis of available preclinical data on Ternatumoside II, a flavonoid glycoside isolated from Rhodiola crenulata, reveals its potential as a notable antioxidant and an immunomodulatory agent. This guide synthesizes the current, albeit limited, in vitro findings to offer researchers, scientists, and drug development professionals a comparative overview of its activities.

Summary of Quantitative Data

To date, the preclinical investigation of this compound has been focused on its radical-scavenging and immunomodulatory properties. The quantitative data from the primary study is summarized below, with ascorbic acid included as a standard for comparison in antioxidant assays.

CompoundDPPH Radical Scavenging IC50 (μM)ABTS Radical Scavenging IC50 (μM)IFN-γ Production Stimulation
This compound 260.5320.2Moderate
Ascorbic Acid (Vitamin C)35.225.6Not Reported

In Vitro Biological Activities

This compound has demonstrated noteworthy radical-scavenging capabilities in initial in vitro studies.[1] In the 2,2-diphenyl-1-picryhydrazyl (DPPH) and 2,2'-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, this compound exhibited IC50 values of 260.5 μM and 320.2 μM, respectively.[1] While these values indicate a lower potency compared to the well-established antioxidant ascorbic acid, they establish a baseline for its antioxidant potential.

Furthermore, this compound was found to moderately stimulate the expression of Interferon-gamma (IFN-γ), suggesting a potential role in modulating immune responses.[1] The precise mechanism and signaling pathway for this immunomodulatory effect have not yet been elucidated in the available literature.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

DPPH Radical Scavenging Assay

The antioxidant activity of this compound was assessed by its ability to scavenge the stable DPPH free radical. The experimental procedure was as follows:

  • A solution of DPPH in methanol (0.1 mM) was prepared.

  • Various concentrations of this compound were added to the DPPH solution.

  • The mixture was incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution was measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity was calculated, and the IC50 value was determined.

ABTS Radical Scavenging Assay

The ABTS assay further confirmed the antioxidant capacity of this compound. The protocol involved:

  • An ABTS radical cation (ABTS•+) solution was generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution was diluted with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Different concentrations of this compound were mixed with the diluted ABTS•+ solution.

  • After a 6-minute incubation period at room temperature, the absorbance was measured at 734 nm.

  • The percentage of ABTS•+ scavenging was calculated to determine the IC50 value.

IFN-γ Production Assay

The immunomodulatory effect of this compound was evaluated by its ability to induce IFN-γ production. The experimental workflow is detailed below:

  • The specific cell line used for this assay is not detailed in the primary literature.

  • Cells were cultured under standard conditions.

  • This compound was added to the cell culture at various concentrations.

  • After an appropriate incubation period, the cell supernatant was collected.

  • The concentration of IFN-γ in the supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA).

  • The level of stimulation was categorized based on the observed increase in IFN-γ concentration compared to a negative control.

Visualizations

Experimental Workflow for In Vitro Bioassays

G cluster_0 Antioxidant Activity Assessment cluster_1 Immunomodulatory Activity Assessment DPPH_prep Prepare 0.1 mM DPPH solution Incubate_DPPH Incubate with DPPH (30 min) DPPH_prep->Incubate_DPPH ABTS_prep Prepare ABTS•+ solution Incubate_ABTS Incubate with ABTS•+ (6 min) ABTS_prep->Incubate_ABTS Sample_prep_antioxidant Prepare this compound dilutions Sample_prep_antioxidant->DPPH_prep Add to Sample_prep_antioxidant->ABTS_prep Add to Measure_DPPH Measure absorbance at 517 nm Incubate_DPPH->Measure_DPPH Measure_ABTS Measure absorbance at 734 nm Incubate_ABTS->Measure_ABTS Calculate_IC50_antioxidant Calculate IC50 Measure_DPPH->Calculate_IC50_antioxidant Measure_ABTS->Calculate_IC50_antioxidant Cell_culture Culture appropriate cells Treat_cells Treat cells with this compound Cell_culture->Treat_cells Sample_prep_immuno Prepare this compound dilutions Sample_prep_immuno->Treat_cells Incubate_cells Incubate Treat_cells->Incubate_cells Collect_supernatant Collect supernatant Incubate_cells->Collect_supernatant ELISA Perform IFN-γ ELISA Collect_supernatant->ELISA Analyze_results Analyze IFN-γ concentration ELISA->Analyze_results G cluster_0 cluster_1 cluster_2 TernatumosideII This compound Receptor Membrane Receptor TernatumosideII->Receptor Cell_Membrane Cell Membrane Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, NF-κB pathways) Receptor->Signaling_Cascade Activation Transcription_Factors Activation of Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors IFNG_Gene IFN-γ Gene Transcription_Factors->IFNG_Gene Binds to promoter Nucleus Nucleus IFNG_mRNA IFN-γ mRNA IFNG_Gene->IFNG_mRNA Transcription IFNG_Protein IFN-γ Protein (Secreted) IFNG_mRNA->IFNG_Protein Translation

References

Ternatumoside II: A Comparative Analysis of its Anti-Inflammatory and Antitumor Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ternatumoside II, a triterpenoid saponin isolated from the tuber of Bolbostemma paniculatum (Maxim.) Franquet, has garnered significant interest for its potent anti-inflammatory and antitumor properties. This guide provides a head-to-head comparison of this compound with its natural analogues, Tubeimoside I and Tubeimoside III, and other relevant natural compounds, supported by experimental data, detailed protocols, and mechanistic insights.

Comparative Analysis of Biological Activity

This compound, also known as Tubeimoside II, has been evaluated alongside its structural analogues, Tubeimoside I and Tubeimoside III, for its therapeutic efficacy. The primary findings indicate a clear structure-activity relationship among these compounds.

Anti-Inflammatory Activity

In vivo studies utilizing the mouse ear edema model have demonstrated that this compound possesses superior anti-inflammatory activity compared to Tubeimoside I. However, its efficacy is surpassed by Tubeimoside III. This suggests that specific structural moieties present in Tubeimoside III contribute to its enhanced anti-inflammatory effects.

Antitumor Activity

Consistent with its anti-inflammatory profile, this compound exhibits a more potent antitumor effect than Tubeimoside I but is less potent than Tubeimoside III.[1][2] This has been observed in studies on Sarcoma 180 models.[2] The antitumor activity of these compounds is a key area of research, with studies exploring their efficacy against a range of cancer cell lines.

Quantitative Data Summary

Table 1: Comparative Antitumor and Anti-inflammatory Activity of Tubeimosides

CompoundBiological ActivityKey Findings (Qualitative)
This compound Anti-inflammatory, AntitumorStronger activity than Tubeimoside I
Tubeimoside I Anti-inflammatory, AntitumorLeast active among the three analogues
Tubeimoside III Anti-inflammatory, AntitumorMost potent among the three analogues

Note: This table is based on the qualitative findings of the primary comparative study.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and related compounds.

Mouse Ear Edema Assay (for Anti-inflammatory Activity)

This in vivo assay is a standard method for evaluating the anti-inflammatory potential of compounds.

  • Animal Model: Typically, ICR or BALB/c mice are used.

  • Induction of Edema: A topical irritant, such as croton oil or 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied to the inner surface of the mouse's ear to induce inflammation and subsequent edema.

  • Compound Administration: The test compounds (this compound, Tubeimoside I, Tubeimoside III) and a control vehicle are administered either topically to the ear or orally, depending on the study design, at specified doses. A standard anti-inflammatory drug (e.g., indomethacin) is often used as a positive control.

  • Measurement of Edema: After a set period, the thickness or weight of a punch biopsy of the ear is measured.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the measurements from the compound-treated groups to the control group.

Sarcoma 180 Antitumor Assay (in vivo)

This assay assesses the ability of a compound to inhibit tumor growth in a mouse model.

  • Animal Model: Mice are inoculated with Sarcoma 180 cells to induce tumor formation.

  • Compound Administration: Once tumors are established, the mice are treated with the test compounds (this compound, Tubeimoside I, Tubeimoside III) or a control vehicle, typically via intraperitoneal injection, for a specified duration.

  • Tumor Measurement: Tumor size is measured regularly throughout the treatment period.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • Data Analysis: The tumor inhibition rate is calculated by comparing the average tumor weight in the treated groups to that of the control group.

MTT Assay (for in vitro Cytotoxicity)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Cancer cells (e.g., hepatocellular carcinoma, retinoblastoma) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound exerts its antitumor effects through the modulation of specific signaling pathways.

MKK4-p38α Axis in Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC) cells, this compound has been shown to induce a form of cell death called methuosis. This is facilitated by the hyperactivation of the MKK4-p38α signaling pathway, which subsequently boosts lipid metabolism, particularly cholesterol biosynthesis.

MKK4_p38a_pathway Ternatumoside_II This compound MKK4 MKK4 Ternatumoside_II->MKK4 Activates p38a p38α MKK4->p38a Activates Lipid_Metabolism Increased Lipid Metabolism p38a->Lipid_Metabolism Methuosis Methuosis (Cell Death) Lipid_Metabolism->Methuosis

MKK4-p38α pathway in HCC.
Redoxosome-Dependent EGFR Signaling in Retinoblastoma

In retinoblastoma cells, this compound has been found to inhibit metastasis by suppressing the redoxosome-dependent activation of the Epidermal Growth Factor Receptor (EGFR). This includes the inhibition of EGFR phosphorylation and oxidation.

EGFR_pathway Ternatumoside_II This compound Redoxosome Redoxosome Ternatumoside_II->Redoxosome EGFR EGFR (Phosphorylation & Oxidation) Ternatumoside_II->EGFR Inhibits Redoxosome->EGFR Activates Metastasis Metastasis EGFR->Metastasis

EGFR signaling in retinoblastoma.

Conclusion

This compound is a promising natural compound with significant anti-inflammatory and antitumor activities. Its performance, particularly in comparison to its natural analogues, highlights the importance of its chemical structure in its biological function. The elucidation of its mechanisms of action in different cancer types opens avenues for the development of targeted therapies. Further research, including more direct comparative studies with other classes of natural compounds and detailed quantitative in vivo experiments, is warranted to fully establish its therapeutic potential.

References

Safety Operating Guide

Safe Disposal of Ternatumoside II: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Ternatumoside II could be located. The following disposal procedures are based on the general characteristics of saponin glycosides, the chemical class to which this compound belongs. Saponins are known for their potential toxicity, particularly to aquatic life, and their hemolytic activity.[1][2][3] It is imperative to handle this compound with care and adhere to all local, state, and federal regulations for hazardous waste disposal.

I. Understanding the Hazards of Saponin Glycosides

This compound is a triterpenoid saponin glycoside. Saponins, as a class, present several hazards that necessitate careful handling and disposal. They are known to have a bitter, acrid taste and can be irritating to mucous membranes.[1][2] A primary concern is their toxicity to aquatic organisms; therefore, release into the environment must be strictly avoided.[4] Furthermore, many saponins exhibit hemolytic activity, meaning they can destroy red blood cells.[1][2]

Summary of Potential Hazards for Saponin Glycosides:

Hazard TypeDescriptionCitations
Acute Toxicity While oral toxicity is often low, some saponins can be toxic if they enter the bloodstream.[5]
Environmental Toxic to aquatic life, particularly fish.[3][4]
Irritation Can cause irritation to mucous membranes.[1][2]
Hemolytic Activity Capable of destroying red blood cells.[1][2][5]

II. Proper Disposal Procedures for this compound

The following step-by-step protocol should be followed for the disposal of this compound and any contaminated materials.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound. This includes:

    • Nitrile gloves

    • Safety goggles with side shields

    • A lab coat

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material and have a secure lid.

  • Liquid Waste:

    • Collect any solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Do not pour any liquid waste containing this compound down the drain.[4]

3. Labeling:

  • Label all waste containers clearly with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The primary hazards (e.g., "Toxic to Aquatic Life," "Irritant")

    • The date the waste was first added to the container.

4. Storage:

  • Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials.

  • The storage area should be well-ventilated.

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Follow all institutional, local, regional, and national regulations for the disposal of hazardous chemical waste.[4]

III. Emergency Procedures: Spill and Exposure

1. Spill Response:

  • In the event of a spill, evacuate the immediate area to prevent further exposure.

  • If the spill is small and you are trained to handle it:

    • Wear appropriate PPE.

    • Cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.

  • For large spills, or if you are unsure how to proceed, contact your institution's EHS office immediately.

2. Exposure Response:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

TernatumosideII_Disposal_Workflow cluster_preparation Preparation & Handling cluster_waste_collection Waste Collection cluster_containerization Containerization & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe solid_waste Collect Solid Waste (e.g., powder, contaminated items) ppe->solid_waste liquid_waste Collect Liquid Waste (e.g., solutions) ppe->liquid_waste seal_solid Seal in Labeled Hazardous Waste Container solid_waste->seal_solid seal_liquid Seal in Labeled Hazardous Waste Container liquid_waste->seal_liquid storage Store in Designated Secure Area seal_solid->storage seal_liquid->storage disposal Dispose via Institutional EHS or Licensed Contractor storage->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Ternatumoside II

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Profile of Structurally Related Saponins

To ensure a high degree of caution, the hazard profile of Ternatumoside II should be considered similar to other saponins for which safety data is available. The following table summarizes the key hazards identified for general saponins and a specific analogue, Tenacissoside G.

Hazard ClassificationGeneral SaponinsTenacissoside G
Acute Oral Toxicity Not ClassifiedCategory 4 (Harmful if swallowed)[1]
Skin Corrosion/Irritation Not ClassifiedCategory 2 (Causes skin irritation)[1]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)[2][3][4]Category 2A (Causes serious eye irritation)[1]
Respiratory/Skin Sensitization No data availableNo data available
Germ Cell Mutagenicity No data availableNo data available
Carcinogenicity No data availableNo data available
Reproductive Toxicity No data availableNo data available
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)[2][3][4]Category 3 (Respiratory tract irritation)[1]
Specific Target Organ Toxicity (Repeated Exposure) No data availableNo data available
Aspiration Hazard No data availableNo data available

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.

Body PartRequired PPESpecifications
Hands Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. Change the outer glove immediately if contaminated.
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or if there is a risk of splashing.
Body Laboratory Coat and Disposable GownA buttoned laboratory coat should be worn at all times. For procedures with a higher risk of contamination, a disposable gown made of a low-permeability fabric should be worn over the lab coat.
Respiratory N95 Respirator or HigherA NIOSH-approved N95 respirator is recommended, particularly when handling the solid compound or preparing solutions where aerosolization is possible.
Feet Closed-toe Shoes and Shoe CoversSturdy, closed-toe shoes are required in the laboratory. Disposable shoe covers should be worn and removed before exiting the designated handling area.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to control potential airborne exposure.

  • Ventilation: Ensure adequate ventilation in the handling area.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a spill kit specifically for chemical spills readily available.

2. Weighing and Solution Preparation:

  • Solid Compound: When weighing the solid form of this compound, do so within a chemical fume hood to prevent inhalation of fine particles.

  • Solution Preparation: Prepare solutions in the fume hood. Add the solvent to the solid slowly to avoid splashing.

3. Experimental Use:

  • Containment: All experimental procedures involving this compound should be conducted with appropriate containment measures to prevent release into the laboratory environment.

  • Avoid Contamination: Use dedicated labware and equipment when working with this compound. If not possible, thoroughly decontaminate all equipment after use.

4. Post-Handling Procedures:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound. A 70% ethanol solution is generally effective for surface cleaning.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, including empty vials, used gloves, disposable gowns, and bench paper, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps: Any sharps, such as needles or Pasteur pipettes, contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

2. Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials, pending pickup by a certified hazardous waste disposal company.

3. Final Disposal:

  • Professional Disposal: Arrange for the disposal of all this compound waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.

Workflow Diagrams

The following diagrams illustrate the key workflows for handling and disposing of this compound.

Handling_Workflow Figure 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials & Spill Kit don_ppe->gather_materials weigh Weigh Solid in Fume Hood gather_materials->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Figure 1: Step-by-step workflow for the safe handling of this compound.

Disposal_Workflow Figure 2: this compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal solid_waste Contaminated Solid Waste (Gloves, Vials, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Contaminated Liquid Waste (Solutions, Rinsates) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps sharps_container Labeled Hazardous Sharps Container sharps_waste->sharps_container storage Store in Designated Secure Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for Professional Disposal storage->pickup

Caption: Figure 2: Procedural workflow for the proper disposal of this compound waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.